Apafant
Description
APAFANT is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source; PAF antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048974 | |
| Record name | Apafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-56-5 | |
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apafant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apafant's Mechanism of Action on the Platelet-Activating Factor (PAF) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] As a member of the thienotriazolodiazepine class of compounds, this compound has been instrumental in the in vitro and in vivo elucidation of the physiological and pathological roles of the PAF signaling pathway.[1][3] PAF, a key phospholipid mediator, is implicated in a multitude of inflammatory and thrombotic events.[3] Its receptor, PAFR, is a G-protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. This guide provides an in-depth technical overview of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the PAF receptor. This means that it binds to the same site on the PAFR as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, this compound prevents PAF from binding and initiating the downstream signaling cascade that leads to various cellular responses. Its interaction with the PAF receptor is characterized by high affinity and specificity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining this compound's interaction with the PAF receptor and its functional consequences.
Table 1: this compound Receptor Binding Affinity
| Parameter | Value | Species/Cell Type | Reference |
| KD | 15 nM | Human Platelets | |
| Ki | 9.9 nM | Human PAF Receptors |
KD (Equilibrium Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower KD indicates a higher binding affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand.
Table 2: this compound Functional Antagonism
| Assay | IC50 | Species/Cell Type | Reference |
| PAF-induced Platelet Aggregation | 170 nM | Human | |
| PAF-induced Neutrophil Aggregation | 360 nM | Human |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Detailed Experimental Protocols
PAF Receptor Binding Assay ([3H]PAF Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor on human platelets.
Materials:
-
Human platelet-rich plasma (PRP)
-
[3H]PAF (radioligand)
-
Unlabeled this compound (competitor)
-
Unlabeled PAF (for non-specific binding determination)
-
Modified HEPES buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Further wash and resuspend the platelets in a suitable buffer to a standardized concentration.
-
Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the following in a final volume of 250 µL:
-
A fixed concentration of [3H]PAF (typically at or near its KD, e.g., 1 nM).
-
Increasing concentrations of unlabeled this compound.
-
Human platelet membranes (20 µg of protein).
-
-
Total and Non-specific Binding:
-
Total Binding: Incubate platelet membranes with [3H]PAF in the absence of any competitor.
-
Non-specific Binding: Incubate platelet membranes with [3H]PAF in the presence of a high concentration of unlabeled PAF (e.g., 10 µM) to saturate all specific binding sites.
-
-
Incubation: Incubate the reaction mixtures for a defined period to reach equilibrium (e.g., 180 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the platelet membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]PAF binding against the logarithm of the this compound concentration. Determine the IC50 from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol outlines the procedure to assess the inhibitory effect of this compound on PAF-induced human platelet aggregation using a light transmission aggregometer.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet-Activating Factor (PAF) solution
-
This compound solution
-
Saline or appropriate buffer
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Assay Performance:
-
Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-3 minutes) with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission over time. The aggregation of platelets will cause an increase in light transmission.
-
-
Data Analysis:
-
Measure the maximum aggregation response for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the control (PAF alone).
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and this compound's Point of Intervention
The binding of PAF to its receptor initiates a cascade of intracellular events primarily mediated by the Gq and Gi families of G-proteins. This compound, by blocking the initial binding of PAF, prevents the activation of these downstream pathways.
PAF Receptor Signaling Cascade
Caption: this compound competitively antagonizes the PAF receptor, blocking Gq and Gi signaling.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining this compound's binding affinity to the PAF receptor.
Logical Relationship of this compound's Antagonism
Caption: Logical flow of this compound's competitive antagonism at the PAF receptor.
Conclusion
This compound serves as a highly specific and potent competitive antagonist of the PAF receptor. Its mechanism of action is centered on its ability to occupy the PAF binding site on the receptor, thereby preventing the initiation of the G-protein-mediated signaling cascade that leads to a wide range of pro-inflammatory and pro-thrombotic cellular responses. The quantitative data on its binding affinity and functional antagonism, coupled with a clear understanding of its point of intervention in the PAF signaling pathway, underscore its value as a critical research tool for investigating the roles of PAF in health and disease. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible in vitro characterization of this compound and other PAF receptor antagonists.
References
The Discovery and Development of Apafant: A Technical Guide to a Potent Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Apafant (also known as WEB 2086), a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Platelet-activating factor is a key lipid mediator implicated in a wide array of inflammatory and allergic diseases. The development of effective PAF antagonists has therefore been a significant area of research in drug discovery. This document details the pharmacological profile of this compound, presenting key quantitative data in structured tables. Furthermore, it outlines the methodologies for critical experiments in PAF antagonist research and provides visual representations of the PAF signaling pathway and experimental workflows using Graphviz diagrams.
Introduction to Platelet-Activating Factor and Its Antagonism
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[2] The discovery of PAF and the elucidation of its pro-inflammatory roles spurred the development of PAFR antagonists as potential therapeutic agents for a variety of conditions, most notably asthma and other allergic diseases.[1][3]
The Discovery and Chemical Profile of this compound (WEB 2086)
This compound (WEB 2086) is a synthetic, potent, and selective PAF receptor antagonist.[4] It belongs to the thienotriazolodiazepine class of compounds and was developed through structural modification of the sedative drug brotizolam. This development successfully separated the PAF inhibitory action from the benzodiazepine receptor activity.
Chemical Structure: 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone
The synthesis of thienotriazolodiazepines like this compound involves a multi-step process, which has been described in various patents. The general approach often starts from a 2-amino-3-benzoylthiophene derivative, which undergoes a series of reactions to construct the triazolodiazepine ring system.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the PAFR, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascades that lead to cellular activation. This antagonistic action has been demonstrated to block a range of PAF-induced responses, including platelet and neutrophil aggregation, hypotension, and bronchoconstriction.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |
| Ki | Human | Platelets | 9.9 nM | |
| KD | Human | Platelets | 15 nM | |
| pKd | Guinea Pig | Peritoneal Macrophages | 8.22 nM | |
| IC50 (Platelet Aggregation) | Human | Platelet-Rich Plasma | 170 nM (0.17 µM) | |
| IC50 (Neutrophil Aggregation) | Human | Neutrophils | 360 nM (0.36 µM) | |
| IC50 (IP3 Formation) | Human | Platelets | 33 µM |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |
| PAF-induced Hypotension | Rat | Reversal of Hypotension | Intravenous | 0.052 mg/kg | |
| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | 0.07 mg/kg | |
| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Intravenous | 0.018 mg/kg | |
| PAF-induced Lethality | Mouse | Increased Survival | Intraperitoneal | Protective at 1-30 mg/kg |
Pharmacokinetics and Clinical Development
Pharmacokinetic studies in humans have shown that this compound is well-absorbed after oral administration. Due to its potential as an anti-inflammatory and anti-allergic agent, this compound has been investigated in clinical trials, particularly for the treatment of asthma. However, while it showed some modest effects in certain settings, it did not demonstrate sufficient efficacy in larger clinical trials to warrant its approval for widespread clinical use in asthma.
Experimental Protocols and Methodologies
The following sections detail the methodologies for key experiments used in the characterization of PAF antagonists like this compound.
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the PAF receptor. It is typically performed as a competitive binding assay using a radiolabeled PAF ligand.
Principle: The assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]PAF) from the PAF receptor in a preparation of cell membranes known to express the receptor (e.g., rabbit or human platelets).
General Protocol:
-
Membrane Preparation: Platelets are isolated from whole blood by centrifugation. The platelet pellet is then lysed, and the cell membranes containing the PAF receptors are isolated through further centrifugation.
-
Incubation: A fixed concentration of radiolabeled PAF and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radiolabeled ligand, while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Platelet Aggregation Assay
This functional assay measures the ability of a PAF antagonist to inhibit PAF-induced platelet aggregation.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an aggregating agent like PAF. An effective antagonist will inhibit this change in light transmission.
General Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at a constant temperature. A baseline light transmission is established.
-
Addition of Antagonist and Agonist: The test compound (this compound) or vehicle is pre-incubated with the PRP. Subsequently, a sub-maximal concentration of PAF is added to induce aggregation.
-
Measurement of Aggregation: The change in light transmission is recorded over time. The maximum aggregation is determined and compared to the control (vehicle-treated) sample.
-
Data Analysis: The percentage inhibition of aggregation is calculated for various concentrations of the antagonist, and an IC50 value is determined.
Visualizations
Signaling Pathways
Caption: Simplified PAF signaling pathway leading to cellular responses.
Experimental Workflow
Caption: Workflow for the platelet aggregation inhibition assay.
Conclusion
This compound (WEB 2086) represents a significant milestone in the development of synthetic, potent, and selective PAF receptor antagonists. Although it did not ultimately achieve clinical success for the treatment of asthma, its extensive characterization has provided invaluable insights into the role of PAF in health and disease. The experimental methodologies developed and refined during the investigation of this compound and other PAF antagonists continue to be relevant in the ongoing search for novel anti-inflammatory and anti-allergic therapies. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key discoveries and providing a framework for the continued exploration of PAF-targeted therapeutics.
References
- 1. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Role of Apafant in Inflammatory Response Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Apafant (WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It delves into the core mechanisms of this compound in mitigating inflammatory responses, supported by quantitative data from a range of in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding and replication of key experiments. This document serves as an in-depth resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction: The Role of Platelet-Activating Factor in Inflammation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator integral to a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Synthesized by a range of cells such as platelets, neutrophils, monocytes, macrophages, and endothelial cells, PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[2][3][4] This interaction triggers a cascade of intracellular signaling events, leading to hallmark inflammatory responses such as increased vascular permeability, edema, bronchoconstriction, and the chemotaxis and activation of leukocytes, particularly eosinophils and neutrophils.[2] Given its central role in the inflammatory cascade, the PAF receptor has emerged as a significant therapeutic target for a multitude of inflammatory conditions, including asthma, sepsis, and allergic reactions.
This compound (also known as WEB 2086) is a synthetic thienotriazolodiazepine developed as a specific and potent antagonist of the PAF receptor. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling pathways and subsequent inflammatory responses. This guide will explore the specifics of this compound's mechanism of action, its demonstrated efficacy in various inflammatory models, and the experimental methodologies used to elucidate its role.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, thereby preventing the binding of the endogenous ligand, PAF. This blockade inhibits the activation of downstream signaling pathways that are crucial for the initiation and propagation of the inflammatory response.
The PAF receptor is known to couple to different G-proteins, primarily Gq and Gi, to mediate its diverse cellular effects. Activation of the PAFR through Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is central to processes like platelet aggregation and smooth muscle contraction. The Gi-protein-coupled pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
This compound's binding to the PAFR prevents these G-protein-mediated signaling cascades from being initiated by PAF.
Signaling Pathway of PAF Receptor Activation
Caption: this compound competitively inhibits PAF binding to its receptor, blocking Gq and Gi signaling pathways.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified in numerous studies, providing valuable data for its characterization as a PAF receptor antagonist.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Type | Value | Reference |
| Ki (PAF receptor binding) | Human | 9.9 nM | |
| KD ([3H]PAF displacement) | Human Platelets | 15 nM | |
| IC50 (PAF-induced platelet aggregation) | Human | 170 nM | |
| IC50 (PAF-induced neutrophil aggregation) | Human | 360 nM | |
| Benzodiazepine Receptor Inhibition (Ki) | Rat | 3882 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter | Route of Administration | ED50 | Reference |
| Guinea Pig | PAF-induced bronchoconstriction | Oral | 0.07 mg/kg | |
| Guinea Pig | PAF-induced bronchoconstriction | Intravenous | 0.018 mg/kg | |
| Mouse | Alkyl-PAF-mediated lethality | Intraperitoneal | Protective effect at 1-30 mg/kg | |
| Rat | PAF-induced paw edema | Not specified | Significant attenuation |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.
In Vitro Assays
Objective: To determine the binding affinity (KD or Ki) of this compound to the PAF receptor.
Protocol:
-
Preparation of Platelet Membranes: Isolate human platelets from venous blood via differential centrifugation. Resuspend the platelet-rich plasma and lyse the cells to obtain platelet membranes.
-
Binding Reaction: Incubate the platelet membranes with a constant concentration of radiolabeled PAF (e.g., [3H]PAF) and varying concentrations of this compound in a suitable buffer.
-
Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Objective: To measure the inhibitory effect of this compound on PAF-induced platelet and neutrophil aggregation.
Protocol:
-
Cell Preparation: Isolate platelet-rich plasma or neutrophils from fresh human blood.
-
Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar.
-
Pre-incubation: Add varying concentrations of this compound to the cell suspension and incubate for a short period (e.g., 1-3 minutes).
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce aggregation.
-
Data Recording: Continuously monitor the change in light transmittance through the cell suspension, which is proportional to the degree of aggregation.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits the PAF-induced aggregation by 50%.
In Vivo Models
Objective: To evaluate the protective effect of this compound against PAF-induced bronchoconstriction.
Protocol:
-
Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of respiratory flow. Cannulate a carotid artery to monitor mean arterial pressure (MAP).
-
Drug Administration: Administer this compound either orally or intravenously at various doses.
-
PAF Challenge: After a predetermined time, induce bronchoconstriction by an intravenous injection of PAF.
-
Measurement: Record the changes in respiratory flow and MAP.
-
Data Analysis: Calculate the ED50, the dose of this compound that causes a 50% inhibition of the PAF-induced bronchoconstriction.
Objective: To assess the efficacy of this compound in a model of chronic allergic conjunctivitis.
Protocol:
-
Immunization and Induction: Actively immunize guinea pigs with ovalbumin. Induce chronic allergic conjunctivitis by repetitive instillation of ovalbumin into the eyes.
-
Treatment: Treat a group of animals with a topical ophthalmic solution of this compound.
-
PAF Challenge and Assessment: Topically apply a PAF solution to the eyes. Assess eosinophil activation by measuring eosinophil peroxidase (EPO) activity in the tear fluid.
-
Clinical Scoring: Evaluate clinical symptoms and itch-scratching responses.
-
Data Analysis: Compare the EPO activity and clinical scores between the this compound-treated group and the control group.
Experimental Workflow for In Vivo Allergic Conjunctivitis Model
Caption: Workflow for evaluating this compound in a guinea pig model of allergic conjunctivitis.
Discussion of this compound's Role in Specific Inflammatory Conditions
Asthma and Allergic Airway Diseases
PAF is a potent mediator of bronchoconstriction, mucus production, and airway hyperresponsiveness, all key features of asthma. Studies have shown that this compound can inhibit PAF-induced airway responses in animal models. However, clinical trials with this compound and other PAF antagonists in asthmatic patients have yielded mixed and often modest results, suggesting that PAF may not be the sole or primary mediator in the complex pathophysiology of chronic asthma.
Sepsis and Septic Shock
PAF is implicated in the pathogenesis of sepsis and septic shock, contributing to hypotension, increased vascular permeability, and organ failure. In animal models of sepsis, PAF antagonists like this compound have demonstrated protective effects. However, clinical trials in human sepsis have not consistently shown a significant mortality benefit, highlighting the multifaceted nature of this condition.
Allergic Conjunctivitis
In experimental models of allergic conjunctivitis, this compound has shown significant efficacy in reducing eosinophil activation and clinical symptoms. This suggests a more direct and critical role for PAF in the inflammatory processes of the conjunctiva.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist that has been instrumental in elucidating the role of PAF in various inflammatory responses. Its high affinity for the PAF receptor and its ability to inhibit PAF-induced cellular and systemic effects have been demonstrated in a wide range of in vitro and in vivo studies. While the clinical translation of PAF antagonism has faced challenges in complex multifactorial diseases like asthma and sepsis, this compound remains an invaluable research tool for investigating the intricate mechanisms of inflammation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PAF pathway.
References
In Vitro Characterization of Apafant (WEB 2086): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] A member of the thieno-triazolodiazepine class of compounds, this compound has been instrumental as a research tool for elucidating the physiological and pathological roles of PAF.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism, and effects on intracellular signaling pathways. Detailed experimental protocols and visual representations of key processes are provided to support researchers in the field of PAF receptor pharmacology.
Introduction to this compound (WEB 2086)
This compound is a synthetic molecule developed through the structural modification of the thienotriazolodiazepine sedative, brotizolam.[2] This modification successfully separated the anti-PAF activity from the benzodiazepine receptor activity, resulting in a highly selective antagonist for the PAF receptor. The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a wide range of inflammatory and thrombotic responses. Activation of the PAF receptor by its endogenous ligand, PAF, triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, leading to physiological responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. This compound competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream effects.
Quantitative Analysis of In Vitro Activity
The in vitro potency and selectivity of this compound have been quantified through various binding and functional assays. The following tables summarize the key quantitative data from published studies.
Table 1: Binding Affinity of this compound (WEB 2086) to the PAF Receptor
| Cell/Tissue Type | Radioligand | Parameter | Value (nM) | Reference(s) |
| Human Platelets | [³H]PAF | Ki | 9.9 | |
| Human Platelets | [³H]PAF | KD | 15 | |
| Human Platelets | [³H]WEB 2086 | Ki | 15 | |
| Human Neutrophils | [³H]WEB 2086 | Ki | 16.3 |
Table 2: Functional Antagonism of this compound (WEB 2086)
| Assay | Cell Type | Parameter | Value (µM) | Reference(s) |
| PAF-induced Platelet Aggregation | Human | IC₅₀ | 0.17 | |
| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 0.36 | |
| PAF-induced Inositol-1,4,5-trisphosphate (IP₃) formation | Human Platelets | IC₅₀ | 33 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the PAF receptor using radiolabeled WEB 2086.
Objective: To determine the inhibition constant (Ki) of this compound for the PAF receptor.
Materials:
-
Human neutrophils
-
[³H]WEB 2086 (Radioligand)
-
Unlabeled this compound (WEB 2086)
-
Binding assay buffer (e.g., Hank's balanced salt solution with 20 mM HEPES and 3.5 g/l bovine serum albumin, pH 7.2)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Isolate human neutrophils from whole blood using standard cell separation techniques.
-
Resuspend the isolated neutrophils in the binding assay buffer to a concentration of 5 x 10⁶ to 1.5 x 10⁷ cells/ml.
-
In a series of microcentrifuge tubes, add a fixed concentration of [³H]WEB 2086 (e.g., 20 nM).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) or PAF (e.g., 1 µM) to a separate set of tubes.
-
Initiate the binding reaction by adding the neutrophil suspension to each tube.
-
Incubate the tubes at 25°C for 90 minutes with continuous shaking.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on PAF-induced platelet aggregation.
Objective: To determine the IC₅₀ value of this compound for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Human whole blood
-
3.8% Sodium citrate (anticoagulant)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 194 x g for 18 minutes at 24°C with no brake).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1465 x g for 20 minutes at 24°C with no brake).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
In the aggregometer cuvettes, pre-incubate PRP with various concentrations of this compound or vehicle control for a short period (e.g., 2 minutes) with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 15 minutes).
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
Apafant Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAF is a highly bioactive phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[2][3] By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that contribute to these conditions. This technical guide provides an in-depth overview of the this compound signaling pathway, its inhibition by this compound, and detailed experimental protocols for studying this interaction. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the PAF signaling pathway for therapeutic benefit.
The Platelet-Activating Factor (PAF) Signaling Pathway
The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, activates multiple intracellular signaling pathways.[4][5] The primary signaling cascades initiated by PAFR activation involve the Gq and Gi alpha subunits of heterotrimeric G-proteins.
-
Gq Pathway: Activation of the Gq pathway by PAF leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
-
Gi Pathway: The Gi pathway, when activated by PAF, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing processes such as cell migration and cytokine release.
The culmination of these signaling events contributes to the diverse biological effects of PAF, which are implicated in the pathophysiology of asthma, allergic conjunctivitis, sepsis, and other inflammatory disorders.
Mechanism of Action of this compound
This compound is a thienotriazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, preventing PAF from binding and initiating the downstream signaling cascades. This inhibitory action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks PAF-induced platelet and neutrophil aggregation, bronchoconstriction, and increased vascular permeability.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | Human | 9.9 nM | |
| Binding Affinity (KD) | Human | 15 nM |
| Assay | Species | IC50 Value | Reference(s) |
| PAF-induced Platelet Aggregation | Human | 170 nM | |
| PAF-induced Neutrophil Aggregation | Human | 360 nM |
| Animal Model | Parameter | Route of Administration | ED50 Value | Reference(s) |
| Guinea Pig | PAF-induced Bronchoconstriction | Oral | 0.07 mg/kg | |
| Guinea Pig | PAF-induced Bronchoconstriction | Intravenous | 0.018 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of the PAF signaling pathway by this compound.
PAF Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the PAF receptor.
Materials:
-
Human platelet membranes (source of PAF receptors)
-
[3H]-PAF (radioligand)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a suspension of human platelet membranes in assay buffer.
-
In a microplate, combine the platelet membrane suspension with varying concentrations of unlabeled this compound (or other test compounds) and a fixed concentration of [3H]-PAF.
-
To determine non-specific binding, include control wells containing a high concentration of unlabeled PAF.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound [3H]-PAF.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki or KD value for this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAF (agonist).
-
This compound (or other test compounds).
-
Saline solution.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Place a cuvette containing PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission over time as the platelets aggregate.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Neutrophil Aggregation Assay
This assay assesses the effect of this compound on PAF-induced neutrophil aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with heparin or EDTA.
-
Neutrophil isolation medium (e.g., Ficoll-Paque).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PAF (agonist).
-
This compound (or other test compounds).
-
Aggregometer or spectrophotometer.
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation with a neutrophil isolation medium.
-
Resuspend the isolated neutrophils in a suitable buffer at a standardized concentration.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control.
-
Add PAF to induce neutrophil aggregation.
-
Monitor the change in light transmission or absorbance over time using an aggregometer or spectrophotometer.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value of this compound from the dose-response curve.
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay evaluates the protective effect of this compound against PAF-induced airway constriction.
Materials:
-
Male guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure respiratory overflow volume or pulmonary inflation pressure.
-
PAF solution for intravenous injection.
-
This compound (or vehicle control) for oral or intravenous administration.
Procedure:
-
Anesthetize the guinea pig and insert a tracheal cannula.
-
Connect the animal to a ventilator to maintain respiration.
-
Monitor respiratory parameters, such as respiratory overflow volume or pulmonary inflation pressure, using a pressure transducer.
-
Administer this compound or vehicle control either orally or intravenously at a specified time before the PAF challenge.
-
Induce bronchoconstriction by administering a bolus intravenous injection of PAF.
-
Record the changes in respiratory parameters following the PAF challenge.
-
Quantify the inhibitory effect of this compound by comparing the magnitude of the bronchoconstrictor response in the treated group to the control group.
-
Calculate the ED50 value of this compound based on the dose-dependent inhibition of bronchoconstriction.
PAF-Induced Vascular Permeability Assay (Evans Blue Dye)
This assay measures the ability of this compound to reduce PAF-induced leakage of plasma from blood vessels.
Materials:
-
Mice or rats.
-
Anesthetic.
-
Evans blue dye solution (e.g., 2% in saline).
-
PAF solution for intradermal or intravenous injection.
-
This compound (or vehicle control).
-
Formamide for dye extraction.
-
Spectrophotometer.
Procedure:
-
Anesthetize the animal.
-
Administer this compound or vehicle control at a specified time before the PAF challenge.
-
Inject Evans blue dye intravenously. The dye binds to plasma albumin.
-
After a short circulation time, inject PAF intradermally into a specific skin site (e.g., the dorsal skin).
-
After a defined period, euthanize the animal and excise the skin at the injection site.
-
Extract the extravasated Evans blue dye from the tissue using formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Compare the amount of dye leakage in the this compound-treated group to the control group to determine the inhibitory effect on vascular permeability.
Visualizations
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: PAF signaling pathway and its inhibition by this compound.
References
- 1. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
Apafant's Specificity for the Platelet-Activating Factor Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Apafant (WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). We delve into the quantitative metrics that define its high-affinity binding and functional inhibition of PAFR-mediated cellular responses. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, this guide visualizes the intricate PAFR signaling pathways and experimental workflows using detailed diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). The development of specific PAFR antagonists is therefore of significant therapeutic interest. This compound, a thieno-triazolodiazepine derivative, emerged as a highly specific and potent PAFR antagonist.[1] This document serves as a technical resource, elucidating the specificity of this compound for PAFR through quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of this compound-PAFR Interaction
This compound's specificity for PAFR is substantiated by its high binding affinity and potent functional inhibition of PAF-induced cellular responses. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound for Human PAFR
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Kd | 15 nM | Human Platelets | [3H]PAF | [1] |
| Ki | 9.9 nM | Human PAF Receptors | Not Specified |
Table 2: Functional Inhibitory Activity of this compound
| Assay | IC50 | Species | Reference |
| PAF-induced Platelet Aggregation | 170 nM | Human | [1] |
| PAF-induced Neutrophil Aggregation | 360 nM | Human | [1] |
Table 3: Selectivity Profile of this compound
| Off-Target | Binding Affinity (Ki) | Species | Notes | Reference |
| Central Benzodiazepine Receptor | 388 nM | Rat | Modest cross-reactivity | [1] |
| SafetyScreen44™ Panel | No relevant off-target effects | Various | Demonstrates high selectivity |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound's specificity for PAFR.
Radioligand Binding Assay ([3H]this compound or [3H]PAF Displacement)
This assay quantifies the affinity of this compound for the PAFR by measuring the displacement of a radiolabeled ligand.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity to PAFR.
Materials:
-
Human platelet membranes or membranes from cells expressing recombinant human PAFR.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]PAF or [³H]this compound (specific activity ~100-200 Ci/mmol).
-
Unlabeled this compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare platelet membranes by sonication and differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a final volume of 250 µL, combine:
-
50 µg of membrane protein.
-
A fixed concentration of radioligand (e.g., 1 nM [³H]PAF).
-
Varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding, include a high concentration of unlabeled PAF (e.g., 10 µM).
-
-
Incubation: Incubate the reaction tubes at 25°C for 180 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in binding buffer. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of this compound to inhibit PAF-induced platelet aggregation.
Workflow: Platelet Aggregation Assay
Caption: Workflow for assessing this compound's inhibition of platelet aggregation.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Assay Protocol:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate 450 µL of PRP with 50 µL of various concentrations of this compound or vehicle control for 5 minutes at 37°C with stirring.
-
Add a sub-maximal concentration of PAF (e.g., 100 nM) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the antagonist to the vehicle control. The IC₅₀ value is calculated from the concentration-response curve.
Neutrophil Activation/Chemotaxis Assay
This assay measures the ability of this compound to block PAF-induced neutrophil activation and migration.
Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for evaluating this compound's effect on neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils.
-
Assay Buffer (e.g., HBSS with 0.1% BSA).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Boyden chamber with a polycarbonate filter (e.g., 3-5 µm pore size).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Chemotaxis Assay:
-
Pre-incubate isolated neutrophils (e.g., 1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add PAF (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of Migration:
-
Remove the filter, fix, and stain it (e.g., with Diff-Quik).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
In Vivo PAF-Induced Paw Edema
This in vivo model assesses the anti-inflammatory efficacy of this compound.
Workflow: PAF-Induced Paw Edema Model
Caption: Workflow for the in vivo assessment of this compound's anti-inflammatory activity.
Materials:
-
Wistar rats (or other suitable strain).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Plethysmometer (for measuring paw volume).
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to groups of rats via the desired route (e.g., oral gavage, intravenous injection).
-
Induction of Edema: After a predetermined time (e.g., 60 minutes post-oral dosing), inject a solution of PAF (e.g., 1 µg in 50 µL saline) into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer immediately before the PAF injection and at various time points thereafter (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema by this compound is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
PAFR Signaling Pathways and this compound's Mechanism of Action
PAFR activation by PAF initiates a cascade of intracellular signaling events through its coupling to multiple G-protein subtypes, primarily Gq, Gi, and G12/13. This compound, as a competitive antagonist, prevents these signaling cascades by blocking the binding of PAF to its receptor.
Gq-Mediated Signaling Pathway
The Gq pathway is central to PAF-induced platelet aggregation and cellular activation.
PAFR Gq Signaling Pathway
Caption: this compound blocks PAF-induced Gq signaling, preventing downstream cellular responses.
Gi-Mediated Signaling Pathway
The Gi pathway is involved in chemotaxis and can modulate cyclic AMP (cAMP) levels.
PAFR Gi Signaling Pathway
Caption: this compound's antagonism of PAFR blocks Gi-mediated chemotaxis.
G12/13-Mediated Signaling Pathway
The G12/13 pathway is linked to the regulation of the actin cytoskeleton and cell shape changes.
PAFR G12/13 Signaling Pathway
Caption: this compound prevents PAF-induced cytoskeletal changes by blocking G12/13 signaling.
Conclusion
The comprehensive data presented in this technical guide unequivocally establish this compound as a highly potent and specific antagonist of the Platelet-Activating Factor Receptor. Its high binding affinity, coupled with its robust functional inhibition of PAF-mediated cellular responses and a clean off-target profile, underscores its value as a pharmacological tool for investigating PAFR biology. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers aiming to further explore the role of PAF in health and disease and to develop novel therapeutic strategies targeting this important pathway.
References
Apafant: A Technical Guide to its Application as a Chemical Probe for Platelet-Activating Factor (PAF) Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Apafant (also known as WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). This compound serves as a critical chemical probe for elucidating the complex signaling pathways mediated by PAF, a key lipid mediator in inflammation, thrombosis, and allergic responses. This document details this compound's mechanism of action, summarizes its pharmacological data, and provides comprehensive, step-by-step protocols for key in vitro and in vivo assays. Furthermore, it includes visual representations of the PAF signaling cascade and experimental workflows to facilitate a deeper understanding of its application in research and drug development.
Introduction to this compound and PAF Signaling
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its biological effects through a specific G-protein coupled receptor, the PAFR.[1][2] Activation of PAFR is implicated in a multitude of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[3][4] The study of these processes necessitates highly specific tools to dissect the role of PAF signaling.
This compound is a synthetic thieno-triazolo-diazepine derivative that acts as a competitive antagonist at the PAFR.[5] Its high affinity and specificity for the PAFR, coupled with a lack of significant off-target effects, make it an invaluable chemical probe for investigating PAF-mediated signaling events. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the initiation of downstream signaling cascades, allowing researchers to isolate and study the specific contributions of this pathway in complex biological systems.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across a range of in vitro assays. The following tables summarize key quantitative data for this compound and related compounds.
| Parameter | Species | Value | Reference(s) |
| Ki (vs. [3H]PAF) | Human | 9.9 nM | |
| KD (vs. [3H]PAF) | Human | 15 nM |
Table 1: Binding Affinity of this compound for the PAF Receptor.
| Assay | Species | IC50 | Reference(s) |
| PAF-induced Platelet Aggregation | Human | 170 nM | |
| PAF-induced Neutrophil Aggregation | Human | 360 nM |
Table 2: In Vitro Inhibitory Activity of this compound.
| Route of Administration | Parameter | Species | ED50 | Reference(s) | | --- | --- | --- | --- | | Oral (p.o.) | Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | 0.07 mg/kg | | | Intravenous (i.v.) | Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | 0.018 mg/kg | | | Intravenous (i.v.) | Inhibition of PAF-induced Vascular Permeability | Guinea Pig | Fully inhibitory at 10 mg/kg | |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
PAF binding to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular events. The PAFR couples to both Gq and Gi proteins, leading to the activation of multiple downstream effector pathways. This includes the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, PAFR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to cellular responses such as gene expression, proliferation, and inflammation.
Caption: Simplified PAF Receptor Signaling Cascade.
Experimental Workflow for Characterizing this compound
A typical workflow to characterize the inhibitory activity of this compound involves a series of in vitro and in vivo experiments. Initially, its binding affinity to the PAFR is determined using a radioligand binding assay. Subsequently, its functional antagonism is assessed by measuring its ability to inhibit PAF-induced cellular responses such as platelet aggregation or calcium mobilization. Finally, in vivo efficacy is evaluated in animal models of PAF-mediated pathologies like bronchoconstriction or vascular permeability.
Caption: General Experimental Workflow for this compound.
Detailed Experimental Protocols
Radioligand Binding Assay for PAF Receptor
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor by competitive displacement of a radiolabeled ligand ([3H]PAF).
Materials:
-
Human recombinant PAF receptors or platelet membranes
-
[3H]PAF (Radioligand)
-
This compound (Test compound)
-
Unlabeled PAF (for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
A fixed concentration of [3H]PAF (typically at or below its KD, e.g., 1 nM)
-
Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of unlabeled PAF (e.g., 10 µM, for non-specific binding).
-
Receptor preparation (e.g., 20 µg of membrane protein).
-
-
Incubate the plate at 25°C for 180 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]PAF and KD is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
Objective: To determine the functional inhibitory potency (IC50) of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
PAF (Agonist)
-
This compound (Test compound)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into aggregometer cuvettes with a stir bar and pre-warm to 37°C.
-
Add varying concentrations of this compound or vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for several minutes.
-
Determine the maximum aggregation for each concentration of this compound.
-
Plot the percentage inhibition of aggregation against the logarithm of this compound concentration and fit the data to determine the IC50.
PAF-Induced Neutrophil Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced aggregation of isolated human neutrophils.
Materials:
-
Freshly drawn human whole blood with anticoagulant (e.g., EDTA).
-
Neutrophil isolation medium (e.g., Polymorphprep™).
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.
-
PAF (Agonist).
-
This compound (Test compound).
-
Spectrophotometer or plate reader capable of measuring changes in light transmission.
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Wash the isolated neutrophils with HBSS without Ca2+/Mg2+ and resuspend in HBSS with Ca2+/Mg2+ at a concentration of approximately 5 x 106 cells/mL.
-
Pre-warm the neutrophil suspension to 37°C.
-
In a cuvette or 96-well plate, add the neutrophil suspension.
-
Add varying concentrations of this compound or vehicle and incubate for 3-5 minutes at 37°C.
-
Add a pre-determined concentration of PAF to induce aggregation.
-
Immediately monitor the change in light absorbance or transmission over time.
-
Calculate the rate and extent of aggregation.
-
Determine the IC50 of this compound by plotting the percentage inhibition of aggregation against the log concentration of this compound.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to block PAF-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing PAFR (e.g., HEK293 cells stably expressing PAFR, or primary neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
HBSS or other suitable buffer.
-
PAF (Agonist).
-
This compound (Test compound).
-
Fluorescence plate reader with injectors or fluorescence microscope.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 45-60 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing varying concentrations of this compound or vehicle to the wells.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of PAF into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
Calculate the change in fluorescence or the ratio of emissions (for Fura-2) as an indicator of intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak response in the presence and absence of the compound.
MAPK Activation Assay (Western Blot)
Objective: To determine if this compound can block PAF-induced phosphorylation of MAPK pathway proteins (e.g., ERK1/2).
Materials:
-
Cells expressing PAFR.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to near confluency and serum-starve overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with PAF for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
In Vivo PAF-Induced Vascular Permeability Assay (Evans Blue Dye)
Objective: To evaluate the efficacy of this compound in reducing PAF-induced vascular permeability in vivo.
Materials:
-
Laboratory animals (e.g., mice or guinea pigs).
-
This compound (Test compound).
-
PAF (Inducing agent).
-
Evans Blue dye solution (e.g., 1% in sterile saline).
-
Anesthetic.
-
Formamide for dye extraction.
-
Spectrophotometer.
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., i.v. or p.o.).
-
After a specified pre-treatment time, anesthetize the animals.
-
Inject Evans Blue dye intravenously.
-
After allowing the dye to circulate (e.g., 5 minutes), inject PAF intradermally at a specific site (e.g., the dorsal skin). Inject saline as a control at a contralateral site.
-
After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples by incubating them in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extracts at 620 nm.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Compare the amount of dye extravasation in this compound-treated animals to that in vehicle-treated animals to determine the inhibitory effect.
Conclusion
This compound is a well-characterized and highly effective antagonist of the PAF receptor. Its specificity and potency make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of PAF signaling. The experimental protocols provided in this guide offer a robust framework for utilizing this compound as a chemical probe to dissect the contributions of the PAF pathway in a variety of biological contexts, from cellular signaling to in vivo models of disease. Careful application of these methodologies will continue to advance our understanding of this critical inflammatory mediator and may aid in the development of novel therapeutics targeting the PAF signaling axis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Apafant in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (WEB 2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor implicated in a wide array of inflammatory and thrombotic conditions.[1][2] Since its development, this compound has been a critical pharmacological tool for investigating the physiological and pathological roles of PAF in vitro and in vivo. This technical guide provides an in-depth overview of preliminary cell culture studies involving this compound, focusing on its mechanism of action, effects on cellular signaling, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to PAFR, thereby preventing the binding of the endogenous ligand, Platelet-Activating Factor. This blockade inhibits the downstream signaling cascades typically initiated by PAF, which are involved in processes such as platelet aggregation, neutrophil activation, and inflammatory responses.[1][2]
Quantitative Data on this compound's In Vitro Activity
The following tables summarize the key quantitative parameters of this compound's activity in various cell-based assays.
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| Binding Affinity | ||||
| KD (Equilibrium Dissociation Constant) | Human | Platelets | 15 nM | [1] |
| Ki (Inhibition Constant) | Human | PAF Receptors | 9.9 nM | |
| Inhibitory Activity | ||||
| IC50 (PAF-induced Platelet Aggregation) | Human | Platelets | 170 nM | |
| IC50 (PAF-induced Neutrophil Aggregation) | Human | Neutrophils | 360 nM |
Signaling Pathways Modulated by this compound
This compound, by blocking the PAF receptor, inhibits the activation of several key intracellular signaling pathways. The primary signaling cascade initiated by PAF binding to its Gq-coupled receptor involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, PAFR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preliminary in vitro evaluation of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the PAF receptor.
Materials:
-
Cell membranes expressing PAF receptors (e.g., from human platelets)
-
[3H]-PAF (radiolabeled PAF)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a suitable source, such as isolated human platelets.
-
In a multi-well plate, add a fixed concentration of [3H]-PAF to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no this compound (total binding) and wells with a high concentration of unlabeled PAF to determine non-specific binding.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline solution
-
Aggregometer
Procedure:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add a known concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Record the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the log concentration of this compound to determine the IC50 value.
Phosphoinositol Turnover Assay
This assay assesses the effect of this compound on PAF-induced activation of phospholipase C.
Materials:
-
Cultured cells expressing PAF receptors (e.g., HEK293 cells transfected with PAFR)
-
[3H]-myo-inositol
-
Cell culture medium
-
PAF
-
This compound
-
Trichloroacetic acid (TCA)
-
Anion-exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Seed cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them with [3H]-myo-inositol in the culture medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with this compound or vehicle control for a defined period.
-
Stimulate the cells with PAF for a specific time to induce phosphoinositide hydrolysis.
-
Terminate the reaction by adding ice-cold TCA.
-
Extract the soluble inositol phosphates.
-
Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Compare the amount of inositol phosphate generation in this compound-treated cells to control cells to determine the inhibitory effect.
Conclusion
The preliminary in vitro studies of this compound in cell culture have been instrumental in characterizing its pharmacological profile as a potent and specific PAF receptor antagonist. The quantitative data from binding and functional assays, combined with the understanding of its impact on intracellular signaling pathways, provide a solid foundation for its use as a research tool and for the development of novel anti-inflammatory and anti-thrombotic therapies. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the cellular effects of this compound and other PAF receptor modulators.
References
The In-Depth Guide to Apafant's Effect on Downstream PAF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Apafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, on downstream PAF signaling pathways. We delve into the quantitative measures of this compound's efficacy, detail the experimental protocols for key assays, and visualize the complex signaling networks and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in the study of PAF-mediated processes and the development of novel therapeutics.
Introduction to Platelet-Activating Factor (PAF) and this compound
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, endothelial cells, and neurons.[2] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular activation, aggregation, and the release of other inflammatory mediators.[2]
This compound (also known as WEB 2086) is a synthetic, thieno-triazolodiazepine derivative that acts as a potent and specific competitive antagonist of the PAF receptor.[3][4] By binding to the PAFR, this compound prevents the binding of PAF and thereby blocks the initiation of the downstream signaling cascade. This guide will explore the intricate details of how this compound modulates these downstream pathways.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as a PAF receptor antagonist has been quantified through various in vitro assays. These studies provide crucial data on its binding affinity and its functional inhibition of PAF-induced cellular responses.
Table 1: this compound Binding Affinity and Functional Inhibition
| Parameter | Description | Value | Cell Type/System |
| KD | Equilibrium Dissociation Constant for [3H]PAF binding | 15 nM | Human Platelets |
| Ki | Inhibition Constant for [3H]PAF binding | 9.9 nM | Human PAF Receptors |
| IC50 | Half maximal inhibitory concentration for PAF-induced platelet aggregation | 170 nM | Human Platelets |
| IC50 | Half maximal inhibitory concentration for PAF-induced neutrophil aggregation | 360 nM | Human Neutrophils |
| IC50 | Half maximal inhibitory concentration for PAF-induced inositol-1,4,5-trisphosphate (IP3) production | 33 µM | Human Platelets |
Data compiled from multiple sources.
This compound's Mechanism of Action on Downstream Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of the PAF receptor. This blockade at the receptor level effectively abrogates the entire downstream signaling cascade initiated by PAF.
Figure 1: this compound's Inhibition of the PAF Signaling Pathway. This diagram illustrates the competitive antagonism of this compound at the PAF receptor, preventing the downstream signaling cascade.
Inhibition of Phosphoinositide Turnover
Upon PAF binding, the activated PAFR couples to Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound has been shown to dose-dependently inhibit PAF-stimulated hydrolysis of PIP2, with an IC50 of 33 µM for the inhibition of IP3 formation in human platelets.
Blockade of Intracellular Calcium Mobilization
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ is a critical signal for many cellular responses. Studies have demonstrated that this compound (WEB 2086) dose-dependently suppresses the PAF-induced increase in cytosolic free calcium concentration in human endothelial cells.
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Detailed Experimental Protocols
This section provides an overview of the methodologies used to quantify the effects of this compound on PAF signaling.
PAF Receptor Binding Assay
This assay quantifies the binding affinity of this compound to the PAF receptor.
Figure 2: Workflow for PAF Receptor Binding Assay. This diagram outlines the key steps in determining the binding affinity of this compound to the PAF receptor.
Protocol:
-
Preparation of Platelets: Isolate human platelets from whole blood by differential centrifugation. Wash the platelets to remove plasma proteins.
-
Incubation: In a reaction tube, combine the washed platelets, a fixed concentration of [3H]-PAF, and varying concentrations of unlabeled this compound.
-
Separation: After incubation, rapidly separate the platelets (with bound [3H]-PAF) from the incubation medium (containing free [3H]-PAF) by vacuum filtration through a glass fiber filter.
-
Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the this compound concentration. Use competitive binding analysis software to calculate the KD and Ki values.
Platelet and Neutrophil Aggregation Assays
These functional assays measure the ability of this compound to inhibit PAF-induced cell aggregation.
Protocol:
-
Preparation of Cells: Isolate platelet-rich plasma (PRP) or neutrophils from fresh human blood.
-
Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar. Establish a baseline light transmission.
-
Inhibition: Add varying concentrations of this compound to the cell suspension and incubate for a short period.
-
Induction of Aggregation: Add a fixed concentration of PAF to induce aggregation.
-
Data Recording: Continuously record the change in light transmission as the cells aggregate.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each this compound concentration and calculate the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the effect of this compound on PAF-induced changes in intracellular calcium concentration.
Protocol:
-
Cell Loading: Load cultured cells (e.g., endothelial cells) with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye.
-
Fluorescence Measurement: Place the dye-loaded cells in a fluorometer. Excite the cells at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Inhibition and Stimulation: Establish a baseline fluorescence ratio. Add this compound at various concentrations, followed by the addition of PAF to stimulate calcium release.
-
Data Analysis: Record the change in the fluorescence ratio over time. Quantify the inhibitory effect of this compound on the PAF-induced calcium peak.
Phosphoinositide Turnover Assay
This assay measures the inhibition of PAF-induced IP3 production by this compound.
Protocol:
-
Cell Labeling: Label cells (e.g., platelets) by incubating them with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Inhibition and Stimulation: Pre-incubate the labeled cells with different concentrations of this compound, followed by stimulation with PAF.
-
Extraction of Inositol Phosphates: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to IP3 using liquid scintillation counting.
-
Data Analysis: Determine the dose-dependent inhibition of [3H]-IP3 formation by this compound and calculate the IC50.
Western Blot Analysis of ERK Phosphorylation
This technique is used to assess the effect of this compound on the activation of the MAPK/ERK pathway.
Figure 3: Western Blot Workflow for p-ERK Analysis. This diagram details the procedure for quantifying the effect of this compound on PAF-induced ERK phosphorylation.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat the cells with varying concentrations of this compound for a specified time, followed by stimulation with PAF.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to a loading control (e.g., total ERK or a housekeeping protein) to determine the relative inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor. Through competitive binding, it effectively blocks the initiation of the PAF signaling cascade, leading to the inhibition of downstream events such as phosphoinositide turnover, intracellular calcium mobilization, and MAPK pathway activation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate PAF-mediated pathophysiology. The continued investigation into the nuanced effects of this compound and other PAF receptor antagonists will undoubtedly pave the way for novel therapeutic strategies for a range of inflammatory and thrombotic diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Apafant in Preclinical Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant, also known as WEB 2086, is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] By blocking the PAF receptor, this compound has been investigated as a potential therapeutic agent in a variety of disease models, ranging from inflammatory conditions to cancer. This technical guide provides an in-depth overview of the initial preclinical investigations of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound across various preclinical models.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Type | Value | Reference |
| PAF Receptor Binding | |||
| Ki | Human PAF receptors | 9.9 nM | [4] |
| KD | Human platelets ([3H]PAF displacement) | 15 nM | [1] |
| Inhibition of Cellular Responses | |||
| IC50 (Platelet Aggregation) | Human | 170 nM | |
| IC50 (Neutrophil Aggregation) | Human | 360 nM |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Species | Route of Administration | ED50 / Effective Dose | Endpoint | Reference |
| PAF-Induced Bronchoconstriction | Guinea Pig | Intravenous | 0.018 mg/kg | Inhibition of respiratory flow reduction | |
| Guinea Pig | Oral | 0.07 mg/kg | Inhibition of respiratory flow reduction | ||
| PAF-Induced Vascular Leakage | Guinea Pig | Intravenous | 10 µg/kg (maximal inhibition) | Inhibition of Evans blue extravasation | |
| PAF-Induced Paw Edema | Rat | Not specified | Significant attenuation | Reduction in paw volume | |
| Allergic Conjunctivitis | Guinea Pig | Topical (ophthalmic solution) | Not specified | Reduction of clinical symptoms and eosinophil activation | |
| Alkyl-PAF-Mediated Lethality | Mouse | Intraperitoneal | 1-30 mg/kg | Increased survival |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial investigation of this compound.
PAF-Induced Paw Edema in Rats
This model assesses the anti-inflammatory potential of this compound by measuring its ability to reduce swelling in the paw induced by a pro-inflammatory agent.
Materials:
-
Male Wistar rats (180-220 g)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
Vehicle (e.g., saline, or 0.5% carboxymethylcellulose)
-
Plethysmometer
-
0.9% Saline solution
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Drug Administration: Administer this compound or its vehicle to different groups of rats via the desired route (e.g., intraperitoneal, oral) at a specific time point before PAF injection (e.g., 30-60 minutes).
-
Baseline Paw Volume Measurement: Just before the induction of edema, measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Induction of Edema: Inject a sterile solution of PAF (e.g., 1 µg in 100 µL of saline) into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Induction: At various time points after PAF injection (e.g., 30, 60, 120, and 180 minutes), measure the paw volume again using the plethysmometer.
-
Data Analysis: Calculate the percentage of paw edema inhibition for the this compound-treated groups compared to the vehicle-treated control group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
PAF-Induced Vascular Leakage in Guinea Pigs (Evans Blue Assay)
This assay quantifies the ability of this compound to inhibit the increase in vascular permeability induced by PAF.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
Evans blue dye (2% w/v in saline)
-
Saline solution
-
Anesthetic (e.g., urethane)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs.
-
Drug Administration: Administer this compound or its vehicle intravenously (i.v.) via a cannulated jugular vein.
-
Evans Blue Injection: After a set time (e.g., 5 minutes), inject Evans blue dye (20 mg/kg) intravenously. The dye binds to serum albumin.
-
PAF Challenge: After a further interval (e.g., 1 minute), administer PAF (e.g., 100 ng/kg, i.v.).
-
Tissue Collection: After a circulation period (e.g., 10 minutes), perfuse the systemic circulation with saline to remove intravascular dye. Dissect tissues of interest (e.g., trachea, bronchi, skin).
-
Dye Extraction: Weigh the tissue samples and place them in formamide (e.g., 1 mL per 100 mg of tissue). Incubate at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is proportional to the absorbance and is expressed as µg of dye per g of tissue. Calculate the percentage inhibition of vascular leakage in the this compound-treated groups compared to the control group.
PAF-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the protective effect of this compound against airway narrowing induced by PAF.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer and recording system to measure pulmonary inflation pressure or a pneumotachograph to measure airflow resistance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea. Artificially ventilate the animals.
-
Drug Administration: Administer this compound or its vehicle intravenously or orally at a predetermined time before the PAF challenge.
-
Baseline Measurement: Record the baseline pulmonary inflation pressure or airway resistance.
-
PAF Challenge: Administer a bolus intravenous injection of PAF (e.g., 10-100 ng/kg).
-
Measurement of Bronchoconstriction: Continuously record the changes in pulmonary inflation pressure or airway resistance following the PAF challenge. The peak increase in these parameters is taken as the measure of bronchoconstriction.
-
Data Analysis: Express the results as the percentage inhibition of the PAF-induced bronchoconstriction in the this compound-treated animals compared to the vehicle-treated controls.
This compound in Leukemia Cell Differentiation
This protocol outlines a general approach to investigate the effect of this compound on the differentiation of leukemia cells in vitro.
Materials:
-
Human myeloid leukemia cell line (e.g., HL-60, U937)
-
This compound (WEB 2086)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Differentiation-inducing agent (e.g., all-trans retinoic acid [ATRA] or dimethyl sulfoxide [DMSO])
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled antibodies against cell surface differentiation markers (e.g., CD11b, CD14)
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain the leukemia cell line in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells at a specific density and treat them with various concentrations of this compound, a differentiation-inducing agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a period known to be sufficient for differentiation to occur (e.g., 48-96 hours).
-
Cell Staining: Harvest the cells, wash them with PBS, and incubate them with fluorescently labeled antibodies specific for myeloid differentiation markers.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Data Analysis: Compare the percentage of differentiated cells in the this compound-treated groups to the control and differentiation-inducer-treated groups. An increase in the expression of differentiation markers in the presence of this compound would suggest a pro-differentiating effect.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
This compound acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates heterotrimeric G-proteins, primarily Gq and Gi. This initiates a cascade of intracellular signaling events, which are blocked by this compound.
Experimental Workflow: PAF-Induced Paw Edema Model
The following diagram illustrates the typical workflow for investigating the effect of this compound in the rat paw edema model.
Experimental Workflow: Leukemia Cell Differentiation Assay
This diagram outlines the process of assessing the impact of this compound on the differentiation of leukemia cells.
References
Apafant: A Deep Dive into its Chemical Structure and Structure-Activity Relationship as a Platelet-Activating Factor Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] As a member of the thienotriazolodiazepine class of compounds, this compound has been a valuable pharmacological tool for studying the physiological and pathological roles of PAF, a potent phospholipid mediator involved in a wide range of inflammatory and allergic responses.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, its structure-activity relationship (SAR), and the experimental methodologies used to characterize its activity.
Chemical Structure of this compound
This compound is a synthetic small molecule with the chemical formula C₂₂H₂₂ClN₅O₂S. Its systematic IUPAC name is 4-(3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a]diazepin-2-yl)propanoyl)morpholine.
The core of the this compound molecule is a thienotriazolodiazepine ring system. This heterocyclic structure is a key determinant of its pharmacological activity. Key structural features include:
-
Thieno[3,2-f]diazepine core: This forms the central scaffold of the molecule.
-
Triazolo ring: Fused to the diazepine ring, this component is crucial for its antagonist properties.
-
2-chlorophenyl group: Attached to the diazepine ring, this lipophilic group contributes to the binding affinity.
-
Methyl group: Located on the triazolo ring, this substitution influences the compound's potency.
-
Propanoylmorpholine side chain: Extending from the thieno ring, this side chain plays a significant role in the molecule's interaction with the PAF receptor and its overall pharmacological profile.
Structure-Activity Relationship (SAR)
The development of this compound and its analogs has provided valuable insights into the SAR of thienotriazolodiazepine-based PAF receptor antagonists. Systematic modifications of the this compound structure have revealed the importance of specific chemical moieties for its antagonist activity.
Key SAR findings include:
-
Thienotriazolodiazepine Scaffold: This core structure is essential for high-affinity binding to the PAF receptor.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact potency. A chloro-substituent at the ortho position, as seen in this compound, is favorable for activity.
-
Side Chain Modifications: Alterations to the propanoylmorpholine side chain can modulate both potency and pharmacokinetic properties.
-
Stereochemistry: The introduction of chiral centers, for example by adding a methyl group to the 8-position of the thienodiazepine nucleus, can lead to significant differences in activity between enantiomers, with the (+)-isomers often being much more potent.
Quantitative SAR Data
The following table summarizes the in vitro activity of this compound (WEB 2086) against PAF-induced aggregation of human platelets and neutrophils.
| Compound | Assay | Species | IC₅₀ (µM) |
| This compound (WEB 2086) | Platelet Aggregation | Human | 0.17 |
| This compound (WEB 2086) | Neutrophil Aggregation | Human | 0.36 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of PAF to its receptor (PAFR). The PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, couples to several G proteins, primarily Gq and Gi.
Activation of the Gq pathway by PAF leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking the binding of PAF to its receptor, this compound prevents the initiation of these downstream signaling events, thereby antagonizing the biological effects of PAF.
Experimental Protocols
The characterization of this compound and its analogs typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed protocols for two key in vitro experiments.
[³H]-PAF Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and its analogs to the PAF receptor.
Materials:
-
Human platelet membranes (prepared from healthy donor blood)
-
[³H]-PAF (radioligand)
-
This compound or analog compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% bovine serum albumin)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Platelet Membrane Preparation: Isolate platelets from whole blood by differential centrifugation. Lyse the platelets and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of platelet membrane suspension
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled PAF (for non-specific binding)
-
50 µL of varying concentrations of this compound or analog (for competition binding)
-
50 µL of [³H]-PAF at a fixed concentration (typically at or below its Kd)
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound and its analogs to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
PAF (agonist)
-
This compound or analog compounds
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Collect whole blood into tubes containing sodium citrate. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Performance:
-
Pipette a defined volume of adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a small volume of this compound or analog at various concentrations (or saline as a control) and incubate for a short period (e.g., 2 minutes).
-
Initiate aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximum aggregation for each concentration of the test compound. Calculate the percentage inhibition of aggregation relative to the control. Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Preclinical Characterization Workflow for a GPCR Antagonist
The discovery and development of a novel GPCR antagonist like this compound follows a structured preclinical workflow.
This workflow begins with high-throughput screening to identify initial "hits." These hits then undergo a hit-to-lead optimization process, which involves medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, guided by SAR studies. Promising lead compounds are then subjected to extensive in vitro characterization, including receptor binding and functional assays, as well as early ADME/Tox profiling. Successful candidates from in vitro testing move into in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties in animal models of disease. Finally, after a thorough evaluation of all data, a lead candidate is selected for further development towards clinical trials.
Conclusion
This compound has served as a cornerstone in the study of PAF biology and the development of PAF receptor antagonists. Its well-defined chemical structure and the extensive research into its structure-activity relationship have provided a clear understanding of the molecular features required for potent and selective PAF receptor antagonism. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of new generations of PAF receptor modulators with therapeutic potential in a variety of inflammatory and allergic diseases.
References
- 1. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on triazolothienodiazepine derivatives as platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Apafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apafant (formerly known as WEB 2086) is a potent and specific synthetic antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic conditions, making its receptor a compelling therapeutic target. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and a visualization of the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory and anti-allergy therapeutics.
Introduction
Platelet-activating factor (PAF) is a potent lipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor.[1][2] The activation of PAFR triggers a cascade of intracellular signaling events, leading to cellular responses such as platelet and neutrophil aggregation, increased vascular permeability, and bronchoconstriction.[3] Given the role of PAF in various disease states, the development of PAFR antagonists has been a significant area of research.
This compound is a thieno-triazolodiazepine derivative that has been extensively studied as a specific and potent antagonist of the PAF receptor. This whitepaper will delve into the therapeutic potential of this compound by presenting its pharmacological profile, summarizing key experimental data, and providing detailed methodologies for its investigation.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling pathways. This antagonism has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks PAF-induced cellular responses.
Signaling Pathway
The binding of PAF to its receptor initiates a complex signaling cascade. This compound, by blocking this initial step, prevents the activation of these downstream pathways. The primary signaling pathway involves the activation of G-proteins, leading to the stimulation of phospholipases and the generation of second messengers.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
In Vitro Activity
| Parameter | Species | Value | Reference |
| Receptor Binding | |||
| Ki | Human | 9.9 nM | |
| KD | Human | 15 nM | |
| Functional Inhibition | |||
| IC50 (Platelet Aggregation) | Human | 170 nM | |
| IC50 (Neutrophil Aggregation) | Human | 360 nM |
Preclinical In Vivo Efficacy
| Model | Species | This compound Dose | Effect | Reference |
| PAF-induced Lethality | Mouse | 1, 5, 10, 20, 30 mg/kg | Protective effect | |
| Allergic Conjunctivitis | Guinea Pig | Ophthalmic solution | Reduction of clinical symptoms |
Preclinical Pharmacokinetics
| Species | Route | Parameter | Value | Reference |
| Rat | - | Plasma Protein Binding | 33% |
Human Pharmacokinetics and Clinical Data
| Study Type | Population | This compound Dose | Key Findings | Reference |
| Pharmacokinetics | Healthy Volunteers | Oral (capsules) | Rapidly absorbed (tmax 1-2 h) | |
| ~60% bound to plasma protein | ||||
| Mean volume of distribution: 28 L | ||||
| ~44% of oral dose excreted in urine | ||||
| Asthma Clinical Trial | Mildly asthmatic subjects | 100 mg t.i.d. (oral) | No significant attenuation of allergen-induced early (FEV1 fall: 18.9% vs 18.4% with placebo) or late (FEV1 fall: 21.2% vs 21.7% with placebo) asthmatic responses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
PAF Receptor Binding Assay
This protocol is based on the principles of radioligand binding assays to determine the affinity of this compound for the PAF receptor.
Objective: To determine the binding affinity (Ki or KD) of this compound for the PAF receptor.
Materials:
-
[3H]-Apafant (radioligand)
-
Rabbit platelet membranes (source of PAF receptors)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Microplate filtration system
Procedure:
-
Prepare rabbit platelet membranes by differential centrifugation of rabbit whole blood.
-
In a microplate, combine a fixed concentration of [3H]-Apafant with increasing concentrations of unlabeled this compound.
-
Add the rabbit platelet membrane preparation to each well.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate filtration system. This separates bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 of this compound, from which the Ki or KD can be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Objective: To determine the IC50 of this compound for the inhibition of PAF-induced human platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
PAF (agonist)
-
This compound
-
Saline
-
Light transmission aggregometer
Procedure:
-
Collect human venous blood into tubes containing sodium citrate.
-
Prepare PRP and PPP by differential centrifugation.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-3 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Repeat the experiment with a range of this compound concentrations.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor with demonstrated activity in a range of preclinical models. While it has shown promise in various inflammatory and allergic conditions, clinical trial results in asthma have not demonstrated significant efficacy in attenuating allergen-induced asthmatic responses. The comprehensive data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and the role of PAF in other disease indications. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the key concepts discussed. This information will be valuable for scientists and researchers in the field of drug development as they continue to explore novel therapeutic strategies targeting the PAF pathway.
References
- 1. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of perfluorooctanoate in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Apafant's Interaction with G-protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between Apafant (also known as WEB 2086) and its target, the Platelet-Activating Factor Receptor (PAFR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] this compound is a potent and selective antagonist of the PAFR, making it an invaluable tool for studying the physiological and pathological roles of the PAF signaling pathway.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and functional inhibition, outlines the downstream signaling cascades of the PAFR, and provides detailed experimental protocols for key assays used to characterize this interaction.
Introduction to this compound and the Platelet-Activating Factor Receptor
This compound is a synthetic thieno-triazolo-1,4-diazepine derivative that was developed as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, allergic reactions, and asthma. The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the initiation of the downstream signaling cascades, thereby mitigating the effects of PAF.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, thereby preventing the endogenous ligand, PAF, from binding and activating it. This antagonism is specific, as this compound shows little to no significant interaction with receptors for other aggregating agents or with the central benzodiazepine receptor, despite some structural similarities. The inhibition of PAFR activation by this compound prevents the receptor from coupling to its associated intracellular G-proteins (primarily Gq and Gi), thus blocking the subsequent signaling pathways.
Quantitative Data on this compound-PAFR Interaction
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding this compound's interaction with the PAF receptor.
Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound
| Parameter | Species/Cell Type | Value | Reference |
| Equilibrium Dissociation Constant (KD) | Human Platelets ([3H]PAF displacement) | 15 nM | |
| Inhibitory Constant (Ki) | Human PAF Receptors | 9.9 nM | |
| IC50 (PAF-induced Platelet Aggregation) | Human | 170 nM | |
| IC50 (PAF-induced Neutrophil Aggregation) | Human | 360 nM | |
| Benzodiazepine Receptor Inhibition (Ki) | Rat | 3882 nM |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Value (ED50) | Reference |
| Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | 0.07 mg/kg (i.v.) | |
| Inhibition of PAF-induced Hypotension | Rat | 0.018 mg/kg (i.v.) |
PAF Receptor Signaling Pathways
Activation of the PAFR by its agonist leads to the engagement of multiple intracellular signaling pathways, primarily through the Gq and Gi proteins. This compound blocks these downstream events by preventing the initial receptor activation.
-
Gq-Protein Coupled Pathway: Upon PAF binding, the activated PAFR couples to Gq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses like platelet aggregation and inflammation.
-
Gi-Protein Coupled Pathway: The PAFR can also couple to Gi proteins. The activated α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of Gi can also activate other effectors, including ion channels and kinases. The Gi pathway is particularly important for mediating chemotaxis.
-
Other Signaling Pathways: PAFR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, contributing to cell proliferation and inflammatory responses.
Below is a diagram illustrating the major signaling pathways downstream of the PAF receptor that are inhibited by this compound.
Caption: PAFR signaling pathways inhibited by this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the PAF receptor using [3H]PAF as the radioligand.
Materials:
-
Human platelet membranes (source of PAFR)
-
[3H]PAF (radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Platelet Membrane Preparation: Isolate platelets from human blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]PAF (at a concentration near its KD, e.g., 1-2 nM), and 100 µL of platelet membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PAF (e.g., 10 µM), 50 µL of [3H]PAF, and 100 µL of platelet membrane suspension.
-
Competition: Add 50 µL of varying concentrations of this compound (e.g., 10-11 M to 10-5 M), 50 µL of [3H]PAF, and 100 µL of platelet membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, which have been pre-soaked in wash buffer. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
In Vitro Functional Assay: Platelet Aggregation
This protocol describes a method to determine the functional inhibitory potency (IC50) of this compound on PAF-induced human platelet aggregation.
Materials:
-
Freshly drawn human venous blood (in anticoagulant, e.g., sodium citrate)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline or appropriate buffer
-
Platelet aggregometer with cuvettes and stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Carefully collect the supernatant, which is the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Place a cuvette with PRP and a stir bar into the sample well of the aggregometer and allow it to equilibrate for a few minutes at 37°C.
-
-
Inhibition Assay:
-
To the equilibrated PRP in the cuvette, add a specific concentration of this compound (or vehicle control) and pre-incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF (e.g., 100 nM).
-
Record the aggregation response for 5-10 minutes. The aggregometer measures the change in light transmission as platelets aggregate.
-
Repeat the process with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PAF-induced aggregation.
-
Caption: Workflow for a platelet aggregation inhibition assay.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the G-protein coupled PAF receptor. Its ability to competitively block the binding of PAF and inhibit subsequent Gq and Gi-mediated signaling pathways has made it an essential pharmacological tool. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in pharmacology and drug development who are investigating the multifaceted roles of the platelet-activating factor in health and disease.
References
Apafant: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Competitive Antagonism of the Platelet-Activating Factor Receptor
Apafant (also known as WEB 2086) is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3][4] Structurally a thienotriazolodiazepine, it was developed to separate PAF inhibitory effects from the sedative actions associated with benzodiazepines.[3] this compound competitively binds to the PAFR, a G-protein coupled receptor (GPCR), thereby blocking the binding of its endogenous ligand, PAF. This inhibition prevents the initiation of a cascade of intracellular signaling events that are pivotal in inflammatory and thrombotic processes. Consequently, this compound serves as a critical tool for the in vitro and in vivo investigation of the physiological and pathophysiological roles of the PAF signaling pathway.
Quantitative Pharmacological Profile of this compound
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound and related compounds for comparative analysis.
Table 1: In Vitro Receptor Binding and Functional Inhibition
| Compound | Receptor Binding (KD) [nM], human | Platelet Aggregation (IC50) [nM], human | Neutrophil Aggregation (IC50) [nM], human | Benzodiazepine Receptor Inhibition (Ki) [nM], rat |
| This compound | 15 | 170 | 360 | 388 |
| Bepafant | 16 | 310 | 830 | 3495 |
| S-Bepafant | 14 | 350 | n.a. | n.a. |
| WEB2387 (Negative Control) | 660 | 8790 | n.a. | n.a. |
n.a. - not available Data sourced from opnme.com
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Parameter Measured | ED50 (mg/kg) |
| Guinea Pig | Oral | Respiratory Flow | 0.07 |
| Guinea Pig | Intravenous | Respiratory Flow | 0.018 |
| Guinea Pig | Oral / Intravenous | Mean Arterial Pressure (MAP) | Comparable to Respiratory Flow |
Data sourced from opnme.com
Key Signaling Pathway: PAF Receptor-Mediated Cellular Activation
Activation of the PAFR by PAF initiates a complex network of intracellular signaling cascades. As a GPCR, the PAFR couples to various G proteins, primarily Gq and Gi, leading to the activation of multiple downstream effectors. The binding of PAF to its receptor triggers the activation of phospholipases (PLC, PLD, and PLA2), protein kinase C (PKC), and tyrosine kinases, and stimulates the mobilization of intracellular calcium. These events culminate in a range of cellular responses, including platelet and granulocyte aggregation, chemotaxis of leukocytes, and the production of other inflammatory mediators. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling events.
Experimental Protocols and Methodologies
This compound is a versatile tool for investigating the PAF system in a variety of experimental settings. Below are detailed methodologies for key assays in which this compound is commonly employed.
In Vitro PAF Receptor Binding Assay
This assay quantifies the binding affinity of this compound to the PAF receptor, typically using radiolabeled PAF ([³H]PAF) in a competitive binding format.
Objective: To determine the equilibrium dissociation constant (KD) of this compound for the PAF receptor.
Materials:
-
Human platelets or cell lines expressing the PAF receptor
-
[³H]PAF (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., modified HEPES buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold
Procedure:
-
Preparation of Platelet Membranes: Isolate human platelets from venous blood by differential centrifugation. Prepare a platelet-rich plasma (PRP) and subsequently wash the platelets. Resuspend the final platelet pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [³H]PAF (e.g., 1 nM).
-
Increasing concentrations of unlabeled this compound.
-
A fixed amount of platelet membrane preparation (e.g., 20 µg of protein).
-
-
Incubation: Incubate the plate for a defined period (e.g., 180 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]PAF binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]PAF binding) is determined by non-linear regression analysis. The KD can then be calculated using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) isolated from human venous blood
-
Platelet-activating factor (PAF)
-
This compound
-
Aggregometer
Procedure:
-
Preparation of PRP: Collect human venous blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Assay Protocol:
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add various concentrations of this compound to the PRP and incubate for a short period (e.g., 1-3 minutes) prior to the addition of the agonist.
-
Induce platelet aggregation by adding a fixed concentration of PAF.
-
Monitor the change in light transmittance through the PRP suspension over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation response induced by PAF. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Model of PAF-Induced Bronchoconstriction
This assay assesses the efficacy of this compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Objective: To determine the effective dose (ED50) of this compound required to inhibit PAF-induced bronchoconstriction in an animal model (e.g., guinea pig).
Materials:
-
Guinea pigs
-
Anesthetic
-
Ventilator
-
Transducers to measure respiratory flow and mean arterial pressure (MAP)
-
Platelet-activating factor (PAF) for intravenous administration
-
This compound for oral or intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and connect them to a ventilator. Insert catheters for drug administration and for monitoring respiratory flow and MAP.
-
Drug Administration: Administer this compound either orally or intravenously at various doses.
-
PAF Challenge: After a predetermined time following this compound administration, induce bronchoconstriction by intravenously infusing a standard dose of PAF.
-
Measurement of Response: Continuously record respiratory flow and MAP. The efficacy of this compound is quantified by the degree to which it prevents the PAF-induced decrease in respiratory flow and MAP.
-
Data Analysis: The ED50 is calculated as the dose of this compound that produces a 50% inhibition of the maximal bronchoconstrictive response to PAF.
Applications in Basic Research
This compound's specific mechanism of action makes it an invaluable tool for elucidating the role of PAF in various biological and pathological processes.
-
Inflammation and Allergy: this compound has been used to study the involvement of PAF in inflammatory conditions such as asthma, allergic conjunctivitis, and paw edema. By blocking the PAF receptor, researchers can investigate the contribution of PAF to eosinophil activation, microvascular leakage, and airway hyperresponsiveness.
-
Thrombosis: The role of PAF in platelet aggregation and thrombus formation can be explored using this compound. It allows for the differentiation of PAF-mediated pathways from those initiated by other aggregating agents.
-
Cardiovascular Research: this compound is used to investigate the effects of PAF on the cardiovascular system, such as PAF-induced hypotension.
-
Oncology: The involvement of the PAF pathway in cancer is an emerging area of research, and this compound can be used to probe the role of PAFR in tumor growth and angiogenesis.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor. Its utility in basic research is extensive, providing a means to dissect the complex signaling pathways mediated by PAF and to understand its role in a wide range of diseases. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers employing this compound to advance our understanding of PAF biology.
References
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using Apafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The platelet-activating factor (PAF) is a potent phospholipid mediator that plays a significant role in various inflammatory and thrombotic responses by activating platelets through its G-protein coupled receptor, the PAF receptor (PAFR)[1][2]. Apafant (WEB 2086) is a potent and specific synthetic antagonist of the PAFR[1][3]. It competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation[4]. These application notes provide a detailed protocol for utilizing this compound in an in vitro platelet aggregation assay using light transmission aggregometry (LTA), the gold standard for assessing platelet function. This assay is crucial for studying the efficacy of PAF receptor antagonists and for the development of novel anti-thrombotic agents.
Principle of the Assay
Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a turbid suspension, resulting in low light transmission. When a platelet agonist, such as PAF, is introduced, platelets activate and aggregate, causing the PRP to become more transparent. This increase in light transmission is proportional to the extent of platelet aggregation and is recorded over time by an aggregometer. By pre-incubating the PRP with this compound, its inhibitory effect on PAF-induced platelet aggregation can be quantified.
Data Presentation
The quantitative data generated from the in vitro platelet aggregation assay with this compound should be summarized for clear comparison.
Table 1: Inhibitory Effect of this compound on PAF-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle Control) | (Value ± SD) | 0 |
| 10 | (Value ± SD) | (Calculated Value) |
| 50 | (Value ± SD) | (Calculated Value) |
| 100 | (Value ± SD) | (Calculated Value) |
| IC₅₀ (nM) | - | (Calculated Value) |
| 200 | (Value ± SD) | (Calculated Value) |
| 500 | (Value ± SD) | (Calculated Value) |
Note: The IC₅₀ value for this compound in inhibiting PAF-induced human platelet aggregation is approximately 170 nM.
Experimental Protocols
This section provides a detailed methodology for performing the this compound platelet aggregation assay.
Materials and Reagents
-
This compound (WEB 2086)
-
Platelet-Activating Factor (PAF C16)
-
Human whole blood (collected in 3.2% or 3.8% sodium citrate)
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube. Avoid disturbing the buffy coat.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed, typically 1500-2000 x g for 15 minutes at room temperature.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the appropriate channel of the aggregometer. Set this as the 0% aggregation baseline.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well or use it to set the 100% aggregation baseline.
-
-
This compound Incubation:
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound solution (or vehicle control) to the PRP in the cuvette.
-
Incubate the mixture for 1 minute at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add a specific concentration of PAF to the PRP to induce aggregation. PAF has been shown to induce dose-dependent aggregation in a range of 50 nM to 14 µM, with a threshold of about 100 nM. A concentration that induces submaximal aggregation (e.g., 50-80% of the maximum response) should be determined and used for inhibition studies.
-
Immediately start recording the change in light transmission.
-
-
Data Recording: Record the aggregation for at least 5-10 minutes. The output will be an aggregation curve showing the percentage of aggregation over time.
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation from the curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation).
-
Visualizations
PAF Receptor Signaling Pathway in Platelets
Caption: PAF receptor signaling cascade in platelets.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Workflow for the this compound platelet aggregation assay.
References
- 1. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
Application Notes and Protocols for Apafant in In Vivo Pancreatitis Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Apafant (also known as WEB2086), a potent Platelet-Activating Factor (PAF) antagonist, in in vivo experimental models of pancreatitis. While direct studies detailing this compound dosage for pancreatitis are limited in the readily available literature, data from studies on closely related PAF antagonists provide a strong basis for experimental design.
Introduction
Acute pancreatitis (AP) is an inflammatory condition of the pancreas that can lead to systemic inflammatory response syndrome (SIRS) and multiple organ failure.[1][2] Platelet-activating factor (PAF), a potent phospholipid mediator, is implicated as a key player in the pathogenesis of AP.[2][3] PAF can induce and aggravate AP, leading to increased vascular permeability, edema, and infiltration of inflammatory cells into the pancreas.[1] Consequently, PAF receptor antagonists like this compound have been investigated as a therapeutic strategy to mitigate the severity of AP. This compound is a specific and potent synthetic antagonist of the PAF receptor, making it a valuable tool for studying the role of PAF in pancreatitis and for preclinical evaluation of potential therapeutics.
Quantitative Data Summary
The following table summarizes dosages and experimental details for this compound and other structurally related PAF antagonists used in various in vivo models. This comparative data can aid in the selection of an appropriate starting dose for this compound in pancreatitis studies.
| Compound | Animal Model | Pancreatitis Induction Method | Dosage | Administration Route | Key Findings | Reference |
| WEB2170 (Bepafant) | Rats (Wistar) | Bile-induced (taurocholate injection) | 1, 0.1, or 0.01 mg/kg | Intravenous (i.v.) | No improvement in survival when given after induction of pancreatitis. | |
| WEB2170 (Bepafant) | Mice | Choline-deficient, ethionine-supplemented diet | 10 mg/kg | Subcutaneous (s.c.) | Did not improve survival. | |
| Lexipafant | Mice (Swiss-Webster) | Cerulein-induced | 25 mg/kg | Intraperitoneal (i.p.) | Reduced serum cytokines (TNF-α, IL-1β), lung myeloperoxidase, and serum amylase. | |
| BN52021 | Rats | Pancreatic duct ligation | Not specified | Not specified | Reduced pancreatic damage and inflammation. | |
| WEB2170 | Rats | Pancreatic duct ligation | Not specified | Not specified | Reduced pancreatic damage and inflammation. | |
| This compound (WEB2086) | Mice (Swiss albino) | Alkyl-PAF-mediated lethality (not a pancreatitis model) | 1, 5, 10, 20, 30 mg/kg | Intraperitoneal (i.p.) | Provided a protective effect and increased survival. |
Experimental Protocols
Cerulein-Induced Pancreatitis in Mice (Mild, Edematous Model)
This protocol is adapted from studies using Lexipafant and is a common model for mild, edematous pancreatitis.
Materials:
-
Male Swiss-Webster mice (20-30g)
-
Cerulein (or a stable analogue like caerulein)
-
This compound (WEB2086)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Blood collection supplies (e.g., cardiac puncture needles/syringes)
-
Tissue collection tools (forceps, scissors)
-
Reagents for measuring serum amylase, cytokines (TNF-α, IL-1β), and lung myeloperoxidase (MPO).
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into four groups:
-
Group 1 (Sham): Saline injections.
-
Group 2 (Sham + this compound): Saline injections + this compound treatment.
-
Group 3 (AP): Cerulein injections to induce pancreatitis.
-
Group 4 (AP + this compound): Cerulein injections + this compound treatment.
-
-
Induction of Pancreatitis: Administer cerulein (50 µg/kg) via intraperitoneal (i.p.) injection every hour for 6 hours to the AP and AP + this compound groups. Administer an equivalent volume of saline to the sham groups.
-
This compound Administration: Based on the Lexipafant protocol, a therapeutic approach can be taken. Administer this compound (a starting dose in the range of 10-25 mg/kg could be tested) i.p. starting one hour after the first cerulein injection and every three hours thereafter. The Sham + this compound group receives this compound at the same time points.
-
Sacrifice and Sample Collection: Euthanize the animals 3 hours after the last cerulein/saline injection.
-
Collect blood via cardiac puncture for serum analysis (amylase, cytokines).
-
Harvest the pancreas for histological examination.
-
Harvest the lungs to assess distant organ injury via MPO activity measurement.
-
-
Biochemical and Histological Analysis:
-
Measure serum amylase activity using a standard enzymatic assay.
-
Quantify serum TNF-α and IL-1β levels using ELISA kits.
-
Determine lung MPO activity as an indicator of neutrophil infiltration.
-
Process pancreatic tissue for H&E staining to evaluate edema, inflammation, and acinar cell necrosis.
-
Bile-Induced Pancreatitis in Rats (Severe, Necrotizing Model)
This protocol is a more severe model of pancreatitis and is adapted from a study using WEB2170.
Materials:
-
Male Wistar rats (250-300g)
-
Sodium taurocholate (e.g., 5%)
-
This compound (WEB2086)
-
Anesthetic agent for surgery (e.g., isoflurane)
-
Surgical instruments
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the biliopancreatic duct.
-
Induction of Pancreatitis: Cannulate the biliopancreatic duct and infuse sodium taurocholate into the duct to induce pancreatitis. The volume and rate of infusion should be carefully controlled to ensure reproducibility.
-
This compound Administration:
-
Prophylactic: Administer this compound (e.g., via i.v. infusion) prior to the induction of pancreatitis. A range of doses (e.g., 0.1, 1, 10 mg/kg) could be tested.
-
Therapeutic: Administer this compound at different time points after the induction of pancreatitis to assess its therapeutic window.
-
-
Monitoring and Sample Collection:
-
Monitor animal survival over a set period (e.g., 72 hours).
-
At predetermined time points, collect blood samples to measure pancreatic enzymes (amylase, lipase) and inflammatory markers.
-
Collect ascitic fluid to measure PAF levels and other inflammatory mediators.
-
At the end of the experiment, harvest the pancreas for histological assessment of necrosis, hemorrhage, and inflammation.
-
Visualizations
Signaling Pathway of PAF in Pancreatitis
Caption: PAF signaling pathway in pancreatitis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pancreatitis Study
Caption: General experimental workflow for evaluating this compound in a rodent model of acute pancreatitis.
References
Application Notes and Protocols for Apafant in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, allergic reactions, and cancer.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays to investigate PAF-mediated signaling.
Chemical Properties and Storage
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | WEB 2086 | [3] |
| Molecular Weight | 456.0 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 40 mg/mL (requires sonication and warming) | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Mechanism of Action
This compound is a competitive antagonist of the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Platelet-Activating Factor. This blockade inhibits the downstream signaling cascades initiated by PAFR activation. The PAF receptor is known to couple to both Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase, respectively. Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events can trigger a variety of cellular responses, including cell proliferation, inflammation, and chemotaxis.
Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
Protocol for 10 mM this compound Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to a vial containing 1 mg of this compound (MW: 456.0 g/mol ), add 219.3 µL of DMSO.
-
To aid dissolution, gently vortex the vial and sonicate in a water bath with warming until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration at or below 0.1%, and not to exceed 0.5%.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound tested.
Cell-Based Assay: Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on PAF-induced intracellular calcium mobilization in a suitable cell line.
Recommended Cell Lines:
A variety of cell lines endogenously express the PAF receptor, including human melanoma cell lines (e.g., Hs294T), colon carcinoma cell lines (e.g., LS180), and various ovarian cancer cell lines. The choice of cell line should be guided by the specific research question.
Materials:
-
PAF Receptor-expressing cells (e.g., Hs294T)
-
Cell culture medium
-
This compound working solutions
-
Platelet-Activating Factor (PAF) solution (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with an injection system
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the PAFR-expressing cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Incubation: Wash the cells with HBSS. Add this compound working solutions at various concentrations (e.g., 1 nM to 10 µM) or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Calcium Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Stimulation: Inject a pre-determined concentration of PAF (e.g., EC₅₀ or EC₈₀) into each well while continuously measuring the fluorescence.
-
Data Acquisition: Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The response is typically calculated as the maximum fluorescence intensity post-agonist injection minus the baseline fluorescence. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Cell-Based Assay: Cell Proliferation (MTT Assay)
This protocol assesses the effect of this compound on PAF-induced cell proliferation.
Materials:
-
PAF Receptor-expressing cells
-
Cell culture medium (serum-free or low-serum for stimulation)
-
This compound working solutions
-
Platelet-Activating Factor (PAF) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Serum Starvation (Optional): To reduce basal proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a stimulating concentration of PAF. Include appropriate controls (medium alone, vehicle, PAF alone). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control and determine the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from published data.
| Parameter | Species | Value | Reference |
| Kᵢ for PAF Receptor | Human | 9.9 nM | |
| IC₅₀ (Platelet Aggregation) | Human | 170 nM | |
| IC₅₀ (Neutrophil Aggregation) | Human | 360 nM |
Off-Target Effects
This compound has been screened against a panel of 44 common off-targets and has been shown to have no significant off-target effects, highlighting its specificity for the PAF receptor.
Conclusion
This compound is a valuable research tool for investigating the role of the PAF receptor in cellular signaling. The protocols provided here offer a starting point for utilizing this compound in cell-based assays. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Apafant in Neutrophil Activation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant, also known as WEB 2086, is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation and thrombosis.[5] In the context of inflammation, PAF is a key agent that activates neutrophilic granulocytes, the first line of defense in the innate immune system. This compound is employed for both in vitro and in vivo studies of the PAF pathway. By binding to the PAF receptor (PAFR), a G-protein-coupled receptor, this compound competitively inhibits the binding of PAF, thereby blocking downstream signaling pathways that lead to neutrophil activation. This makes this compound an invaluable tool for dissecting the role of PAF in various neutrophil functions, such as aggregation, chemotaxis, degranulation, and oxidative burst. These application notes provide detailed protocols for utilizing this compound in key neutrophil activation experiments.
Mechanism of Action: this compound as a PAF Receptor Antagonist
Platelet-Activating Factor (PAF) mediates its effects by binding to the specific G-protein-coupled PAF receptor on the surface of neutrophils. This binding initiates a cascade of intracellular signaling events, including the activation of phosphoinositol turnover and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades culminate in various cellular responses, such as an increase in intracellular calcium, chemotaxis, aggregation, degranulation, and the generation of reactive oxygen species (ROS), also known as the oxidative burst.
This compound functions as a competitive antagonist at the PAF receptor. It binds with high affinity to the receptor, thereby preventing PAF from binding and initiating the downstream signaling cascade. This inhibitory action is specific to the PAF pathway; this compound does not significantly affect neutrophil activation induced by other stimuli.
Quantitative Data Summary
The efficacy of this compound in inhibiting PAF-mediated responses has been quantified in various studies. The following tables summarize key in vitro activity data.
Table 1: this compound Receptor Binding and Aggregation Inhibition
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Receptor Binding (KD) | Human (Platelets) | 15 nM | |
| Neutrophil Aggregation (IC50) | Human | 360 nM |
| Platelet Aggregation (IC50) | Human | 170 nM | |
KD (Equilibrium Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological response.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effect of this compound on neutrophil activation.
Protocol 1: Neutrophil Isolation from Human Blood
Principle: This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation. This is a critical first step for all subsequent in vitro assays.
Materials and Reagents:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Trypan Blue solution
-
Centrifuge, sterile tubes, pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density medium.
-
Collect the neutrophil/RBC pellet.
-
To remove contaminating RBCs, perform hypotonic lysis. Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of PBS. Centrifuge at 300 x g for 10 minutes at 4°C.
-
Wash the neutrophil pellet twice with cold PBS.
-
Resuspend the final neutrophil pellet in the desired assay buffer (e.g., HBSS).
-
Determine cell viability and count using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.
Protocol 2: Neutrophil Aggregation Assay
Principle: Neutrophil aggregation is measured by changes in light transmission through a stirred suspension of cells using an aggregometer. When neutrophils aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. This compound's ability to inhibit PAF-induced aggregation can be quantified.
Materials and Reagents:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
This compound (stock solution in DMSO or appropriate solvent)
-
Platelet-Activating Factor (PAF)
-
Vehicle control (e.g., DMSO)
-
Dual-channel aggregometer and cuvettes with stir bars
Procedure:
-
Resuspend isolated neutrophils in HBSS to a final concentration of 2-5 x 106 cells/mL.
-
Pre-warm the cell suspension and aggregometer to 37°C.
-
Pipette the neutrophil suspension into an aggregometer cuvette with a stir bar. Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control to the cuvette. Incubate for 1-5 minutes.
-
Initiate aggregation by adding a pre-determined optimal concentration of PAF (e.g., 100 nM).
-
Record the change in light transmittance for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the baseline and a maximal aggregation control. The IC50 for this compound can be determined by plotting the percentage inhibition against the log concentration of this compound.
Protocol 3: Chemotaxis Assay (Boyden Chamber)
Principle: Neutrophil chemotaxis, or directed cell migration towards a chemical gradient, is assessed using a Boyden chamber. The chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper compartment, and the chemoattractant (PAF) is in the lower compartment. The number of cells that migrate through the membrane is quantified.
Materials and Reagents:
-
Isolated human neutrophils
-
RPMI-1640 medium with 0.1% Bovine Serum Albumin (BSA)
-
This compound
-
PAF
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters (3-5 µm pore size)
-
Cell stain (e.g., Diff-Quik™ or DAPI)
-
Microscope
Procedure:
-
Resuspend neutrophils in RPMI-1640 + 0.1% BSA to 1-2 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add PAF (chemoattractant, e.g., 10-100 nM) to the lower wells of the Boyden chamber. Add medium alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the membrane. Scrape off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the migrated cells in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the PAF-only control.
Protocol 4: Oxidative Burst (ROS Production) Assay
Principle: The production of reactive oxygen species (ROS) by activated neutrophils is a hallmark of the oxidative burst. This can be measured using fluorescent or chemiluminescent probes. For example, Dihydrorhodamine 123 (DHR 123) is oxidized by ROS to the fluorescent compound Rhodamine 123, which can be detected by flow cytometry or a plate reader.
Materials and Reagents:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
This compound
-
PAF
-
A secondary stimulus like N-formylmethionyl-leucyl-phenylalanine (fMLP), as PAF is a weak direct stimulus but a potent priming agent.
-
ROS-sensitive probe (e.g., DHR 123 or Luminol)
-
Flow cytometer or luminometer/fluorescence plate reader
Procedure:
-
Resuspend neutrophils in HBSS at 1 x 106 cells/mL.
-
Load the cells with DHR 123 (e.g., 1-5 µM) for 15 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Aliquot cells into tubes or a 96-well plate. Add various concentrations of this compound or vehicle control and incubate for 10-15 minutes.
-
Prime the cells by adding a low concentration of PAF (e.g., 10-100 nM) and incubate for 5 minutes.
-
Add a secondary stimulus (e.g., 1 µM fMLP) to trigger a robust oxidative burst.
-
Immediately measure the fluorescence (for DHR 123) or luminescence (for Luminol) over time using a plate reader or analyze endpoint fluorescence by flow cytometry.
-
Quantify the inhibition of ROS production by this compound relative to the control.
Protocol 5: Degranulation Assay (Elastase Release or Surface Marker Expression)
Principle: Neutrophil degranulation involves the release of enzymes from intracellular granules. This can be measured by assaying for specific enzymes like elastase in the cell supernatant or by detecting the surface expression of granule membrane proteins (e.g., CD11b, CD63, CD66b) via flow cytometry.
Materials and Reagents:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
This compound
-
PAF
-
Cytochalasin B (optional, to enhance degranulation)
-
For Elastase Assay: A specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
For Flow Cytometry: Fluorochrome-conjugated antibodies against CD11b, CD63, or CD66b.
-
96-well plate, centrifuge, spectrophotometer, flow cytometer.
Procedure (Flow Cytometry Method):
-
Resuspend neutrophils in HBSS at 2 x 106 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add various concentrations of this compound or vehicle control. Incubate for 15 minutes at 37°C.
-
Stimulate the cells with PAF (e.g., 100 nM - 1 µM) for 15-30 minutes at 37°C.
-
Stop the reaction by adding cold PBS with 1% Formaldehyde.
-
Add fluorochrome-conjugated antibodies (e.g., anti-CD66b-FITC, anti-CD11b-PE) and incubate for 30 minutes on ice in the dark.
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Gate on the neutrophil population and quantify the Mean Fluorescence Intensity (MFI) of the activation markers. Determine the inhibitory effect of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Apafant Administration for Preclinical Research: A Guide to Bioavailability and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the administration of Apafant, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, for optimal bioavailability in a research setting. While the precise oral bioavailability of this compound has not been definitively reported in publicly available literature, this guide synthesizes available pharmacokinetic data to inform the selection of the most appropriate administration route for preclinical studies. Detailed protocols for oral, intravenous, and intraperitoneal administration are provided, alongside a validated analytical methodology for plasma concentration analysis and an overview of the associated signaling pathways.
Introduction
This compound (formerly WEB 2086) is a thienotriazolodiazepine derivative that acts as a competitive antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] By blocking the PAF receptor, this compound has shown therapeutic potential in various inflammatory conditions. Understanding the pharmacokinetic profile of this compound, particularly its bioavailability via different administration routes, is critical for designing and interpreting preclinical studies. This document outlines the available data and provides standardized protocols to aid researchers in achieving consistent and reliable results.
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Species | Administration Route | Dosage | Reference |
| Tmax (h) | 0.3 | Rat | Oral (p.o.) | 5.3 mg/kg | [3] |
| Cmax (nM) | 449 | Rat | Oral (p.o.) | 5.3 mg/kg | [3] |
| t1/2 (h) | 3.1 | Rat | Oral (p.o.) | 5.3 mg/kg |
Table 2: Effective Dose (ED50) of this compound in Guinea Pigs
| Parameter | Value | Species | Administration Route | Endpoint | Reference |
| ED50 (mg/kg) | 0.07 | Guinea Pig | Oral (p.o.) | Inhibition of PAF-induced effects | |
| ED50 (mg/kg) | 0.018 | Guinea Pig | Intravenous (i.v.) | Inhibition of PAF-induced effects |
Note: The lower ED50 value for the intravenous route suggests higher bioavailability compared to the oral route.
Experimental Protocols
The following are detailed methodologies for the administration and analysis of this compound in a preclinical setting.
Protocol 1: Oral Administration of this compound in Rats (Oral Gavage)
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes (appropriate volume for the calculated dose)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. If using a suspension, ensure it is uniformly mixed before each administration. For the solution, dissolve this compound in DMSO first, then add PEG300, Tween-80, and finally saline.
-
The final concentration should allow for an administration volume of typically 5-10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct dosing volume.
-
Gently restrain the rat. For a one-person procedure, grasp the rat's head and extend its neck. For a two-person procedure, one person restrains the animal while the other administers the dose.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle and re-insert.
-
Once the needle is in the stomach, slowly administer the this compound solution/suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intravenous Administration of this compound in Rats (Tail Vein Injection)
Objective: To administer this compound directly into the systemic circulation for 100% bioavailability.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline with a solubilizing agent if necessary, such as a small percentage of DMSO or Solutol HS 15)
-
Syringes (e.g., 1 mL insulin syringes)
-
Needles (e.g., 27-30 gauge)
-
Restraining device for rats
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
The injection volume should typically not exceed 5 mL/kg for a bolus dose.
-
-
Animal Preparation and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A "flash" of blood into the hub of the needle indicates successful cannulation.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 3: Intraperitoneal Administration of this compound in Mice or Rats
Objective: To administer this compound into the peritoneal cavity.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described for intravenous administration.
-
The injection volume should not exceed 10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal to expose the abdomen. For mice, scruff the neck and secure the tail. For rats, manual restraint by a trained handler is effective.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Protocol 4: Quantification of this compound in Plasma using HPLC
Objective: To determine the concentration of this compound in plasma samples following administration.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add 2-3 volumes of cold protein precipitation agent (e.g., 200-300 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for a compound like this compound would be a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Column: A C18 column is a suitable starting point for method development.
-
Detection: this compound can be detected by UV absorbance at a wavelength determined by its UV spectrum, or more sensitively and selectively by mass spectrometry (LC-MS/MS).
-
Standard Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank plasma and processing them as described above.
-
Analysis: Inject the processed samples and calibration standards onto the HPLC system.
-
Quantification: Determine the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PAF receptor signaling pathway.
Caption: Workflow for assessing this compound bioavailability.
References
Application Notes and Protocols for Apafant Treatment in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (WEB 2086) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a wide array of inflammatory processes.[1][2][3][4] PAF is a powerful phospholipid mediator that plays a crucial role in the pathogenesis of both acute and chronic inflammation.[5] Its receptor (PAFR) is expressed on various immune cells, including platelets, neutrophils, eosinophils, macrophages, and lymphocytes, as well as endothelial cells. Activation of PAFR by PAF triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the production of other pro-inflammatory mediators. Consequently, antagonizing the PAF receptor with agents like this compound presents a promising therapeutic strategy for mitigating chronic inflammatory conditions.
These application notes provide detailed protocols for the use of this compound in two well-established preclinical models of chronic inflammation: Collagen-Induced Arthritis (CIA) in rats and Dextran Sulfate Sodium (DSS)-Induced Colitis in mice. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other PAF receptor antagonists.
Mechanism of Action of this compound
This compound is a thieno-triazolodiazepine that acts as a specific and potent competitive antagonist of the PAF receptor. It functions by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. This blockade of PAF signaling has been shown to inhibit PAF-induced platelet and neutrophil aggregation, reduce vascular permeability, and attenuate inflammatory responses in various in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PAF receptor antagonists, providing a reference for dose selection and treatment scheduling in chronic inflammation models.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | IC50 / Ki | Reference |
| PAF-induced Platelet Aggregation | Human | Platelets | IC50: 0.17 µM | |
| PAF-induced Neutrophil Aggregation | Human | Neutrophils | IC50: 0.36 µM | |
| PAF Receptor Binding | Human | Platelets | Ki: 9.9 nM |
Table 2: Proposed Treatment Schedules for this compound in Chronic Inflammation Models (Based on data from other PAF Receptor Antagonists)
| Chronic Inflammation Model | Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Reference |
| Collagen-Induced Arthritis | Mouse | BN 50730 | 0.3, 1, 3 mg/kg | Not specified, likely oral or IP | Once daily for 70 days | |
| Chronic Colitis | Rat | BN52021 | Not specified | Intracolonic or Intraperitoneal | Daily for 4-7 days |
Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a complex signaling cascade that drives inflammatory responses. This compound, as a PAFR antagonist, blocks these downstream events.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for inducing chronic inflammation and suggested treatment schedules with this compound.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used as it shares many pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.
Experimental Workflow
Caption: Experimental workflow for this compound treatment in a rat CIA model.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (WEB 2086)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
On day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant to a final concentration of 1-2 mg/mL.
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
On day 7, provide a booster injection of 0.1 mL of type II collagen emulsified in Incomplete Freund's Adjuvant at a different site near the base of the tail.
-
-
Treatment Schedule:
-
Based on studies with other PAF antagonists, a suggested prophylactic treatment schedule is to administer this compound daily, starting from the day of the first immunization (Day 0) and continuing for the duration of the study (e.g., 28 to 70 days).
-
A therapeutic treatment schedule could involve initiating this compound administration upon the first signs of arthritis (typically around day 10-14).
-
Dosage: Based on effective doses of other PAF antagonists, a starting dose range for this compound could be 1-10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once daily. Dose-response studies are recommended to determine the optimal dose.
-
-
Assessment of Arthritis:
-
Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 4 = severe inflammation with ankylosis). The maximum score per animal is 16.
-
Measure paw volume using a plethysmometer at regular intervals (e.g., every 2-3 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect hind paws for histopathological analysis.
-
Process the joints for histology and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Collect blood samples for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapeutics. Chronic colitis can be induced by administering multiple cycles of DSS in drinking water.
Experimental Workflow
Caption: Experimental workflow for this compound treatment in a chronic DSS-induced colitis mouse model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound (WEB 2086)
-
Vehicle for this compound
-
Standard laboratory animal diet and water
Protocol:
-
Induction of Chronic Colitis:
-
Induce chronic colitis by administering 2-3 cycles of DSS.
-
Each cycle consists of providing mice with drinking water containing 1.5-3% (w/v) DSS for 5-7 days, followed by a rest period of 7-14 days with regular drinking water.
-
-
Treatment Schedule:
-
A prophylactic approach would involve starting this compound treatment concurrently with the first DSS cycle.
-
A therapeutic approach could involve initiating this compound treatment during the second or third DSS cycle, once chronic inflammation is established.
-
Dosage: A suggested starting dose range for this compound is 1-10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once daily throughout the treatment period.
-
-
Assessment of Colitis:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and carefully excise the entire colon.
-
Measure the length of the colon from the cecum to the anus. A shorter colon is indicative of more severe inflammation.
-
Take a distal segment of the colon for histopathological analysis (H&E staining) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the therapeutic efficacy of this compound in preclinical models of chronic inflammation. The provided data on dosage and treatment schedules, derived from studies on related PAF receptor antagonists, offer a solid starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to further explore the potential of this compound as a treatment for chronic inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent platelet-activating factor antagonist, blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Apafant in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (WEB 2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic diseases. By blocking the PAF receptor, this compound has shown therapeutic potential in preclinical studies for conditions such as asthma, allergic conjunctivitis, sepsis, and thrombosis.[1][3][4] These application notes provide detailed protocols and methodologies for evaluating the efficacy of this compound in relevant animal models.
Mechanism of Action
This compound is a thieno-triazolodiazepine derivative that competitively inhibits the binding of PAF to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This blockade prevents the activation of downstream signaling cascades that mediate the pro-inflammatory and pro-thrombotic effects of PAF.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The binding of PAF to its receptor initiates a cascade of intracellular events, primarily through the activation of Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways such as the MAPK/ERK pathway, culminate in various cellular responses including platelet aggregation, inflammation, and increased vascular permeability. This compound, by blocking the initial binding of PAF, effectively inhibits these downstream effects.
Efficacy in Animal Models: Data Summary
The efficacy of this compound has been evaluated in various animal models. The following tables summarize key quantitative data from these studies.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Ki for human PAF receptor | 9.9 nM |
| IC50 for PAF-induced human platelet aggregation | 170 nM |
| IC50 for PAF-induced human neutrophil aggregation | 360 nM |
| In Vivo Efficacy of this compound (WEB 2086) in Guinea Pigs | ||
| Model | Parameter | ED50 (mg/kg) |
| PAF-induced Bronchoconstriction | Oral | 0.07 |
| Intravenous | 0.018 | |
| PAF-induced Hypotension (MAP) | Oral | 0.066 |
| Intravenous | 0.016 |
| This compound in a Mouse Model of PAF-Induced Lethality | ||
| This compound Pre-treatment Dose (mg/kg, i.p.) | Challenge Time Post-Treatment (hours) | Survival Rate (%) |
| 1, 5, 10, 20, 30 | 5 | 100 |
| 1, 5, 10, 20, 30 | 10 | 83 |
| 1, 5, 10, 20, 30 | 30 | 67 |
| 1, 5, 10, 20, 30 | 45 | 67 |
Experimental Protocols
Allergic Conjunctivitis in Guinea Pigs
This model evaluates the efficacy of topically administered this compound in reducing the clinical signs of allergic conjunctivitis.
Experimental Workflow
Methodology
-
Animal Model: Male Hartley guinea pigs (300-400g).
-
Sensitization: Actively immunize guinea pigs by intraperitoneal injection of 100 µg ovalbumin (OVA) in alum adjuvant. Repeat the immunization after 14 days.
-
Induction of Allergic Conjunctivitis: Starting 21 days after the initial sensitization, induce allergic conjunctivitis by repetitive instillation of 2.5% OVA solution into the conjunctival sac daily for 7-10 days.
-
Treatment: Prepare this compound (WEB 2086) as an ophthalmic solution at desired concentrations (e.g., 0.1%). Administer a single drop (approximately 50 µL) into the conjunctival sac 15-30 minutes prior to challenge.
-
Challenge: Instill a solution of Platelet-Activating Factor (PAF) to elicit an inflammatory response.
-
Efficacy Evaluation:
-
Clinical Scoring: At various time points post-challenge (e.g., 30 minutes, 1, 2, 4, 6 hours), score the severity of conjunctival redness and edema on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Itch-Scratch Response: Observe the animals continuously for a set period (e.g., 30 minutes) after challenge and count the number of scratching motions towards the treated eye.
-
Eosinophil Peroxidase (EPO) Activity: Collect tear fluid at specified intervals and measure EPO activity as an indicator of eosinophil activation.
-
Bronchial Asthma in Guinea Pigs
This model assesses the ability of this compound to inhibit both early and late airway responses following an allergen challenge.
Experimental Workflow
Methodology
-
Animal Model: Male Hartley guinea pigs (350-450g).
-
Sensitization: Actively sensitize guinea pigs with intraperitoneal injections of ovalbumin (OVA).
-
Treatment: Administer this compound orally at doses ranging from 0.1 to 2.0 mg/kg, 1 hour prior to the antigen challenge.
-
Antigen Challenge: Expose conscious and unrestrained guinea pigs to an aerosol of OVA for a defined period to induce an asthmatic response.
-
Efficacy Evaluation:
-
Airway Resistance (Rs): Measure airway resistance using a whole-body plethysmograph.
-
Early Airway Response: Record the increase in Rs at 1 minute post-antigen challenge.
-
Late Airway Response: Monitor and record the increase in Rs, which typically peaks between 4 and 8 hours after the challenge.
-
Sepsis in Mice
This protocol evaluates the protective effect of this compound against PAF-induced lethality, a model relevant to the systemic inflammatory response in sepsis.
Experimental Workflow
Methodology
-
Animal Model: Swiss albino mice (20-25g).
-
Treatment: Administer this compound via intraperitoneal (i.p.) injection at doses of 1, 5, 10, 20, and 30 mg/kg.
-
Challenge: At various time points after this compound administration (e.g., 3, 5, 10, 30, and 45 hours), challenge the mice with a lethal intraperitoneal dose of alkyl-PAF (250 µg/kg).
-
Efficacy Evaluation: Monitor the survival of the mice over a 48-hour period and record the percentage of surviving animals in each treatment group.
Thrombosis in Rats
This model is designed to assess the antithrombotic potential of this compound.
Experimental Workflow
Methodology
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Thrombosis: Anesthetize the rats and expose the inferior vena cava. Induce thrombosis by inserting a metallic wire into the vessel lumen.
-
Treatment: Administer this compound either intravenously or orally at various doses prior to or after the induction of thrombosis.
-
Efficacy Evaluation: After a set period (e.g., 24 hours), euthanize the animals, excise the thrombosed vessel segment, and determine the weight of the thrombus. Vessel patency can also be assessed.
Conclusion
This compound has demonstrated significant efficacy in a range of animal models of inflammatory and allergic diseases. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other PAF receptor antagonists. Researchers and drug development professionals can adapt these methodologies to further investigate the therapeutic potential of this class of compounds.
References
- 1. This compound, a potent platelet-activating factor antagonist, blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Interference by the novel PAF-acether antagonist WEB 2086 with the bronchopulmonary responses to PAF-acether and to active and passive anaphylactic shock in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of platelet activating factor antagonists in different models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Apafant for the Study of Eosinophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (also known as WEB 2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in the activation and recruitment of eosinophils, which are critical effector cells in allergic inflammation and asthma.[1][3] By blocking the PAF receptor, this compound serves as an invaluable tool for elucidating the role of the PAF signaling pathway in eosinophil-mediated inflammatory processes. These application notes provide a comprehensive overview of this compound's use in studying eosinophil activation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is a thieno-triazolodiazepine that acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor.[1] Upon binding of PAF to its receptor on eosinophils, a cascade of intracellular signaling events is initiated, leading to cellular activation responses such as degranulation, superoxide production, and chemotaxis. This compound competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream signaling pathways and subsequent eosinophil activation.
Quantitative Data
The following tables summarize the quantitative data regarding the potency of this compound in inhibiting PAF-induced cellular responses.
Table 1: Inhibitory Potency of this compound on PAF Receptor Binding and PAF-Induced Cellular Responses
| Parameter | Species | Cell/Tissue Type | Value | Reference(s) |
| Ki | Human | Platelet-activating factor receptor | 9.9 nM | |
| KD | Human | Platelets | 15 nM | |
| IC50 | Human | Platelet Aggregation | 170 nM | |
| IC50 | Human | Neutrophil Aggregation | 360 nM |
Table 2: Potency of this compound (WEB 2086) in Inhibiting PAF-Induced Eosinophil Activation (Guinea Pig)
| Parameter | Assay | Value (pA2) | Reference(s) |
| This compound (WEB 2086) | Eosinophil Peroxidase Release | 8.5 | |
| This compound (WEB 2086) | Intracellular Calcium Mobilization | 8.3 | |
| This compound (WEB 2086) | Superoxide Anion Generation | 5.8 |
Table 3: Potency of PAF in Inducing Eosinophil Activation
| Parameter | Species | Assay | Value (EC50) | Reference(s) |
| PAF | Human | Eosinophil Peroxidase Release | 0.9 nM | |
| PAF | Human | Degranulation (mean of multiple enzymes) | 1.47 ± 0.4 nM | |
| PAF | Human | Superoxide Anion Generation | 8.4 ± 0.9 µM |
Signaling Pathways
Caption: PAF signaling pathway in eosinophils and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)
This protocol measures the release of eosinophil peroxidase (EPO), a marker of degranulation, in response to PAF and its inhibition by this compound.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
RPMI-1640 medium (without phenol red)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
o-phenylenediamine (OPD) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Plate reader (490 nm)
Procedure:
-
Eosinophil Preparation: Isolate human eosinophils from peripheral blood of healthy donors using a standard negative selection method (e.g., magnetic cell sorting). Resuspend the purified eosinophils in RPMI-1640 medium without phenol red at a concentration of 2.5 x 10⁵ cells/mL.
-
This compound Pre-incubation: In a 96-well microplate, add 50 µL of the eosinophil suspension to each well. Add 25 µL of this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control (e.g., DMSO diluted in RPMI) to the respective wells. Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
PAF Stimulation: Add 25 µL of PAF solution to achieve a final concentration known to induce submaximal degranulation (e.g., 10⁻⁸ M) to the wells. For control wells, add 25 µL of medium.
-
Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet.
-
EPO Measurement: Transfer the supernatant to a new 96-well plate. Add 100 µL of OPD substrate solution to each well and incubate in the dark at room temperature for 10-20 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of EPO release relative to a positive control (e.g., cells lysed with Triton X-100) and a negative control (unstimulated cells). Determine the IC₅₀ of this compound by plotting the percentage inhibition against the log concentration of this compound.
Caption: Experimental workflow for the eosinophil degranulation assay.
Protocol 2: Superoxide Production Assay
This protocol measures the production of superoxide anions, a key feature of the eosinophil respiratory burst, using a chemiluminescence-based method.
Materials:
-
Human eosinophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Luminol or Lucigenin (chemiluminescent probe)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
96-well white, flat-bottom microplate
-
Luminometer
Procedure:
-
Eosinophil Preparation: Isolate human eosinophils and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well white microplate, add 100 µL of the eosinophil suspension to each well.
-
This compound Pre-incubation: Add 50 µL of this compound at various concentrations or vehicle control to the wells. Incubate for 15 minutes at 37°C.
-
Chemiluminescent Probe Addition: Add 50 µL of luminol or lucigenin solution to each well.
-
PAF Stimulation and Measurement: Place the plate in a luminometer pre-warmed to 37°C. Inject 50 µL of PAF solution (e.g., final concentration of 10⁻⁷ M) into each well and immediately begin recording chemiluminescence over time (e.g., for 30-60 minutes).
-
Data Analysis: Calculate the peak chemiluminescence or the area under the curve for each condition. Determine the IC₅₀ of this compound by plotting the percentage inhibition against the log concentration of this compound.
Caption: Experimental workflow for the superoxide production assay.
Protocol 3: Eosinophil Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit PAF-induced directed migration of eosinophils using a multi-well chemotaxis chamber (e.g., Boyden chamber).
Materials:
-
Human eosinophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
Platelet-Activating Factor (PAF)
-
This compound (WEB 2086)
-
Multi-well chemotaxis chamber with polycarbonate filters (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Preparation: Isolate human eosinophils and resuspend them in chemotaxis medium at 1 x 10⁶ cells/mL.
-
This compound Incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Chamber Assembly: In the lower wells of the chemotaxis chamber, add PAF (chemoattractant, e.g., 10⁻⁷ M) or medium alone (negative control). Place the polycarbonate filter over the lower wells.
-
Cell Loading: Add the this compound-treated or control eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Filter Processing: After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.
-
Staining: Fix and stain the migrated cells on the lower surface of the filter using a suitable staining method (e.g., Diff-Quik).
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated eosinophils in several high-power fields.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Determine the IC₅₀ of this compound by plotting the percentage inhibition of chemotaxis against the log concentration of this compound.
Caption: Experimental workflow for the eosinophil chemotaxis assay.
Conclusion
This compound is a critical pharmacological tool for investigating the role of PAF in eosinophil activation. By utilizing the protocols and understanding the quantitative data presented in these application notes, researchers can effectively design experiments to explore the intricate mechanisms of eosinophil-mediated inflammation and evaluate the potential of PAF receptor antagonism as a therapeutic strategy for allergic and inflammatory diseases.
References
- 1. Stimulation of degranulation from human eosinophils by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent platelet-activating factor antagonist, blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apafant's Effect on Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (WEB 2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of inflammatory and thrombotic responses.[1][2] One of the key physiological effects of PAF is a significant increase in vascular permeability, which can contribute to edema and inflammation in various pathological conditions.[1] this compound competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascades that lead to this increase in vascular permeability.[1][3] These application notes provide detailed protocols for assessing the efficacy of this compound in mitigating PAF-induced vascular permeability in both in vivo and in vitro models.
Mechanism of Action
Platelet-Activating Factor (PAF) binds to its receptor (PAFR) on the surface of endothelial cells. The PAFR is coupled to Gq and Gi proteins. Activation of the Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration ([Ca2+]i). This increase in intracellular calcium, along with DAG, activates various downstream effectors, including the RhoA/ROCK pathway. Activation of this pathway leads to the phosphorylation of myosin light chain (MLC), promoting actin stress fiber formation and endothelial cell contraction. This cellular contraction results in the formation of intercellular gaps, disrupting the endothelial barrier and increasing vascular permeability. This compound, by blocking the initial binding of PAF to its receptor, prevents the initiation of this entire signaling cascade.
Caption: PAF Receptor Signaling Pathway Leading to Increased Vascular Permeability.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and other PAF receptor antagonists in inhibiting PAF-induced effects related to vascular permeability.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Assay | IC₅₀ | Reference |
| PAF-induced Platelet Aggregation | Human | Platelet-rich plasma aggregation | 117 ± 35 nM | |
| PAF-induced Neutrophil Aggregation | Human | Neutrophil aggregation | 360 nM | |
| PAF Receptor Binding Affinity (Ki) | Human | Radioligand binding assay | 9.9 nM |
Table 2: In Vivo Efficacy of this compound (WEB 2086) and Other PAF Antagonists
| Compound | Animal Model | Assay | Dose | Inhibition of PAF-induced Vascular Permeability | Reference |
| This compound (WEB 2086) | Guinea Pig | Evans Blue Dye Extravasation | 10 µg/kg, i.v. | Maximal inhibition | |
| This compound (WEB 2086) | Guinea Pig | Evans Blue Dye Extravasation | 10 mg/kg, i.v. | Full inhibition | |
| BN-52021 | Rat | Evans Blue Dye Extravasation | 10 mg/kg | ~100% |
Experimental Protocols
In Vivo Assessment of Vascular Permeability
A common method to assess vascular permeability in vivo is the Miles assay, which measures the extravasation of a dye bound to albumin from the circulation into the tissue.
Caption: Experimental Workflow for the Miles Assay.
Protocol 1: Modified Miles Assay for Cutaneous Vascular Permeability
Materials:
-
This compound (WEB 2086)
-
Platelet-Activating Factor (PAF)
-
Evans Blue dye (e.g., 0.5% in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Sterile saline
-
Formamide
-
Spectrophotometer or plate reader
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., male Hartley guinea pig, 300-400g) following approved institutional guidelines. Shave the dorsal skin to provide a clear area for intradermal injections.
-
This compound Administration: Administer this compound or vehicle control intravenously (i.v.) via a suitable vein (e.g., jugular or tail vein) at the desired dose (e.g., 10 µg/kg to 10 mg/kg). Allow for a pre-treatment period (e.g., 5-15 minutes).
-
Dye Injection: Inject Evans Blue dye (0.5% solution, e.g., 20 mg/kg) intravenously.
-
Induction of Permeability: Immediately after the dye injection, perform intradermal injections of PAF (e.g., 10-100 ng in 50 µL saline) at multiple sites on the shaved dorsal skin. Inject an equal volume of saline as a negative control at separate sites.
-
Dye Extravasation: Allow the dye to extravasate for a defined period (e.g., 20-30 minutes).
-
Tissue Collection: Euthanize the animal and carefully dissect the skin at the injection sites.
-
Dye Extraction: Weigh the dissected skin samples and incubate them in formamide (e.g., 1 mL per 100 mg tissue) at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated dye per unit weight of tissue (e.g., µg Evans Blue/g tissue) using a standard curve of Evans Blue in formamide. Compare the results from this compound-treated animals to vehicle-treated controls.
In Vitro Assessment of Endothelial Permeability
In vitro assays using endothelial cell monolayers provide a controlled environment to study the direct effects of this compound on PAF-induced changes in barrier function.
Protocol 2: Transendothelial Permeability Assay (Transwell)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelial cell growth medium
-
This compound
-
PAF
-
FITC-dextran (e.g., 70 kDa) or Horseradish Peroxidase (HRP)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Culture: Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Pre-treatment: Pre-treat the endothelial monolayers with various concentrations of this compound or vehicle by adding the compound to the upper chamber for a specified time (e.g., 30-60 minutes).
-
Permeability Induction: Add PAF to the upper chamber to induce an increase in permeability.
-
Tracer Addition: Add a tracer molecule such as FITC-dextran or HRP to the upper chamber.
-
Sampling: At various time points (e.g., 15, 30, 60 minutes), collect samples from the lower chamber.
-
Quantification: Measure the concentration of the tracer in the lower chamber using a fluorometer (for FITC-dextran) or by enzymatic assay and spectrophotometry (for HRP).
-
Data Analysis: Calculate the permeability coefficient or the percentage of tracer that has passed through the monolayer. Compare the results from this compound-treated cells to vehicle-treated and PAF-only treated cells.
Protocol 3: Electric Cell-Substrate Impedance Sensing (ECIS)
ECIS provides a real-time, label-free method to assess changes in endothelial barrier function by measuring the electrical impedance of a cell-covered electrode.
Materials:
-
ECIS instrument and electrode arrays
-
HUVECs or other suitable endothelial cell line
-
Endothelial cell growth medium
-
This compound
-
PAF
Procedure:
-
Cell Seeding: Seed HUVECs into the wells of an ECIS electrode array and culture until a stable baseline impedance is achieved, indicating the formation of a confluent monolayer.
-
Pre-treatment: Add various concentrations of this compound or vehicle to the wells and continue to monitor the impedance.
-
Permeability Induction: After a stable baseline is re-established post-treatment, add PAF to the wells to induce a change in barrier function.
-
Real-time Monitoring: Continuously record the impedance changes over time. A decrease in impedance corresponds to a decrease in barrier function (increased permeability).
-
Data Analysis: Analyze the impedance data to determine the magnitude and duration of the PAF-induced drop in barrier function and the extent to which this compound can prevent or reverse this effect. The resistance at 4000 Hz is commonly used to evaluate changes in endothelial barrier function.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to investigate the effects of this compound on PAF-induced vascular permeability. The in vivo assays offer physiological relevance, while the in vitro models allow for more controlled, mechanistic studies. By utilizing these methods, researchers can effectively characterize the therapeutic potential of this compound and other PAF receptor antagonists in conditions associated with increased vascular permeability.
References
Application Notes and Protocols for Apafant in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Apafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, in organ bath experiments. This document outlines the mechanism of action, experimental protocols, and data presentation to facilitate the investigation of PAF-mediated physiological and pathophysiological processes in isolated tissues.
Introduction to this compound
This compound (also known as WEB 2086) is a well-characterized synthetic compound that acts as a competitive antagonist at the PAF receptor (PAFR).[1][2][3] The PAF receptor is a G-protein-coupled receptor (GPCR) involved in a wide array of biological responses, including inflammation, allergic reactions, bronchoconstriction, and platelet aggregation.[1][4] By blocking the binding of PAF to its receptor, this compound allows researchers to elucidate the role of the PAF signaling pathway in various tissues and disease models. In organ bath studies, this compound is instrumental in studying the contractile or relaxant effects of PAF on smooth muscles, such as those found in the trachea, blood vessels, and bladder.
Mechanism of Action
This compound specifically binds to the PAF receptor, preventing the endogenous ligand PAF from activating it. This blockade inhibits the downstream signaling cascade initiated by PAF, which typically involves the activation of G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound, which are crucial for designing and interpreting organ bath experiments.
| Parameter | Species | Value | Reference |
| Ki (PAF Receptor Binding) | Human | 9.9 nM | |
| IC₅₀ (PAF-induced platelet aggregation) | Human | 170 nM | |
| IC₅₀ (PAF-induced neutrophil aggregation) | Human | 360 nM | |
| Effective Concentration in Organ Bath (Urinary Bladder) | Guinea Pig | 10 µM | |
| Effective Concentration in Organ Bath (Urinary Bladder) | Mouse | 30 µM |
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on PAF-induced smooth muscle contraction in an organ bath setup. The example focuses on guinea pig urinary bladder smooth muscle, based on published studies.
Materials and Reagents
-
This compound
-
Platelet-Activating Factor (PAF)
-
Physiological Salt Solution (PSS), e.g., Locke-Ringer solution, Krebs-Henseleit solution
-
Distilled water
-
Solvent for this compound (e.g., DMSO, ethanol - check solubility data)
-
Animal tissue (e.g., guinea pig urinary bladder)
-
Surgical instruments for dissection
-
Organ bath system with isometric or isotonic transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Stock Solution Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent. It is crucial to note the final solvent concentration in the organ bath, which should be minimal (typically <0.1%) to avoid solvent-induced effects.
-
PAF Stock Solution: Prepare a stock solution of PAF (e.g., 1 mM) in a suitable buffer or saline containing a carrier protein like BSA (e.g., 0.25%) to prevent adherence to plasticware.
-
Serial Dilutions: Prepare serial dilutions of both this compound and PAF in the appropriate physiological salt solution immediately before use.
Tissue Preparation
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired tissue (e.g., urinary bladder) and place it in a petri dish containing cold, oxygenated PSS.
-
Prepare tissue strips of appropriate dimensions (e.g., 2 mm wide and 5-7 mm long for guinea pig bladder).
-
Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Apply an optimal resting tension (e.g., 1.0 g for guinea pig bladder) and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
Experimental Procedure (Antagonism Study)
-
Baseline Recording: Record a stable baseline of the tissue's spontaneous activity.
-
This compound Incubation: Add the desired concentration of this compound (e.g., 10 µM for guinea pig bladder) or its vehicle (control) to the organ bath. Allow the tissue to incubate for a predetermined period (e.g., 20-30 minutes) to ensure receptor occupancy.
-
PAF-induced Contraction: After the incubation period, add PAF (e.g., 1 µM) to the organ bath to induce a contractile response.
-
Data Recording: Record the contractile response until a plateau is reached.
-
Washout: Thoroughly wash the tissue with fresh PSS to remove all drugs and allow it to return to baseline.
-
Concentration-Response Curves: To determine the potency of this compound, cumulative concentration-response curves to PAF can be generated in the absence and presence of different concentrations of this compound. This allows for the calculation of the pA₂ value, which quantifies the affinity of the antagonist for the receptor.
Data Presentation and Analysis
The primary data obtained from organ bath experiments are changes in tissue tension (contraction or relaxation) over time. For antagonism studies with this compound, the key analysis involves comparing the contractile response to PAF in the presence and absence of the antagonist.
-
Tabulate Results: Organize the data in a table, showing the mean and standard error of the mean (SEM) for the contractile force (e.g., in grams or millinewtons) under control conditions, with PAF alone, and with this compound pretreatment followed by PAF.
| Treatment Group | N | Mean Contraction (g) ± SEM | % Inhibition |
| Vehicle + PAF (1 µM) | 5 | 1.2 ± 0.15 | - |
| This compound (10 µM) + PAF (1 µM) | 5 | 0.3 ± 0.08 | 75% |
-
Graphical Representation: Present the data graphically as bar charts for single concentration studies or as concentration-response curves for more detailed pharmacological characterization. When plotting concentration-response curves, the agonist concentration is on the x-axis (log scale) and the response (e.g., % of maximum contraction) is on the y-axis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the PAF signaling pathway in isolated tissues using organ bath techniques. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively characterize the effects of PAF and the inhibitory properties of this compound in a variety of smooth muscle preparations. Careful experimental design and execution are paramount to obtaining reliable and reproducible results.
References
- 1. Platelet-activating factor (PAF) strongly enhances contractile mechanical activities in guinea pig and mouse urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmt.dk [dmt.dk]
- 3. Pardon Our Interruption [opnme.com]
- 4. Platelet-activating factor (PAF) strongly enhances contractile mechanical activities in guinea pig and mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apafant Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Apafant for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful preparation and administration of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving. | Insufficient solvent volume or inadequate mixing. | 1. Ensure the correct volume of the initial solvent (typically DMSO) is added to the this compound powder to create a stock solution. 2. Vigorously vortex or mix the solution. 3. If the powder persists, proceed to the next step. |
| Precipitation or phase separation occurs after adding all solvents. | The compound has reached its solubility limit in the vehicle, or the solvents were not added in the correct order. | 1. Gently warm the solution in a water bath (37-50°C). Caution: Be mindful of the boiling points of your solvents. 2. Use an ultrasonic bath to aid dissolution.[1] 3. Ensure solvents are added sequentially and mixed thoroughly at each step as outlined in the protocols.[1] |
| The solution is cloudy or hazy. | Micro-precipitation or incomplete dissolution. | 1. Continue sonication for a longer duration. 2. Gently warm the solution while sonicating. 3. If cloudiness persists, consider preparing a fresh solution at a slightly lower concentration. |
| The solution precipitates upon standing or at room temperature. | The solution is supersaturated and unstable at that temperature. | 1. Prepare the formulation fresh on the day of use.[1] 2. If short-term storage is necessary, keep the solution at a controlled temperature (e.g., in a water bath at 37°C) until administration. 3. For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for preparing an this compound solution for in vivo use?
A1: A common and effective starting point is to first prepare a stock solution of this compound in 100% DMSO. A concentration of up to 40 mg/mL in DMSO can be achieved with the aid of ultrasound and warming.[1] This stock solution can then be diluted with other co-solvents to achieve the desired final concentration for your experiment.
Q2: Which solvent systems are recommended for achieving a clear this compound solution for in vivo administration?
A2: Several solvent systems can be used to achieve a clear solution of this compound at a concentration of ≥ 5 mg/mL. The choice of vehicle may depend on the route of administration and the animal model. Commonly used formulations are detailed in the data presentation table below.
Q3: How should I store my prepared this compound solutions?
A3: It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use. If you prepare a stock solution in DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What should I do if I observe precipitation in my this compound solution during the experiment?
A4: If precipitation occurs, you can try to redissolve the compound by gently warming and sonicating the solution. However, the formation of a precipitate indicates that the solution may be unstable. It is best to prepare a fresh batch and ensure that the final concentration does not exceed the solubility limit of the chosen solvent system.
Q5: Are there any specific considerations when using DMSO in animal studies?
A5: Yes, while DMSO is a powerful solvent, high concentrations can be toxic to animals. It is generally recommended to keep the final concentration of DMSO in the administered solution as low as possible, ideally below 10%. The provided protocols adhere to this recommendation.
Data Presentation: this compound Solubility in Various In Vivo Vehicles
The following table summarizes tested solvent systems for achieving a clear solution of this compound for in vivo experiments.
| Solvent System Composition (v/v) | Achievable Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.97 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.97 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.97 mM) | Clear solution |
Data sourced from MedChemExpress.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vivo experiments. Always use high-purity solvents and sterile techniques.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for intravenous or intraperitoneal administration.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication and gentle warming if necessary to fully dissolve the compound.
-
Sequential Addition of Solvents: To prepare a 1 mL working solution, perform the following steps in order, ensuring the solution is mixed evenly after each addition:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Final Check: The final solution should be clear. If any precipitation is observed, use sonication or gentle warming to redissolve.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation is often used to improve the solubility and stability of hydrophobic drugs.
-
Prepare a Stock Solution: As in Protocol 1, prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mixing: To prepare a 1 mL working solution:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix until a clear solution is obtained.
-
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral or subcutaneous administration.
-
Prepare a Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Mixing: To prepare a 1 mL working solution:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Vortex or mix thoroughly to ensure a uniform suspension/solution.
-
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting common this compound solubility issues.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound is an antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for interpreting experimental results.
References
Technical Support Center: Optimizing Apafant Concentration for PAF Receptor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Apafant for effective Platelet-Activating Factor (PAF) receptor inhibition. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[1][2] It functions by binding with high affinity to the PAF receptor, thereby competitively inhibiting the binding of the natural ligand, PAF.[1][2] This blockade prevents the activation of downstream signaling pathways mediated by the PAF receptor, a G-protein-coupled receptor (GPCR), which are involved in inflammatory and thrombotic responses.[1]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound depends on the specific cell type and experimental assay. However, based on its inhibitory constants, a starting point for dose-response experiments can be determined. This compound inhibits PAF-induced human platelet aggregation with an IC50 of 170 nM and neutrophil aggregation with an IC50 of 360 nM. Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: I am not observing any inhibitory effect with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of observed effect. Please consider the following troubleshooting steps:
-
This compound Concentration: Ensure you are using a sufficient concentration of this compound to competitively inhibit the PAF receptor. Refer to the IC50 values in the quantitative data table below and consider performing a dose-response experiment.
-
PAF Concentration: The concentration of PAF used to stimulate the cells is crucial. High concentrations of PAF may overcome the competitive antagonism of this compound. Consider titrating the PAF concentration in your assay.
-
Receptor Desensitization: Prolonged or high-concentration exposure to PAF can lead to desensitization of the PAF receptor. This could result in a diminished response to both PAF and, consequently, a perceived lack of effect from the antagonist.
-
This compound Preparation and Solubility: Ensure that this compound is properly dissolved. Refer to the detailed dissolution protocols provided below. Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Health and Receptor Expression: Verify the viability of your cells and ensure they express a sufficient number of PAF receptors.
-
Degradation of PAF: PAF can be degraded by the enzyme PAF acetylhydrolase (PAF-AH). If your experimental system has high PAF-AH activity, the effective concentration of PAF may be lower than expected.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly specific PAF receptor antagonist. While it shares a structural similarity with benzodiazepines, it exhibits only modest cross-reactivity with the central benzodiazepine receptor. Extensive safety screening has shown no relevant off-target effects.
Q5: How should I prepare and store this compound stock solutions?
A5: For detailed instructions on preparing this compound solutions, please refer to the "Experimental Protocols" section below. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Species/System | Reference |
| Receptor Binding (KD) | 15 nM | Human Platelets | |
| Receptor Binding (Ki) | 9.9 nM | Human PAF Receptors | |
| Platelet Aggregation (IC50) | 170 nM | Human | |
| Neutrophil Aggregation (IC50) | 360 nM | Human |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides guidelines for dissolving this compound for in vitro and in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Optional for in vivo use: PEG300, Tween-80, Saline, or Corn oil
Procedure for in vitro experiments:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.56 mg of this compound (MW: 455.97 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS or cell culture medium) to the desired final concentration.
-
Important: The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Procedure for in vivo experiments (example):
-
Prepare a stock solution in DMSO (e.g., 50 mg/mL).
-
To prepare a working solution, add the DMSO stock solution to a vehicle solution. One possible vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add each solvent sequentially and mix thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: In Vitro PAF-Induced Platelet Aggregation Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) isolated from fresh human venous blood
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to the aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for 1-3 minutes.
-
Initiate platelet aggregation by adding a pre-determined optimal concentration of PAF.
-
Record the aggregation response for a set period.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
PAF Receptor Signaling Pathway
References
troubleshooting inconsistent results with Apafant
Welcome to the technical support center for Apafant (also known as WEB 2086). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the thienotriazolodiazepine class of compounds.[3][4][5] Its primary mechanism of action is to competitively bind to the PAF receptor, thereby inhibiting the signaling functions of the endogenous ligand, PAF.
Q2: What are the binding affinity and functional potency of this compound?
This compound exhibits high affinity for the human PAF receptor with a reported Ki of 9.9 nM and a KD of 15 nM. In functional assays, it inhibits PAF-induced human platelet aggregation with an IC50 of 170 nM and human neutrophil aggregation with an IC50 of 360 nM.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q4: What are the proper storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Is there a recommended negative control for experiments with this compound?
Yes, WEB2387 is a structurally related compound that is the inactive enantiomer (distomer) of Bepafant and is recommended as a negative control for in vitro and in vivo experiments with this compound.
Q6: Does this compound have any known off-target effects?
This compound has been shown to be highly specific for the PAF receptor and did not show significant off-target effects in the SafetyScreen44™ panel. It has modest cross-reactivity with the central benzodiazepine receptor, but this is significantly lower than its affinity for the PAF receptor.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Higher than Expected IC50 Value or Lack of Inhibition
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure this compound stock solutions have been stored correctly at -80°C in single-use aliquots. Prepare fresh dilutions for each experiment. |
| Incorrect this compound Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration and purity of the compound using analytical methods. |
| Suboptimal Assay Conditions | Incubation Time: this compound exhibits slow dissociation kinetics from the PAF receptor. Ensure sufficient pre-incubation time with the cells or membranes before adding the PAF agonist to allow for equilibrium binding. |
| Agonist Concentration: If the concentration of PAF used is too high, it may overcome the competitive antagonism of this compound. Use a PAF concentration around the EC80 to provide a sufficient window for observing inhibition. | |
| Cell Health and Receptor Expression | Cell Passage Number: Use cells with a low passage number, as receptor expression levels can change with excessive passaging. |
| Cell Viability: Ensure cells are healthy and viable. Poor cell health can lead to inconsistent responses. | |
| Solubility Issues | Although soluble in DMSO, this compound may precipitate in aqueous solutions at high concentrations. Visually inspect your final dilutions for any signs of precipitation. Sonication may be required to fully dissolve the compound in some buffers. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Uneven Cell Plating | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical experiments or ensure they are filled with buffer or media. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding each reagent to ensure even distribution. |
Issue 3: this compound Appears to Act as a Non-Competitive Antagonist in Functional Assays
| Potential Cause | Troubleshooting Step |
| Slow Dissociation Kinetics | This compound has a slow dissociation rate from the PAF receptor. In functional assays with short incubation times, this can manifest as non-competitive antagonism. To confirm competitive antagonism, perform a Schild analysis, which requires generating full agonist dose-response curves in the presence of multiple, fixed concentrations of this compound. A rightward parallel shift of the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. |
| Insufficient Equilibration Time | Increase the pre-incubation time of this compound with the cells or membranes to ensure that the binding has reached equilibrium before the addition of the agonist. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (PAF Receptor Binding) | Human | 9.9 nM | |
| KD (PAF Receptor Binding) | Human | 15 nM | |
| IC50 (Platelet Aggregation) | Human | 170 nM | |
| IC50 (Neutrophil Aggregation) | Human | 360 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Route of Administration | ED50 | Reference |
| Guinea Pig | Inhibition of PAF-induced bronchoconstriction | Oral | 0.07 mg/kg | |
| Guinea Pig | Inhibition of PAF-induced bronchoconstriction | Intravenous | 0.018 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on PAF-induced human platelet aggregation using light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Platelet-Activating Factor (PAF) stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Assay Performance:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., a concentration that gives a submaximal response).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: PAF Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the PAF receptor using a radiolabeled ligand (e.g., [3H]-PAF).
Materials:
-
Cell membranes expressing the human PAF receptor.
-
[3H]-PAF (radioligand).
-
This compound stock solution.
-
Non-labeled PAF (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and either:
-
Vehicle (for total binding).
-
A high concentration of non-labeled PAF (e.g., 10 µM) (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Add a fixed concentration of [3H]-PAF (typically at or below its KD value) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Mandatory Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Thieno-triazolo-1,4-diazepines as antagonists of platelet-activating factor: present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienotriazolodiazepines as platelet-activating factor antagonists. Steric limitations for the substituent in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolodiazepines: dissociation of their Paf (platelet activating factor) antagonistic and CNS activity - PMC [pmc.ncbi.nlm.nih.gov]
Apafant Stability in Experimental Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Apafant in various experimental settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage of DMSO stock solutions, one study on a large compound library suggests that 92% of compounds remain stable at room temperature for 3 months.[2][3][4]
Q2: How should I prepare working solutions of this compound in aqueous buffers?
A2: Working solutions should be prepared by diluting the DMSO stock solution into your experimental buffer (e.g., PBS, TRIS, cell culture media). It is crucial to ensure that the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced artifacts in biological assays. When diluting, add the DMSO stock solution to the aqueous buffer and mix thoroughly to prevent precipitation. Some organic compounds dissolved in DMSO may precipitate when added directly to an aqueous solution; to avoid this, you can perform a serial dilution of the concentrated stock solution in DMSO before adding it to the aqueous medium.
Q3: What is known about the stability of this compound in common experimental buffers like PBS, TRIS, or cell culture media?
A3: Currently, there is a lack of specific published data quantifying the stability of this compound in common aqueous experimental buffers. However, this compound belongs to the thienotriazolodiazepine class of compounds. Related benzodiazepine compounds are known to be susceptible to hydrolysis, and their stability can be influenced by the pH of the solution. Therefore, it is reasonable to assume that the stability of this compound in aqueous buffers may be pH-dependent.
Q4: What factors can influence the stability of this compound in my experiments?
A4: Several factors can affect the stability of this compound in your experimental setup:
-
pH: The pH of your buffer is a critical factor. Benzodiazepine-related compounds can undergo acid or base-catalyzed hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Experiments conducted at 37°C will likely see faster degradation than those at room temperature or 4°C.
-
Buffer Composition: Components of your buffer or cell culture medium could potentially interact with this compound.
-
Exposure to Light: While not specifically documented for this compound, some small molecules are light-sensitive. It is good practice to protect solutions from light, especially during long-term storage or experiments.
Q5: My experimental results are inconsistent. Could this compound instability be the cause?
A5: Yes, inconsistent results, especially a loss of compound activity over time, could be an indication of instability. If this compound degrades in your experimental buffer during the course of your assay, the effective concentration will decrease, leading to variability in your results. It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of this compound. | Perform a serial dilution in DMSO to a lower concentration before adding to the aqueous buffer. Ensure thorough mixing after dilution. Consider using a small amount of a non-ionic surfactant like Tween-20 in your buffer if compatible with your assay. |
| Loss of biological activity in a time-course experiment | Degradation of this compound in the experimental buffer at the assay temperature (e.g., 37°C). | Prepare fresh working solutions immediately before each experiment. If the experiment is long, consider replacing the medium with freshly prepared this compound solution at set intervals. Perform a stability study (see protocol below) to determine the degradation rate of this compound under your specific experimental conditions. |
| High variability between replicate experiments | Inconsistent preparation of working solutions or degradation of this compound after preparation. | Prepare a fresh batch of working solution from a thawed aliquot of the DMSO stock for each experiment. Ensure consistent and thorough mixing. Use the working solution as quickly as possible after preparation. |
Data on this compound Stability and Solubility
| Parameter | Condition | Value | Reference |
| Stock Solution Stability | -80°C in DMSO | Up to 6 months | |
| -20°C in DMSO | Up to 1 month | ||
| Solubility | pH 2.0 | 55 µg/ml | Boehringer Ingelheim |
| pH 6.8 | >100 µg/ml | Boehringer Ingelheim | |
| Microsomal Stability (Human) | 24.9 % QH | Boehringer Ingelheim | |
| Microsomal Stability (Rat) | 38.3 % QH | Boehringer Ingelheim | |
| Hepatocyte Stability (Human) | 20 % QH | Boehringer Ingelheim | |
| Hepatocyte Stability (Rat) | 54 % QH | Boehringer Ingelheim |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a buffer of interest.
Objective: To quantify the concentration of this compound over time in a specific experimental buffer at a defined temperature.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed experimental buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time=0 Sample: Immediately after preparation, take an aliquot of the working solution, and transfer it to an HPLC vial. This is your T=0 sample. Analyze immediately or store at -80°C until analysis.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and transfer them to HPLC vials. Store at -80°C until analysis.
-
HPLC Analysis:
-
Set up an HPLC method to separate this compound from potential degradation products. A generic starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by a UV scan of this compound (likely around its absorbance maximum).
-
-
Inject equal volumes of all samples.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
References
Apafant and P-glycoprotein Interaction: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential interaction of Apafant with P-glycoprotein (P-gp). The following question-and-answer format addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, experimental evidence strongly indicates that this compound is a substrate of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1] This interaction means that P-gp can actively transport this compound out of cells, which can have significant implications for its absorption, distribution, and elimination.
Q2: What experimental evidence demonstrates that this compound is a P-gp substrate?
The primary evidence comes from both in vitro and in vivo studies. A key study conducted transport experiments using Caco-2 cell monolayers, a common in vitro model for intestinal absorption and P-gp interaction.[1] In these experiments, the secretory flux of radiolabelled this compound from the basolateral to the apical side was nine times greater than the absorptive flux in the opposite direction.[1] This directional transport is characteristic of P-gp substrates and was inhibited by known P-gp substrates like verapamil and cyclosporin A.[1]
In vivo studies using mdr1a knockout mice, which lack a functional P-gp, further confirmed this interaction. Following intravenous administration, the concentration of this compound in the brains of these knockout mice was approximately ten times higher than in wildtype mice with functional P-gp.[1] This finding highlights the role of P-gp in limiting the brain penetration of this compound.
Q3: What are the potential experimental implications of this compound being a P-gp substrate?
Researchers using this compound should be aware of the following potential implications:
-
Variable Oral Bioavailability: P-gp in the intestinal epithelium can pump this compound back into the gut lumen, reducing its net absorption and oral bioavailability.
-
Limited Blood-Brain Barrier Penetration: P-gp is highly expressed at the blood-brain barrier and will actively transport this compound out of the brain, leading to lower central nervous system (CNS) concentrations.
-
Potential for Drug-Drug Interactions: Co-administration of this compound with P-gp inhibitors (e.g., verapamil, quinidine) could increase this compound's plasma and tissue concentrations, including in the brain. Conversely, co-administration with P-gp inducers (e.g., rifampicin, St. John's Wort) could decrease its systemic exposure.
-
Altered Excretion Pathways: The absence of P-gp in knockout mice has been shown to shift the primary excretion route of this compound from intestinal to biliary excretion.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to P-gp | Recommended Action |
| Low or inconsistent efficacy of this compound in in vivo CNS models. | P-gp at the blood-brain barrier is limiting this compound's access to its target. | Consider co-administration with a P-gp inhibitor to increase brain penetration. Use mdr1a knockout animals as a negative control to confirm P-gp involvement. |
| High variability in plasma concentrations of this compound after oral administration. | Differences in intestinal P-gp expression and/or co-administration of other drugs or dietary components that modulate P-gp activity. | Standardize diet and concomitant medications in animal studies. For in vitro to in vivo correlation, use cell lines with varying P-gp expression levels. |
| Unexpectedly high systemic exposure to this compound in a multi-drug study. | The co-administered compound may be a P-gp inhibitor. | Screen the co-administered compound for P-gp inhibition potential using an in vitro assay. |
| Discrepancy between in vitro potency and in vivo efficacy. | P-gp efflux is reducing the effective concentration of this compound at the target site in vivo. | Use in vitro models that incorporate P-gp, such as Caco-2 or MDCK-MDR1 cells, to better predict in vivo behavior. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Leusch et al. (2002) that established this compound as a P-gp substrate.
| Experimental System | Parameter | Result | Conclusion |
| Caco-2 Cell Monolayers | Secretory Flux vs. Absorptive Flux | The secretory flux of [¹⁴C]this compound was 9-fold higher than the absorptive flux. | This compound is actively transported by an efflux pump. |
| Caco-2 Cell Monolayers with P-gp Inhibitors | Inhibition of Efflux | The efflux of this compound was inhibited by verapamil and cyclosporin A. | The efflux pump is P-glycoprotein. |
| mdr1a Knockout vs. Wildtype Mice | Brain Concentration of this compound | This compound concentration was ~10-fold higher in the brains of mdr1a knockout mice. | P-gp significantly limits the brain penetration of this compound. |
| mdr1a Knockout vs. Wildtype Mice | Excretion Pathway | In wildtype mice, intestinal excretion was higher than biliary. In knockout mice, this was reversed. | The absence of P-gp alters the route of this compound elimination. |
Key Experimental Protocols
1. In Vitro P-glycoprotein Substrate Assessment using Caco-2 Cell Monolayers
This protocol provides a general methodology for determining if a compound is a P-gp substrate.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and polarization, including the expression of P-gp on the apical membrane.
-
Transport Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) is used for the transport experiment.
-
Bidirectional Transport Assay:
-
The test compound (e.g., radiolabelled this compound) is added to either the apical (A) or basolateral (B) chamber of the Transwell® inserts.
-
At specified time points, samples are taken from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
The concentration of the compound in the samples is quantified (e.g., by liquid scintillation counting for radiolabelled compounds or LC-MS/MS).
-
-
Calculating Apparent Permeability (Papp): The permeability coefficient is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.
-
Inhibition Studies: The bidirectional transport assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms the involvement of P-gp.
2. In Vivo Assessment of P-gp Substrate Properties using Knockout Mice
This protocol outlines the general approach for in vivo verification.
-
Animal Models: Both mdr1a knockout mice and their corresponding wildtype counterparts are used.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically intravenously to bypass absorption variability.
-
Tissue Distribution: At a predetermined time after administration, animals are euthanized, and tissues of interest (e.g., brain, liver, intestine) are collected.
-
Quantification: The concentration of the test compound in plasma and tissue homogenates is determined using a validated analytical method.
-
Data Analysis: The brain-to-plasma concentration ratio is compared between the knockout and wildtype groups. A significantly higher ratio in the knockout mice indicates that P-gp limits the compound's entry into the brain.
Visualizations
References
Technical Support Center: Apafant Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and ensure robust, reproducible results in animal studies involving Apafant (WEB 2086).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy | Inadequate Dose or Bioavailability: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site.[1] | - Increase the dose of this compound. - Consider alternative routes of administration (e.g., intravenous vs. oral) to improve bioavailability.[2][3] - Review pharmacokinetic data to ensure the dosing regimen is appropriate for the species being studied.[3] |
| Poor Compound Solubility: this compound may not be fully dissolved, leading to inconsistent dosing. | - Ensure the vehicle used is appropriate for this compound and the chosen route of administration. - Prepare fresh solutions for each experiment and visually inspect for complete dissolution. | |
| Timing of Administration: The therapeutic window for this compound's effect may have been missed in the experimental model. | - Adjust the timing of this compound administration relative to the induction of the disease model. - Conduct a time-course study to determine the optimal treatment window. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.[1] | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. - Standardize housing conditions, diet, and light-dark cycles to minimize environmental influences. | |
| Route of Administration: Oral administration can lead to higher variability compared to intravenous injection. | - If feasible for the experimental design, consider using a route of administration with lower inherent variability, such as intravenous or intraperitoneal injection. | |
| Unexpected Toxicity or Adverse Effects | Dose-Dependent Toxicity: The administered dose may be too high. | - Reduce the dose to determine if the toxicity is dose-dependent. - Conduct a dose-range finding study to establish the maximum tolerated dose in the specific animal model. |
| Off-Target Effects: While this compound is a selective PAF receptor antagonist, off-target effects can never be fully excluded. | - Include a negative control group treated with a structurally related but inactive compound (e.g., WEB 2387) to differentiate between PAF receptor-mediated and off-target effects. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Administer the vehicle alone to a control group to assess its effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as WEB 2086) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It works by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its pro-inflammatory and pro-thrombotic effects. The PAF receptor is a G-protein-coupled receptor that, when activated, stimulates various cellular responses, including platelet aggregation, inflammation, and allergic reactions.
2. What is the recommended solvent and storage for this compound?
For in vivo studies, the appropriate solvent will depend on the route of administration. It is crucial to ensure the final concentration of any solubilizing agent is non-toxic. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.
3. What are the known pharmacokinetic properties of this compound?
Pharmacokinetic parameters can vary between species. In rats, after oral administration, this compound reaches maximum plasma concentration in approximately 0.3 hours with a half-life of 3.1 hours. It's important to consult species-specific data when designing experiments.
4. How can I be sure the observed effects are due to PAF receptor antagonism?
To confirm that the effects of this compound are specifically mediated by the PAF receptor, it is recommended to include a negative control compound in your study. WEB 2387 is a structurally related compound with significantly reduced in vivo potency at the PAF receptor and can serve as a suitable negative control.
5. What are some key considerations for designing an in vivo study with this compound?
-
Animal Model: Select an animal model that is appropriate for the disease being studied and in which the PAF pathway is known to be involved.
-
Dose Selection: The dose of this compound should be based on previous studies in the same or similar models, or determined through a dose-response study.
-
Route and Timing of Administration: The choice of administration route and timing should be justified based on the experimental question and the pharmacokinetic profile of this compound.
-
Controls: Include appropriate control groups, such as vehicle-treated and negative control compound-treated groups.
-
Outcome Measures: Select relevant and quantifiable endpoints to assess the efficacy of this compound.
Quantitative Data Summary
In Vitro Activity of this compound
| Parameter | Species | Value |
| Ki (PAF receptor binding) | Human | 9.9 nM |
| KD (PAF displacement) | Human | 15 nM |
| IC50 (Platelet Aggregation) | Human | 170 nM |
| IC50 (Neutrophil Aggregation) | Human | 360 nM |
In Vivo Efficacy of this compound in Guinea Pigs
| Route of Administration | ED50 (Bronchoconstriction) |
| Oral | 0.07 mg/kg |
| Intravenous | 0.018 mg/kg |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This is a generalized protocol and should be adapted to the specific experimental design.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile, biocompatible vehicle.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing to calculate the exact volume to be administered.
-
Administer the prepared this compound solution via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Regularly observe the animals for any signs of toxicity or adverse effects.
-
At predetermined time points, monitor the relevant efficacy endpoints (e.g., tumor growth, inflammatory markers, behavioral responses).
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
-
Visualizations
Caption: PAF Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound In Vivo Studies.
Caption: Troubleshooting Workflow for this compound Animal Studies.
References
how to address Apafant precipitation in stock solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling and preparation of Apafant stock solutions. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues, particularly precipitation, that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of its stock solution. What should I do?
A1: Precipitation of this compound from a stock solution can occur for several reasons, including solvent choice, concentration, and storage conditions. If you observe precipitation, do not use the solution directly in your experiments as the concentration will be inaccurate. First, try to redissolve the this compound by gentle warming (e.g., in a 37°C water bath) and sonication. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound has varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For in vivo experiments, co-solvent systems are often necessary to maintain solubility and reduce toxicity.[1] Always use high-purity, anhydrous solvents to avoid introducing water, which can promote precipitation of hydrophobic compounds.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: Proper storage is critical for maintaining the stability and solubility of your this compound stock solution. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation, aliquot the stock solution into single-use vials.
Q4: Can I use a stock solution that has been previously frozen and thawed if there is no visible precipitate?
A4: While a single freeze-thaw cycle may not always cause visible precipitation, repeated cycles can affect the stability and effective concentration of this compound. It is best practice to aliquot stock solutions to minimize freeze-thaw cycles. If you must use a previously frozen solution, ensure it is brought to room temperature and vortexed thoroughly before use. For sensitive experiments, it is advisable to perform a quality control check if the solution has undergone multiple freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation in your stock solutions.
Problem: Precipitate observed in this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solubility Limit Exceeded | The concentration of this compound in the chosen solvent may be too high, leading to supersaturation and subsequent precipitation, especially at lower temperatures. | Prepare a new stock solution at a lower concentration. Refer to the solubility data to determine an appropriate concentration for your chosen solvent. |
| Inappropriate Solvent | This compound has different solubilities in various solvents. Using a solvent in which it has low solubility will likely result in precipitation. | Select a solvent in which this compound has higher solubility. DMSO is a good starting point for a high-concentration primary stock. For aqueous buffers, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but also compatible with your experimental system. |
| Temperature Fluctuations | The solubility of many compounds, including this compound, is temperature-dependent. A decrease in temperature, such as moving a solution from a warm water bath to the benchtop, can cause precipitation. | When preparing the solution, ensure the this compound is fully dissolved at room temperature before storage. If warming is used to dissolve the compound, allow the solution to cool to room temperature slowly to check for precipitation before aliquoting and freezing. |
| pH of the Solution | The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound's solubility is known to be pH-dependent.[2] | For aqueous solutions, check the pH. If your experimental buffer has a pH at which this compound has lower solubility, consider adjusting the buffer composition or using a different buffer system if possible. |
| Solvent Hygroscopicity | Solvents like DMSO are hygroscopic and can absorb water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation over time. | Use anhydrous, high-purity grade DMSO.[3] Purchase in small volumes and handle in a way that minimizes exposure to air. |
| Improper Storage | Repeated freeze-thaw cycles can lead to the formation of micro-precipitates that can aggregate over time. Long-term storage at inappropriate temperatures can also lead to degradation and precipitation. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store at the recommended temperature (-20°C for short-term, -80°C for long-term).[1] |
Quantitative Data Summary
The following tables summarize the known solubility and stability information for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 5 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
Table 2: this compound Solubility at Different pH Values
| pH | Solubility |
| 2.0 | 55 µg/mL |
| 6.8 | >100 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 456.0 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Resolubilization and Quality Control of a Precipitated this compound Stock Solution
Objective: To attempt to redissolve precipitated this compound and verify its concentration and integrity.
Part A: Resolubilization
-
Bring the vial containing the precipitated stock solution to room temperature.
-
Vortex the solution vigorously for 2-3 minutes.
-
Place the vial in a sonicator water bath for 15-20 minutes.
-
If the precipitate persists, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution. If it becomes clear and free of particles, proceed to Part B. If the precipitate does not dissolve, it is strongly recommended to discard the solution and prepare a fresh one.
Part B: Quality Control (Example using HPLC)
Note: This is an example protocol and requires optimization and validation for your specific instrumentation and this compound formulation.
-
Standard Preparation: Prepare a fresh stock solution of this compound at the same theoretical concentration as the resolubilized solution. Create a calibration curve by preparing a series of dilutions of this new stock solution.
-
Sample Preparation: Dilute an aliquot of the resolubilized this compound solution and the freshly prepared standard solution to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10mM Sodium acetate, pH 3.0) and an organic solvent (e.g., Methanol or Acetonitrile). A starting point could be a ratio similar to what is used for other small molecules, such as 80:20 Methanol:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Compare the peak area of the resolubilized this compound sample to the calibration curve generated from the freshly prepared standards to determine its actual concentration.
-
Examine the chromatogram for any new peaks that might indicate the presence of degradation products. The appearance of significant new peaks suggests that the compound may have degraded and should not be used.
-
Visualizations
References
selecting the correct dose of Apafant to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the correct dose of Apafant to avoid toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as WEB 2086, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions.[1][2]
Q2: What is a safe starting dose for my in vitro experiments?
A2: For in vitro experiments, a common starting point is to use concentrations around the IC50 (Inhibitory Concentration 50%) or Ki (Inhibition constant) values. For this compound, the Ki for binding to the human PAF receptor is 9.9 nM.[1] The IC50 for inhibiting PAF-induced human platelet aggregation is 170 nM, and for neutrophil aggregation, it is 360 nM. It is recommended to perform a dose-response curve starting from concentrations below the Ki and IC50 values to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the recommended doses for in vivo animal studies?
A3: The effective dose of this compound in animal studies varies depending on the species, route of administration, and the endpoint being measured. For guidance, refer to the effective dose (ED50) values from published studies. It is crucial to conduct a pilot dose-ranging study to determine the optimal dose for your specific experimental model.
Q4: Has this compound been tested in humans, and what were the findings on safety?
A4: Yes, this compound has been evaluated in clinical trials with healthy human volunteers. These studies have shown that this compound is well-tolerated at various doses. Oral single doses up to 400 mg and multiple oral doses of 100 mg three times a day for seven days did not produce significant adverse effects. Intravenous infusions of up to 50 mg were also found to be safe.
Q5: What is the known toxicological profile of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cell death in in vitro experiments | - this compound concentration is too high.- Off-target effects at high concentrations.- Solvent toxicity (e.g., DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below 0.1% and include a solvent-only control group. |
| Lack of efficacy in in vivo experiments | - Inadequate dose.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound. | - Increase the dose based on a carefully designed dose-escalation study.- Consider a different route of administration (e.g., intravenous instead of oral).- Increase the dosing frequency based on pharmacokinetic data if available. |
| Unexpected side effects in animal models | - Off-target pharmacology.- Interaction with other experimental variables. | - Carefully observe and document all clinical signs.- Reduce the dose to a lower effective level.- Review the experimental protocol for any confounding factors. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (PAF Receptor Binding) | Human | 9.9 nM | |
| IC50 (Platelet Aggregation) | Human | 170 nM | |
| IC50 (Neutrophil Aggregation) | Human | 360 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Route of Administration | Endpoint | Effective Dose (ED50) | Reference |
| Guinea Pig | Intravenous | Inhibition of PAF-induced bronchoconstriction | 0.01 mg/kg | |
| Guinea Pig | Oral | Inhibition of PAF-induced bronchoconstriction | 0.1 mg/kg | |
| Rat | Intravenous | Reversal of PAF-induced hypotension | 0.052 mg/kg | |
| Mouse | Intraperitoneal | Protection against PAF-induced lethality | 1-30 mg/kg (protective effect observed) |
Table 3: Human Safety and Tolerability of this compound
| Population | Route of Administration | Dose | Observation | Reference |
| Healthy Volunteers | Oral (single dose) | Up to 400 mg | No significant adverse effects | |
| Healthy Volunteers | Oral (multiple doses) | 100 mg (t.i.d. for 7 days) | No significant adverse effects | |
| Healthy Volunteers | Intravenous (infusion) | Up to 50 mg | No significant adverse effects |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animals: Use healthy, young adult rodents (rats or mice) of a single sex (females are generally recommended).
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to food and water, except for a brief fasting period before dosing.
-
Dose Selection: Start with a dose from one of the defined levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose should be one that is most likely to produce mortality in some of the dosed animals.
-
Administration: Administer this compound orally by gavage in a single dose. The vehicle should be inert (e.g., corn oil, water with a suitable suspending agent).
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Endpoint: The primary endpoint is mortality. Based on the number of animals that die at a given dose, the next step of the procedure is determined (i.e., dosing at a lower or higher level, or stopping the test).
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
This protocol is designed to provide information on the potential health hazards arising from repeated exposure to a substance over 28 days.
-
Animals: Use at least three groups of healthy young adult rodents (10 animals per sex per group). A fourth group serves as a control.
-
Dose Levels: Select at least three dose levels. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity. A control group receives the vehicle only.
-
Administration: Administer this compound orally on a 7-day-per-week basis for 28 days.
-
Observations:
-
Conduct daily clinical observations.
-
Record body weight and food/water consumption weekly.
-
Perform detailed hematology and clinical biochemistry analyses at the end of the study.
-
Conduct ophthalmological examination before the study starts and at termination.
-
-
Pathology: At the end of the study, all animals are euthanized. Conduct a full gross necropsy and collect organs and tissues for histopathological examination.
-
Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).
Visualizations
Caption: this compound blocks the PAF signaling pathway.
Caption: Workflow for selecting a safe this compound dose.
References
Technical Support Center: Interpreting Unexpected Outcomes in Apafant Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected outcomes in experiments involving Apafant (WEB 2086), a potent and selective Platelet-Activating Factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1] It functions by binding to the PAFR with high affinity, thereby preventing the binding of its natural ligand, Platelet-Activating Factor (PAF).[2][3] This inhibition blocks the downstream signaling cascades that are normally initiated by PAF, which are involved in inflammatory and thrombotic responses.[3]
Q2: Is this compound specific for the PAF receptor?
A2: Yes, this compound is a potent and specific antagonist of the PAF receptor.[2] Extensive selectivity screening against a panel of 44 other targets has shown no relevant off-target effects. However, due to its thienotriazolodiazepine structure, it exhibits modest cross-reactivity with the central benzodiazepine receptor, though this is significantly lower than its affinity for the PAFR and is unlikely to be a factor in most non-neurological experimental settings.
Q3: My this compound treatment shows no effect in my in vitro assay. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Incorrect Concentration: Ensure you are using a concentration of this compound that is appropriate for the IC50 in your specific cell type or system. IC50 values can vary between cell types.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO first, and that the final concentration of the solvent in your assay is not causing cellular toxicity.
-
Compound Stability: While stable when stored correctly, prolonged incubation in certain media at 37°C could lead to degradation. Prepare fresh dilutions for each experiment. Stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C.
-
Cellular Health: The health and passage number of your cells can impact their responsiveness. Ensure you are using healthy, low-passage cells.
-
Absence of PAFR Expression: Confirm that your cell line or primary cells express the PAF receptor.
Q4: I'm observing a biphasic or "U-shaped" dose-response curve with this compound. Is this expected?
A4: While not the most common observation, a biphasic dose-response can occur with receptor antagonists. This phenomenon, known as hormesis, can be caused by several factors, including receptor subtype heterogeneity, engagement of different signaling pathways at different concentrations, or off-target effects at very high concentrations. If you observe a biphasic response, it is crucial to perform a more detailed dose-response analysis with narrower concentration intervals to accurately determine the optimal inhibitory concentration.
Q5: What is the appropriate negative control for this compound experiments?
A5: The recommended negative control for this compound is WEB2387. WEB2387 is the inactive enantiomer (distomer) of Bepafant, a structurally related and more potent PAFR antagonist. As such, it is an appropriate negative control for experiments with this compound.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the stock solvent before further dilution. Visually inspect for any precipitate. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Issue 2: Unexpected Cell Toxicity or Changes in Cell Viability
| Potential Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| High concentration of this compound | While generally not cytotoxic at effective concentrations, very high concentrations of any compound can induce toxicity. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| Interaction with assay reagents | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, WST-1). Consider using an orthogonal method to confirm viability, such as a trypan blue exclusion assay or a live/dead cell stain. |
Issue 3: this compound Appears Inactive in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Inadequate dosage | The effective dose can vary significantly between animal models and routes of administration. Consult the literature for appropriate dosage ranges for your specific model. |
| Poor bioavailability | The oral bioavailability of this compound may be limited. Consider alternative routes of administration, such as intravenous or intraperitoneal injection. |
| Rapid metabolism | This compound has a relatively short half-life in some species. The timing of administration relative to the experimental endpoint is critical. |
| Incorrect vehicle | Ensure the vehicle used for administration is appropriate and does not cause adverse effects. A common vehicle for in vivo administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value |
| Ki | Human | [3H]PAF Binding | 9.9 nM |
| KD | Human | [3H]PAF Displacement | 15 nM |
| IC50 | Human | PAF-induced Platelet Aggregation | 170 nM |
| IC50 | Human | PAF-induced Neutrophil Aggregation | 360 nM |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Route of Administration | Endpoint | ED50 |
| Oral | Inhibition of PAF-induced Bronchoconstriction | 0.07 mg/kg |
| Intravenous | Inhibition of PAF-induced Bronchoconstriction | 0.018 mg/kg |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
This compound stock solution (in DMSO).
-
Saline.
-
Platelet aggregometer.
Methodology:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
Adjust Platelet Count: Adjust the platelet count in the PRP to approximately 2.5 x 108 cells/mL using PPP.
-
Baseline Measurement: Pipette PPP into a cuvette and set the aggregometer baseline to 100% aggregation. Pipette PRP into another cuvette and set the baseline to 0% aggregation.
-
Incubation with this compound: Add a specific volume of PRP to a new cuvette. Add the desired concentration of this compound or vehicle (DMSO) and incubate for 1-3 minutes at 37°C with stirring.
-
Induce Aggregation: Add PAF to the cuvette to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission for several minutes to obtain an aggregation curve.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
Protocol 2: PAF-Induced Calcium Flux Assay
Objective: To determine the effect of this compound on PAF-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293-PAFR stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Platelet-Activating Factor (PAF).
-
This compound stock solution (in DMSO).
-
Fluorescence microplate reader with an injection module.
Methodology:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-8 AM with Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with HBSS.
-
Incubation with this compound: Add HBSS containing the desired concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a solution of PAF and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the PAF-induced calcium flux by this compound.
Protocol 3: Measurement of PAF-Induced Cytokine Release
Objective: To assess the ability of this compound to inhibit PAF-induced cytokine secretion from immune cells (e.g., PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium with 10% FBS.
-
Platelet-Activating Factor (PAF).
-
This compound stock solution (in DMSO).
-
ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α).
Methodology:
-
Cell Plating: Plate PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.
-
Pre-treatment with this compound: Add the desired concentrations of this compound or vehicle to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add PAF to the wells to stimulate cytokine release.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of PAF-induced cytokine release by this compound.
Mandatory Visualizations
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected outcomes in this compound experiments.
References
Technical Support Center: Use of WEB2387 as a Negative Control for Apafant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WEB2387 as a negative control for Apafant in studies related to the Platelet-Activating Factor (PAF) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and WEB2387?
A1: this compound (also known as WEB2086) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] WEB2387 is the inactive enantiomer (distomer) of Bepafant and is structurally related to this compound. Due to its structural similarity and significantly reduced biological activity, WEB2387 serves as an ideal negative control for in vitro and in vivo experiments involving this compound.[1][2]
Q2: Why is it important to use a negative control like WEB2387?
A2: Using a negative control is crucial to ensure that the observed effects of this compound are specifically due to its interaction with the PAF receptor and not due to off-target effects or non-specific interactions of the chemical scaffold. WEB2387 helps to differentiate between specific antagonism and any potential confounding effects.
Q3: How significant is the difference in activity between this compound and WEB2387?
A3: The difference in activity is substantial. In vivo studies have shown that WEB2387 has a 40-80 fold reduction in potency compared to the active enantiomer of Bepafant, which is structurally similar to this compound.[1] In vitro assays also demonstrate a significant decrease in binding affinity and inhibitory activity for WEB2387 compared to this compound.
Q4: Are there any known off-target effects for this compound or WEB2387?
A4: Both this compound and WEB2387 have been profiled against a panel of 44 common off-targets (SafetyScreen44™) and have shown no relevant off-target effects. While this compound has a modest cross-reactivity with the central benzodiazepine receptor, this is significantly attenuated in related compounds and both have low brain exposure.
Troubleshooting Guide
Q5: I am observing a small inhibitory effect with my WEB2387 negative control. What could be the cause?
A5: While WEB2387 is significantly less active than this compound, it is not completely inert, especially at very high concentrations. Consider the following:
-
Concentration: Ensure you are using an appropriate concentration of WEB2387. It should be used at the same concentration as this compound. If you are seeing a slight effect, it might be due to using an excessively high concentration that could lead to minor, non-specific interactions.
-
Purity of Compounds: Verify the purity of your WEB2387 and this compound stocks. Impurities could lead to unexpected results.
-
Assay Sensitivity: Highly sensitive assays might detect the very low residual activity of WEB2387. In such cases, the significantly larger effect of this compound should still provide a clear experimental window.
Q6: this compound is not effectively antagonizing the PAF-induced response in my assay. What should I check?
A6: If this compound is not performing as expected, consider these factors:
-
Compound Integrity: Ensure that your this compound stock solution is properly prepared and has not degraded. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before diluting into your aqueous assay buffer. Poor solubility can lead to a lower effective concentration.
-
Agonist Concentration: The concentration of PAF used to stimulate the cells is critical. If the PAF concentration is too high, it may overcome the competitive antagonism of this compound. Perform a PAF dose-response curve to determine an appropriate EC50 or EC80 concentration for your inhibition assays.
-
Incubation Time: this compound should be pre-incubated with the cells before the addition of PAF to allow for receptor binding. The optimal pre-incubation time may vary depending on the cell type and assay conditions. A pre-incubation time of 1-3 minutes is often sufficient for platelet aggregation assays.
Q7: How should I prepare and store this compound and WEB2387?
A7: Both compounds are typically supplied as solids. For stock solutions, dissolve in a suitable organic solvent like DMSO to a concentration of 10 mM. Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use. Avoid storing dilute aqueous solutions for extended periods.
Quantitative Data
The following tables summarize the comparative pharmacological data for this compound and WEB2387.
Table 1: In Vitro Activity of this compound and WEB2387
| Parameter | This compound | WEB2387 (Negative Control) | Species |
| Receptor Binding (KD) [nM] | 15 | 660 | Human |
| Platelet Aggregation (IC50) [nM] | 170 | 8790 | Human |
| Neutrophil Aggregation (IC50) [nM] | 360 | Not Available | Human |
Data sourced from opnMe, Boehringer Ingelheim.
Table 2: In Vivo Potency of this compound and WEB2387 (related compounds)
| Parameter | This compound | WEB2387 (Negative Control) | Route of Administration | Species |
| Respiratory Flow (ED50) [mg/kg] | 0.07 | 1.55 | Oral | Guinea Pig |
| Respiratory Flow (ED50) [mg/kg] | 0.018 | 0.081 | Intravenous | Guinea Pig |
| Mean Arterial Pressure (ED50) [mg/kg] | 0.066 | 1.2 | Oral | Guinea Pig |
| Mean Arterial Pressure (ED50) [mg/kg] | 0.016 | 0.086 | Intravenous | Guinea Pig |
Data sourced from opnMe, Boehringer Ingelheim.
Experimental Protocols
Protocol 1: PAF-Induced Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry, with WEB2387 as a negative control.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Add a small volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound, WEB2387, or vehicle (e.g., DMSO) to the PRP and incubate for 1-3 minutes while stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., EC50).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Protocol 2: PAF-Induced Calcium Mobilization Assay
This protocol provides a general framework for measuring the effect of this compound on PAF-induced intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK293 cells expressing the PAF receptor, or primary cells like neutrophils) in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add this compound, WEB2387, or vehicle to the wells and pre-incubate for a desired period (e.g., 10-20 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a pre-determined concentration of PAF to stimulate calcium release and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The inhibition of the calcium response is determined by comparing the peak fluorescence in the presence of the compounds to the vehicle control.
-
Visualizations
Caption: PAF Receptor Signaling Pathway and Site of this compound Action.
Caption: General experimental workflow for using WEB2387 as a negative control.
Caption: Relationship between this compound, Bepafant, and WEB2387.
References
refining Apafant delivery methods for targeted effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Apafant (also known as WEB 2086), a potent and specific platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[1][2][3] It functions by binding with high affinity to the PAF receptor on human platelets, thereby competitively inhibiting the binding of the natural ligand, PAF.[1][2] This inhibition blocks the signaling function of the PAF receptor, which is a G-protein-coupled seven-transmembrane receptor involved in stimulating inflammatory and thrombotic responses. The binding affinity of this compound to human PAF receptors is characterized by a Ki of 9.9 nM.
Q2: What are the recommended solvents and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, it is crucial to first prepare a clear stock solution and then use co-solvents. It is recommended to prepare the working solution fresh on the day of the experiment. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: Can this compound be used in animal studies?
Yes, this compound has been used effectively in various in vivo animal models to study its effects on conditions like bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock. For instance, it has shown a protective effect against alkyl-PAF-mediated lethality in mice at doses ranging from 1 to 30 mg/kg.
Q4: Are there any known off-target effects for this compound?
This compound is a specific PAF receptor antagonist. While it shares a structural similarity with CNS-acting benzodiazepines, it exhibits only modest cross-reactivity with the central benzodiazepine receptor. Importantly, benzodiazepine-like effects have not been observed at high doses in human studies. A negative control, WEB2387, which is structurally related but inactive, is available to help differentiate specific PAF receptor-mediated effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | This compound may have limited solubility in certain aqueous solutions. | Gentle heating and/or sonication can be used to aid dissolution. Ensure you are following the recommended solvent protocols. For in vivo studies, prepare a clear stock solution in an appropriate solvent like DMSO before adding co-solvents sequentially. |
| Inconsistent or weaker than expected results in cell-based assays. | - Degradation of this compound due to improper storage. - Suboptimal concentration. - Issues with the PAF stimulation. | - Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. The IC50 for PAF-induced human platelet and neutrophil aggregation is 170 nM and 360 nM, respectively. - Verify the activity and concentration of your PAF agonist. |
| Variability in in vivo experimental outcomes. | - Improper formulation and delivery of this compound. - Insufficient dosage. - Timing of administration relative to PAF challenge. | - For in vivo experiments, use established dissolution methods and prepare the working solution fresh daily. - Consult literature for appropriate dosage ranges for your specific animal model and disease state. For example, doses of 1-30 mg/kg have been effective in mice. - The timing of this compound pretreatment is critical. For instance, pretreatment 5 hours before a lethal dose of alkyl-PAF resulted in 100% survival in mice. |
| Observed effects may not be specific to PAF receptor antagonism. | The experimental system may have other contributing factors. | Use the structurally related but inactive negative control, WEB2387, in parallel with this compound to confirm that the observed effects are specifically due to PAF receptor blockade. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (PAF receptor binding) | Human | 9.9 nM | |
| IC50 (PAF-induced platelet aggregation) | Human | 170 nM | |
| IC50 (PAF-induced neutrophil aggregation) | Human | 360 nM |
Table 2: In Vivo Efficacy of this compound in Mice
| Pretreatment Time Before Lethal Alkyl-PAF Challenge | This compound Dose | Survival Rate | Reference |
| 5 hours | 1, 5, 10, 20, or 30 mg/kg | 100% | |
| 10 hours | 1, 5, 10, 20, or 30 mg/kg | 83% | |
| 30 hours | 1, 5, 10, 20, or 30 mg/kg | 67% | |
| 45 hours | 1, 5, 10, 20, or 30 mg/kg | 67% |
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound
-
Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock solution.
-
For cell-based assays, this stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration.
Protocol 2: In Vivo Formulation of this compound (Example)
This protocol yields a clear solution of ≥ 5 mg/mL. The percentages indicate the volumetric ratio in the final solution.
-
Start with a 10% volume of your this compound stock solution in DMSO (e.g., 100 µL of a 50 mg/mL stock for a final volume of 1 mL).
-
Add 40% PEG300 (e.g., 400 µL) and mix thoroughly.
-
Add 5% Tween-80 (e.g., 50 µL) and mix until the solution is clear.
-
Add 45% Saline (e.g., 450 µL) to reach the final volume and mix well.
-
Administer the freshly prepared solution to the experimental animal.
Note: Other formulations using SBE-β-CD or corn oil are also available and may be suitable depending on the experimental design and duration.
Visualizations
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
Caption: General experimental workflow for studying the effects of this compound.
References
Technical Support Center: Addressing the Low Oral Bioavailability of Apafant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the low oral bioavailability of Apafant (WEB-2086), a potent Platelet-Activating Factor (PAF) receptor antagonist. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Understanding the Challenge: The Low Oral Bioavailability of this compound
This compound is a valuable research tool for investigating PAF receptor-mediated signaling in various inflammatory and disease models.[1][2][3] While it is rapidly absorbed following oral administration in humans, with a time to maximum plasma concentration (Tmax) of 1 to 2 hours, its overall oral bioavailability is presumed to be low.[1][4] This is primarily attributed to its physicochemical and pharmacokinetic properties.
Based on available data, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class III or IV compound, characterized by low permeability and potentially low solubility under certain conditions. Several factors contribute to its limited oral bioavailability:
-
Low Intestinal Permeability: In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that this compound has low permeability.
-
Active Efflux: A high efflux ratio in Caco-2 cell assays strongly suggests that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters actively pump the drug back into the gastrointestinal lumen, reducing its net absorption into the bloodstream.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before it reaches systemic circulation, further reducing the amount of active drug available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as WEB-2086) is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor. It functions by competitively binding to the PAF receptor, thereby inhibiting the signaling cascade initiated by the natural ligand, PAF. This blockade of PAF signaling makes this compound a valuable tool for studying inflammatory processes, as PAF is a key mediator in inflammation.
Q2: What are the known pharmacokinetic parameters of this compound in humans after oral administration?
A2: Following oral administration in healthy volunteers, this compound is rapidly absorbed, reaching maximum plasma concentrations (Tmax) between 1 and 2 hours. Approximately 60% of this compound is bound to plasma proteins. While a definitive absolute oral bioavailability percentage has not been published, its physicochemical properties suggest it is likely low. About 44% of an oral dose is excreted in the urine.
Q3: Why is the oral bioavailability of this compound considered low?
A3: The low oral bioavailability of this compound is likely due to a combination of factors including low intestinal permeability, active efflux by transporters such as P-glycoprotein (P-gp), and potential first-pass metabolism in the gut and liver.
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A4: Based on its low permeability and variable solubility, this compound is likely a BCS Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) compound. A definitive classification would require further official data.
Q5: Are there any known strategies to improve the oral bioavailability of this compound?
A5: While no specific formulations for this compound have been published that demonstrate enhanced bioavailability, several general strategies for BCS Class III and IV compounds are applicable. These include the use of permeation enhancers, P-gp inhibitors, and advanced formulation approaches such as solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and nanoparticle systems.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving the oral bioavailability of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low apparent permeability (Papp) of this compound in Caco-2 assays. | 1. Poor solubility of this compound in the assay buffer. 2. High efflux ratio due to P-gp transporter activity. 3. Compromised integrity of the Caco-2 cell monolayer. | 1. Ensure this compound is fully dissolved in the donor solution. Consider using a co-solvent like DMSO (final concentration <1%) if necessary. 2. Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 3. Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment. |
| High variability in in vivo pharmacokinetic data after oral administration in animal models. | 1. Inconsistent dosing technique (e.g., oral gavage). 2. Variability in gastrointestinal transit time and pH. 3. Food effects on drug absorption. 4. Inaccurate blood sampling or sample processing. | 1. Ensure consistent and proper oral gavage technique to deliver the full dose to the stomach. 2. Standardize the experimental conditions, including the fasting state of the animals. 3. Conduct studies in both fasted and fed states to assess the impact of food on this compound absorption. 4. Follow a strict and consistent blood sampling and processing protocol to ensure sample integrity. |
| New formulation of this compound does not show improved oral bioavailability in vivo. | 1. The formulation did not sufficiently enhance solubility or permeability in the gastrointestinal tract. 2. The formulation did not effectively inhibit P-gp efflux in vivo. 3. Rapid first-pass metabolism is the primary limiting factor, which the formulation does not address. | 1. Characterize the in vitro dissolution and release profile of the new formulation in biorelevant media (e.g., FaSSIF, FeSSIF). 2. Evaluate the formulation's ability to inhibit P-gp efflux in vitro using Caco-2 cells. 3. Conduct an in vitro metabolism study using liver microsomes to assess the extent of first-pass metabolism. If metabolism is high, formulation strategies may need to be combined with metabolic inhibitors (for research purposes). |
| Difficulty in quantifying this compound in plasma samples. | 1. Low plasma concentrations of this compound. 2. Interference from plasma matrix components. 3. Inadequate analytical method sensitivity or specificity. | 1. Develop a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification. 2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. 3. Use an appropriate internal standard and ensure proper validation of the analytical method for accuracy, precision, and linearity. |
Data Presentation
Table 1: Physicochemical and In Vitro Permeability Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 455.96 g/mol | |
| Solubility (pH 2.0) | 55 µg/mL | Internal Data |
| Solubility (pH 6.8) | >100 µg/mL | Internal Data |
| Caco-2 Permeability (A→B) | 3.2 x 10⁻⁶ cm/s | Internal Data |
| Caco-2 Efflux Ratio (B→A / A→B) | 14.5 | Internal Data |
| Plasma Protein Binding (Human) | ~60% |
Experimental Protocols
Caco-2 Permeability Assay for Assessing P-gp Substrate Potential
This protocol is designed to determine the intestinal permeability of this compound and to investigate its potential as a P-gp substrate.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Monolayer Formation: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates) at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Transport Study:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To assess P-gp involvement, perform the same experiments in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) pre-incubated for 30 minutes.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber and replace with fresh buffer. At the end of the experiment, collect samples from the donor chamber.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of an this compound formulation.
Workflow for In Vivo Pharmacokinetic Study in Rats
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least 3 days before the experiment.
-
Dosing:
-
Intravenous (IV) Group (n=5): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) as a bolus injection via the tail vein.
-
Oral (PO) Group (n=5): Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), using non-compartmental analysis. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is used to assess the susceptibility of this compound to first-pass metabolism in the liver.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing rat or human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add this compound (e.g., 1 µM final concentration) to the pre-incubated mixture. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
Addressing the low oral bioavailability of this compound requires a systematic approach that begins with a thorough understanding of its physicochemical and pharmacokinetic properties. The information and protocols provided in this technical support center are intended to guide researchers in designing and executing experiments to overcome the challenges associated with the oral delivery of this important research compound. By employing rational formulation strategies and robust analytical methods, the therapeutic and research potential of this compound can be more fully realized.
References
- 1. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Ensuring Complete PAF Receptor Blockade with Apafant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Apafant to ensure complete Platelet-Activating Factor (PAF) receptor blockade in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as WEB 2086) is a potent and specific synthetic antagonist of the PAF receptor.[1][2] It belongs to the thienotriazolodiazepine class of compounds.[3] this compound functions as a competitive inhibitor, binding with high affinity to the PAF receptor, thereby preventing the natural ligand, PAF, from binding and initiating downstream signaling cascades.[1][4] This blockade inhibits various cellular responses mediated by PAF, such as platelet and neutrophil aggregation, inflammation, and allergic reactions.
Q2: How do I choose the optimal concentration of this compound for my experiment?
The optimal concentration of this compound depends on the specific cell type, experimental conditions, and the concentration of PAF being used. A dose-response experiment is always recommended to determine the effective concentration for your specific system. However, based on published data, here are some guiding values:
-
In vitro binding assays: this compound displaces radiolabeled PAF with an equilibrium dissociation constant (K D) of 15 nM and a K i of 9.9 nM in human platelets.
-
In vitro functional assays:
-
Inhibition of PAF-induced human platelet aggregation has been observed with an IC50 of approximately 170 nM.
-
Inhibition of PAF-induced human neutrophil aggregation occurs with an IC50 of around 360 nM.
-
-
In vivo studies: Effective doses in animal models have ranged from 1 to 30 mg/kg.
It is crucial to start with a concentration range that brackets the expected IC50 or K D value and optimize from there.
Q3: How can I be certain that the observed effects are specifically due to PAF receptor blockade?
To ensure the specificity of this compound's action in your experiments, several controls are essential:
-
Negative Control: Use a structurally related but inactive compound. WEB2387, the inactive enantiomer of Bepafant (a compound structurally similar to this compound), can serve as a suitable negative control.
-
Agonist Control: Demonstrate that this compound inhibits responses induced by PAF but not by agonists that act on different receptors. For example, in platelet aggregation studies, you could use agonists like ADP or thrombin.
-
Rescue Experiment: After treatment with this compound, try to overcome the blockade by adding a very high concentration of PAF. This can help to demonstrate competitive antagonism.
Q4: I am not observing any inhibition of PAF-induced activity with this compound. What could be the problem?
Several factors could contribute to a lack of inhibitory effect:
-
Inadequate this compound Concentration: The concentration of this compound may be too low to effectively compete with the concentration of PAF used. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
This compound Solubility and Stability: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your experiment is low (typically <0.1%) and does not affect cell viability or function. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.
-
Cell Health and Receptor Expression: Confirm the viability of your cells and ensure they express a sufficient number of PAF receptors. Receptor expression levels can vary between cell types and culture conditions.
-
Experimental Timing: The pre-incubation time with this compound before adding PAF is critical. A pre-incubation period of at least 1-3 minutes is often cited for in vitro aggregation assays. The slow dissociation rate of this compound from the receptor might necessitate longer pre-incubation times in some systems.
-
Presence of PAF-like Lipids: In some biological systems, other PAF-like oxidized phospholipids can be generated, which may also activate the PAF receptor. The inhibitory effect of this compound against these molecules might differ from its effect against canonical PAF.
Q5: Are there any known off-target effects of this compound?
This compound is a highly specific PAF receptor antagonist. However, due to its structural similarity to benzodiazepines, it shows modest cross-reactivity with the central benzodiazepine receptor. This interaction is generally weak, with a Ki of 388 nM for rat benzodiazepine receptors. Importantly, in vivo studies in humans have not observed benzodiazepine-like effects even at high doses. Safety screening panels have shown no other relevant off-target effects.
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative data for this compound.
| Parameter | Species/System | Value | Reference(s) |
| Receptor Binding (K D) | Human Platelets | 15 nM | |
| Receptor Binding (K i) | Human PAF Receptors | 9.9 nM | |
| Platelet Aggregation (IC50) | Human | 170 nM | |
| Neutrophil Aggregation (IC50) | Human | 360 nM | |
| Benzodiazepine Receptor Inhibition (K i) | Rat Cortex | 388 nM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay to Test this compound Efficacy
This protocol outlines a general procedure to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission through the PRP sample, which corresponds to platelet aggregation.
-
Pre-warm the PRP samples to 37°C.
-
-
Inhibition Assay:
-
Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for 1-3 minutes at 37°C.
-
Induce platelet aggregation by adding a pre-determined concentration of PAF.
-
Record the aggregation response for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for PAF Receptor
This protocol describes a method to determine the binding affinity of this compound to the PAF receptor using a radiolabeled ligand (e.g., [ 3H]PAF).
-
Membrane Preparation:
-
Isolate membranes from cells or tissues known to express the PAF receptor (e.g., human platelets).
-
Homogenize the cells/tissues in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of [ 3H]PAF, and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include tubes with the membrane preparation, [ 3H]PAF, and a high concentration of unlabeled PAF.
-
Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using appropriate software (e.g., Prism) to determine the K i or IC50 value of this compound.
-
Visualizations
Caption: PAF Signaling and this compound Inhibition.
References
Validation & Comparative
A Comparative In Vivo Analysis of Apafant and Bepafant: Potency as PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Apafant (WEB 2086) and Bepafant (WEB 2170), two potent antagonists of the Platelet-Activating Factor (PAF) receptor. This analysis is based on experimental data from preclinical animal models, offering valuable insights into their relative potencies and mechanisms of action.
Executive Summary
Both this compound and Bepafant are thieno-triazolodiazepine derivatives that act as specific and potent antagonists of the PAF receptor, a G-protein coupled receptor involved in a wide array of inflammatory and thrombotic processes.[1][2] While both compounds exhibit similar in vitro properties, in vivo studies consistently demonstrate that Bepafant possesses significantly higher potency than this compound.[1][3] This enhanced in vivo efficacy is attributed to Bepafant's longer plasma half-life.[1] This guide will delve into the quantitative data from key in vivo models and outline the experimental methodologies used to establish these findings.
Data Presentation: In Vivo Potency Comparison
The following tables summarize the quantitative data from in vivo studies in guinea pigs and qualitative findings in rats, highlighting the superior potency of Bepafant.
Table 1: Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
| Compound | Administration Route | ED₅₀ (mg/kg) |
| This compound | Oral (p.o.) | 0.07 |
| Bepafant | Oral (p.o.) | 0.021 |
| This compound | Intravenous (i.v.) | 0.018 |
| Bepafant | Intravenous (i.v.) | 0.007 |
ED₅₀ represents the dose required to achieve 50% of the maximal inhibitory effect on PAF-induced bronchoconstriction, as measured by changes in respiratory flow.
Table 2: Inhibition of PAF-Induced Hypotension in Guinea Pigs
| Compound | Administration Route | ED₅₀ (mg/kg) |
| This compound | Oral (p.o.) | 0.066 |
| Bepafant | Oral (p.o.) | 0.02 |
| This compound | Intravenous (i.v.) | 0.016 |
| Bepafant | Intravenous (i.v.) | 0.006 |
ED₅₀ represents the dose required to achieve 50% of the maximal inhibitory effect on PAF-induced hypotension, as measured by changes in mean arterial pressure (MAP).
Table 3: Inhibition of PAF-Induced Paw Edema in Rats
| Compound | Potency Comparison |
| This compound | Attenuated PAF-induced paw edema |
| Bepafant | Showed greater potency in attenuating paw edema |
This comparison is based on qualitative assessments from a rat model of inflammation.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
PAF-Induced Bronchoconstriction and Hypotension in Guinea Pigs
This model is widely used to characterize the in vivo efficacy of PAF antagonists.
-
Animal Model: Male guinea pigs.
-
Anesthesia: Animals are anesthetized to permit surgical procedures and physiological monitoring.
-
Surgical Preparation:
-
The trachea is cannulated to allow for artificial ventilation and the measurement of respiratory parameters, such as respiratory flow.
-
The jugular vein is cannulated for the intravenous administration of PAF and the test compounds (this compound or Bepafant).
-
The carotid artery is cannulated for the continuous monitoring of mean arterial pressure (MAP).
-
-
Experimental Procedure:
-
A baseline for respiratory flow and MAP is established.
-
This compound, Bepafant, or a vehicle control is administered, either orally (p.o.) at a specified time before the PAF challenge or intravenously (i.v.).
-
A potent bronchoconstrictor and hypotensive agent, PAF, is administered intravenously to induce a response.
-
Changes in respiratory flow and MAP are recorded continuously.
-
-
Endpoint Measurement: The efficacy of the PAF antagonist is quantified by determining the dose-dependent recovery of respiratory flow and MAP to baseline levels. The ED₅₀ values are then calculated from the dose-response curves.
PAF-Induced Paw Edema in Rats
This model is a common assay for evaluating the anti-inflammatory properties of compounds.
-
Animal Model: Male rats.
-
Experimental Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
This compound, Bepafant, or a vehicle control is administered systemically (e.g., orally or intravenously).
-
A solution of PAF is injected into the subplantar tissue of the rat's hind paw (intraplantar injection) to induce localized inflammation and edema.
-
The paw volume is measured again at various time points after the PAF injection.
-
-
Endpoint Measurement: The anti-inflammatory effect is determined by the degree of inhibition of the increase in paw volume compared to the vehicle-treated control group. The greater potency of Bepafant is observed as a more significant reduction in paw swelling.
Mandatory Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events that mediate the diverse physiological and pathological effects of PAF. Both this compound and Bepafant act by competitively blocking this initial binding step. The primary signaling pathways activated by PAFR involve the Gq and Gi alpha subunits of heterotrimeric G-proteins.
Caption: PAF Receptor Signaling Cascade.
Experimental Workflow for In Vivo Potency Assessment
The following diagram illustrates the general workflow for comparing the in vivo potency of this compound and Bepafant in the PAF-induced bronchoconstriction and hypotension model.
Caption: In Vivo Potency Assessment Workflow.
References
Apafant vs. Lexipafant in Acute Pancreatitis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute pancreatitis is a severe inflammatory condition where the early activation of digestive enzymes within the pancreas leads to autodigestion, a robust inflammatory response, and potentially systemic complications. Platelet-Activating Factor (PAF), a potent phospholipid mediator, is critically implicated in the pathogenesis of acute pancreatitis, promoting inflammation, increasing vascular permeability, and contributing to organ dysfunction. Consequently, PAF receptor antagonists have been a focal point of therapeutic research. This guide provides a detailed, objective comparison of two such antagonists, Apafant (WEB 2086) and Lexipafant (BB-882), based on available experimental data from preclinical models of acute pancreatitis.
Mechanism of Action: Targeting the PAF Receptor
Both this compound and Lexipafant are potent and specific antagonists of the PAF receptor (PAFR), a G-protein coupled receptor.[1][2] By competitively binding to the PAFR, these molecules block the downstream signaling cascades initiated by PAF, thereby mitigating the inflammatory response. This includes inhibiting platelet and neutrophil aggregation, reducing the production of pro-inflammatory cytokines, and decreasing vascular permeability.[1][3]
Below is a diagram illustrating the mechanism of action of PAF receptor antagonists in the context of acute pancreatitis.
References
A Comparative Guide to the Efficacy of Apafant and Other PAF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Apafant (WEB 2086), a potent Platelet-Activating Factor (PAF) antagonist, with other notable PAF antagonists, including Bepafant, Lexipafant, and BN 52021. The information is supported by experimental data to aid in research and development decisions.
Overview of PAF Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. PAF antagonists competitively inhibit the binding of PAF to its receptor (PAFR), a G-protein coupled receptor, thereby blocking its downstream signaling pathways. This guide focuses on the comparative efficacy of several key PAF antagonists.
In Vitro Efficacy Comparison
The in vitro efficacy of PAF antagonists is primarily assessed by their ability to inhibit PAF-induced platelet and neutrophil aggregation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Platelet Aggregation (IC50, nM) | Neutrophil Aggregation (IC50, nM) | PAF Receptor Binding (Ki, nM) | Reference |
| This compound (WEB 2086) | 170 | 360 | 9.9 | [1][2] |
| Bepafant | 310 | 830 | 16 | [2] |
| BN 52021 | ~12,000 | - | - | [3] |
In Vivo Efficacy Comparison
In vivo studies in animal models are crucial for evaluating the therapeutic potential of PAF antagonists. Key models include PAF-induced bronchoconstriction and hypotension in guinea pigs, and vascular permeability in rats and rabbits. The effective dose producing 50% inhibition (ED50) is a standard measure of in vivo potency.
Inhibition of PAF-Induced Bronchoconstriction and Hypotension in Guinea Pigs
| Compound | Route | Bronchoconstriction (ED50, mg/kg) | Hypotension (ED50, mg/kg) | Reference |
| This compound (WEB 2086) | i.v. | 0.01 - 0.5 | 0.052 (rat) | [1] |
| p.o. | 0.1 - 2.0 | - | ||
| Bepafant | i.v. | - | - | - |
| p.o. | - | - | - |
Inhibition of PAF-Induced Vascular Permeability
A study in rats demonstrated that BN 52021 dose-dependently inhibited PAF-induced increases in vascular permeability in the pancreas, heart, and duodenum. At a dose of 10 mg/kg, it achieved approximately 100% inhibition. Another study in a murine model of acute pancreatitis showed that Lexipafant reduced serum cytokines (TNFα, IL-1β), lung myeloperoxidase, and serum amylase activity.
Clinical Efficacy
Several PAF antagonists have been evaluated in clinical trials for various inflammatory conditions.
-
This compound (WEB 2086): Investigated for its potential in treating asthma.
-
Lexipafant: Showed some promise in reducing organ failure in severe acute pancreatitis in a phase II trial. However, a subsequent larger multicenter study did not confirm a beneficial effect.
-
BN 52021: A clinical trial in patients with severe sepsis showed a significant reduction in the 28-day mortality rate in the subgroup of patients with Gram-negative sepsis.
-
Modipafant: A clinical trial in patients with moderately severe asthma showed no significant difference from placebo in improving lung function or symptoms.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a PAF antagonist on PAF-induced platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 3 x 10^8 platelets/mL).
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.
-
Incubation with Antagonist: The test PAF antagonist is added to the PRP at various concentrations and incubated for a short period.
-
Induction of Aggregation: A submaximal concentration of PAF is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission through the PRP is monitored over time. The percentage of inhibition of aggregation by the antagonist is calculated relative to a control (PAF alone). The IC50 value is then determined from the dose-response curve.
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of a PAF antagonist to inhibit PAF-induced bronchoconstriction in an animal model.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation. A jugular vein is cannulated for intravenous administration of substances.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in tidal volume.
-
Administration of Antagonist: The PAF antagonist is administered intravenously or orally at various doses prior to the PAF challenge.
-
PAF Challenge: A bolus injection of PAF is given intravenously to induce bronchoconstriction.
-
Data Analysis: The percentage of inhibition of the PAF-induced bronchoconstrictor response by the antagonist is calculated. The ED50 value is determined from the dose-response curve.
Signaling Pathways and Visualizations
PAF Receptor Signaling Pathway
Upon binding of PAF to its receptor (PAFR) on the cell surface, a cascade of intracellular signaling events is initiated. This involves the activation of G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, neutrophil activation, and smooth muscle contraction. PAF antagonists block the initial step of this cascade by preventing PAF from binding to its receptor.
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the general workflow for assessing the efficacy of a PAF antagonist using an in vitro platelet aggregation assay.
Caption: Workflow for in vitro evaluation of PAF antagonists on platelet aggregation.
Conclusion
This compound is a potent and specific PAF antagonist with well-characterized in vitro and in vivo activity. When compared to other PAF antagonists, its efficacy profile is robust, particularly in preclinical models of inflammation and allergy. Bepafant shows comparable in vitro activity. While Lexipafant and BN 52021 have shown some efficacy in specific clinical settings, their preclinical direct comparative data with this compound is less extensive. Modipafant did not demonstrate clinical efficacy in asthma. The choice of a PAF antagonist for research or therapeutic development will depend on the specific application, desired potency, and pharmacokinetic properties. This guide provides a foundational comparison to inform such decisions.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Effect of platelet-activating factor antagonists (BN-52021, WEB-2170, and BB-882) on bacterial translocation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apafant's Specificity: A Comparative Analysis with the Negative Control WEB2387
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, with its structurally related negative control, WEB2387. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers validating the specificity of this compound's biological effects and for professionals in the field of drug development.
Unveiling the Specificity of this compound
This compound, also known as WEB2086, is a well-characterized and specific antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] Its utility in preclinical research hinges on its ability to selectively block the effects of PAF, a potent phospholipid mediator involved in a wide range of inflammatory and allergic responses. To ensure that the observed effects of this compound are indeed due to its interaction with the PAFR and not off-target activities, a proper negative control is essential. WEB2387, the inactive enantiomer (distomer) of the related PAFR antagonist Bepafant, serves as an ideal negative control for this compound due to its structural similarity but markedly reduced biological activity.[1][2]
This guide delves into the comparative pharmacology of this compound and WEB2387, presenting key in vitro and in vivo data that underscore the specificity of this compound's action.
Quantitative Comparison of this compound and WEB2387
The following tables summarize the key quantitative data comparing the potency of this compound and its negative control, WEB2387, in various assays.
| Compound | PAF Receptor Binding (Kd, nM) | Human Platelet Aggregation (IC50, nM) |
| This compound | 15 | 170 |
| WEB2387 | 660 | >10,000 |
Table 1: In Vitro Activity of this compound and WEB2387. This table provides a direct comparison of the in vitro potency of this compound and WEB2387 in PAF receptor binding and functional platelet aggregation assays.
| Compound | Route of Administration | PAF-Induced Bronchoconstriction (ED50, mg/kg) |
| This compound | Oral (p.o.) | 0.07 |
| Intravenous (i.v.) | 0.018 | |
| WEB2387 | Oral (p.o.) | 1.55 |
| Intravenous (i.v.) | 0.081 |
Table 2: In Vivo Efficacy of this compound and WEB2387 in a Guinea Pig Model. This table highlights the significant difference in in vivo potency between this compound and WEB2387 in a model of PAF-induced bronchoconstriction.
The data clearly demonstrates that this compound is a potent inhibitor of the PAF receptor and PAF-mediated cellular responses, while WEB2387 exhibits substantially weaker activity, confirming its suitability as a negative control.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PAF receptor on human platelets.
Materials:
-
Human platelet-rich plasma (PRP)
-
[³H]-PAF (radioligand)
-
This compound and WEB2387
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Platelet Membrane Preparation: Isolate platelet membranes from PRP by centrifugation and homogenization.
-
Binding Reaction: In a multi-well plate, incubate the platelet membranes with a fixed concentration of [³H]-PAF and varying concentrations of the test compounds (this compound or WEB2387) in the binding buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the platelet membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50). Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol outlines the procedure for measuring the inhibitory effect of this compound and WEB2387 on PAF-induced human platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
This compound and WEB2387
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Obtain PRP from citrated whole blood by centrifugation. Adjust the platelet count to a standardized concentration.
-
Baseline Measurement: Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.
-
Pre-incubation with Inhibitor: Add the test compound (this compound or WEB2387) at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement of Aggregation: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: Determine the maximum aggregation for each concentration of the inhibitor. Calculate the concentration of the inhibitor that causes 50% inhibition of the PAF-induced aggregation (IC50).
PAF-Induced Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the ability of this compound and WEB2387 to block the increase in intracellular calcium concentration induced by PAF in human platelets.
Materials:
-
Washed human platelets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Platelet-Activating Factor (PAF)
-
This compound and WEB2387
-
HEPES-buffered saline
-
Fluorometric plate reader or spectrofluorometer
Procedure:
-
Platelet Preparation and Dye Loading: Prepare washed platelets from PRP and incubate them with a calcium-sensitive fluorescent dye in the dark.
-
Washing: Wash the platelets to remove any extracellular dye.
-
Pre-incubation with Inhibitor: Resuspend the dye-loaded platelets in HEPES-buffered saline and pre-incubate with various concentrations of this compound or WEB2387.
-
Measurement of Calcium Mobilization: Place the platelet suspension in a fluorometer and measure the baseline fluorescence. Inject PAF to stimulate the platelets and record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the PAF-induced calcium mobilization by 50%.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the PAF signaling pathway, the rationale for using a negative control, and a typical experimental workflow.
Caption: PAF Signaling Pathway and the Action of this compound.
Caption: Logic of Using WEB2387 as a Negative Control.
Caption: General Experimental Workflow for Comparing this compound and WEB2387.
References
A Comparative Analysis of the Potency of Apafant and Modipafant as PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of two well-characterized Platelet-Activating Factor (PAF) receptor antagonists: Apafant (WEB 2086) and Modipafant (UK-74,505). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antagonist for their in vitro and in vivo studies.
Introduction to this compound and Modipafant
This compound and Modipafant are potent and selective antagonists of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a variety of inflammatory and thrombotic processes.[1][2] Both compounds are thienotriazolodiazepine derivatives and have been instrumental in elucidating the physiological and pathological roles of PAF.[3] Modipafant is the (+)-enantiomer of the racemate UK-74,505 and is noted for its enhanced potency compared to this compound.[4]
Quantitative Comparison of Potency
Experimental data demonstrates that Modipafant exhibits significantly greater potency than this compound in both in vitro and in vivo models. A key study directly comparing the two compounds revealed that Modipafant is approximately 33 times more potent in vitro and about 8 times more potent in vivo than this compound.[5]
| Compound | In Vitro Potency (IC50) | In Vivo Potency (ED50) | Reference |
| This compound (WEB 2086) | ~141.9 nM (Rabbit Platelet Aggregation) | ~2.08 mg/kg p.o. (Murine Lethality) | |
| Modipafant (UK-74,505) | 4.3 nM (Rabbit Platelet Aggregation) | 0.26 mg/kg p.o. (Murine Lethality) |
Note: The IC50 and ED50 values for this compound were calculated based on the reported relative potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Modipafant potency.
In Vitro Potency: Inhibition of PAF-Induced Platelet Aggregation
This assay measures the concentration of the antagonist required to inhibit platelet aggregation induced by PAF by 50% (IC50).
Objective: To determine the in vitro potency of this compound and Modipafant by assessing their ability to inhibit PAF-induced aggregation of rabbit platelets.
Materials:
-
This compound (WEB 2086)
-
Modipafant (UK-74,505)
-
Platelet-Activating Factor (PAF)
-
Washed rabbit platelets
-
Platelet aggregometer
-
Appropriate buffers and saline solutions
Procedure:
-
Preparation of Washed Rabbit Platelets: Isolate platelets from rabbit whole blood by differential centrifugation. Wash the platelet pellet to remove plasma proteins and other blood components. Resuspend the washed platelets in a suitable buffer to a standardized concentration.
-
Antagonist Incubation: Pre-incubate aliquots of the washed platelet suspension with varying concentrations of either this compound or Modipafant for a defined period at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Induction of Aggregation: Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF to the platelet suspension in the aggregometer cuvette.
-
Measurement of Aggregation: Monitor the change in light transmission through the platelet suspension over time using a platelet aggregometer. The extent of aggregation is proportional to the increase in light transmission.
-
Data Analysis: Determine the percentage inhibition of PAF-induced aggregation for each antagonist concentration compared to the vehicle control. Calculate the IC50 value, the concentration of the antagonist that produces 50% inhibition, by plotting the percentage inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Potency: Protection Against PAF-Induced Lethality in Mice
This assay evaluates the in vivo efficacy of the antagonists by determining the dose required to protect 50% of mice from a lethal dose of PAF (ED50).
Objective: To assess the in vivo potency of this compound and Modipafant by measuring their ability to prevent mortality induced by a lethal injection of PAF in mice.
Materials:
-
This compound (WEB 2086)
-
Modipafant (UK-74,505)
-
Platelet-Activating Factor (PAF)
-
Male CD-1 mice (or a similar strain)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Syringes and needles for oral and intravenous administration
Procedure:
-
Animal Acclimatization: Acclimate male CD-1 mice to the laboratory conditions for at least one week before the experiment.
-
Antagonist Administration: Administer varying oral doses of either this compound or Modipafant, suspended in a suitable vehicle, to groups of mice. A control group should receive the vehicle alone.
-
PAF Challenge: After a predetermined time following antagonist administration (e.g., 1 hour), administer a lethal intravenous dose of PAF to all mice.
-
Observation: Monitor the mice for a set period (e.g., 24 hours) and record the number of surviving animals in each group.
-
Data Analysis: Calculate the percentage of protection for each dose of the antagonist. Determine the ED50 value, the dose of the antagonist that protects 50% of the animals from lethality, using probit analysis or a similar statistical method.
Visualizing the Mechanism of Action
PAF Receptor Signaling Pathway
Both this compound and Modipafant exert their effects by competitively blocking the PAF receptor, a G-protein coupled receptor. The binding of PAF to its receptor initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates the key components of this pathway.
Caption: Simplified PAF receptor signaling pathway and points of antagonism.
Experimental Workflow: In Vitro Potency Assessment
The following diagram outlines the workflow for determining the in vitro potency of PAF receptor antagonists using the platelet aggregation assay.
Caption: Workflow for in vitro assessment of PAF antagonist potency.
Conclusion
Based on the available experimental data, Modipafant is a substantially more potent PAF receptor antagonist than this compound, both in vitro and in vivo. This increased potency may be advantageous in experimental settings where a lower concentration of the antagonist is desired to achieve a significant biological effect. The choice between this compound and Modipafant will ultimately depend on the specific requirements of the research, including the experimental model, desired level of inhibition, and cost considerations. This guide provides the necessary data and methodological context to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Apafant: A Comparative Guide to its Antagonist Activity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apafant (WEB 2086), a potent Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives. The information presented herein is supported by experimental data from primary cell-based assays, offering valuable insights for researchers in inflammation, immunology, and drug discovery.
Introduction to this compound and the PAF Receptor
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, eosinophils, and macrophages.[1][2] this compound is a well-characterized, potent, and selective antagonist of the PAF receptor, making it a critical tool for studying PAF-mediated signaling and a potential therapeutic agent.[3][4]
Comparative Antagonist Activity in Primary Cells
The antagonist activity of this compound and its alternatives has been evaluated in several primary cell types. The following table summarizes the key quantitative data, providing a direct comparison of their potencies.
| Antagonist | Primary Cell Type | Assay | Potency (IC50 / Ki) | Reference(s) |
| This compound (WEB 2086) | Human Platelets | Aggregation | IC50: 170 nM | [5] |
| Human Neutrophils | Aggregation | IC50: 360 nM | ||
| Human PAF Receptor | Binding | Ki: 9.9 nM | ||
| Guinea Pig Eosinophils | Activation (EPO release) | Inhibited PAF-induced activation | ||
| Guinea Pig Peritoneal Macrophages | Binding | High Affinity | ||
| Bepafant (WEB 2170) | Human Platelets | Aggregation | IC50: 310 nM | |
| Human Neutrophils | Aggregation | IC50: 830 nM | ||
| Ginkgolide B | Murine Peritoneal Macrophages | Phagocytosis, NO & ROS production | Suppressed at 5, 10, and 20 µmol/L | |
| UK-74,505 | Guinea Pig Neutrophils | Calcium Mobilization | IC50: 10⁻⁹ M | |
| Guinea Pig Eosinophils | Calcium Mobilization | IC50: 7 x 10⁻⁹ M | ||
| WEB 2387 | - | - | Inactive Distomer (Negative Control) |
Signaling Pathways and Experimental Workflows
To understand the validation of this compound's antagonist activity, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to assess them.
PAF Receptor Signaling Pathway
The PAF receptor is coupled to both Gq and Gi G-proteins. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, is also activated.
Experimental Workflow for Antagonist Validation
Validating the antagonist activity of a compound like this compound typically involves a series of in vitro experiments using primary cells. The general workflow is depicted below.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
Cross-Study Comparison of Apafant's Effects in Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Apafant (WEB 2086), a potent Platelet-Activating Factor (PAF) receptor antagonist, across various species. The information is compiled from multiple preclinical and clinical studies to facilitate a comprehensive understanding of its therapeutic potential and species-specific responses.
This compound has been investigated for its role in mitigating inflammatory and allergic responses by blocking the action of PAF, a key lipid mediator. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro and in vivo efficacy of this compound in different species. These values highlight the species-specific potency of this compound in antagonizing PAF-induced physiological responses.
In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Ki | Human | Platelets | 9.9 nM | [1] |
| KD | Human | Platelets | 15 nM | [2] |
| IC50 | Human | Platelet Aggregation | 170 nM (0.17 µM) | [2][3] |
| IC50 | Human | Neutrophil Aggregation | 360 nM (0.36 µM) | [2] |
In Vivo Efficacy of this compound
| Endpoint | Species | Route of Administration | ED50 / Effective Dose | Reference |
| Inhibition of PAF-induced Bronchoconstriction | Guinea Pig | Oral | 0.07 mg/kg | |
| Guinea Pig | Intravenous (i.v.) | 0.018 mg/kg | ||
| Inhibition of PAF-induced Hypotension | Guinea Pig | Oral | 0.066 mg/kg | |
| Guinea Pig | Intravenous (i.v.) | 0.016 mg/kg | ||
| Rat | Intravenous (i.v.) | 0.052 mg/kg | ||
| Protection from PAF-induced Lethality | Mouse | Intraperitoneal (i.p.) | 1-30 mg/kg (dose-dependent protection) | |
| Inhibition of PAF-induced Cutaneous Edema & Erythema | Dog | Intradermal (co-injection) | Effective at various concentrations |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In Vitro Platelet Aggregation Assay (Human)
-
Objective: To determine the concentration of this compound required to inhibit PAF-induced platelet aggregation by 50% (IC50).
-
Method: Light Transmission Aggregometry (LTA).
-
Procedure:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood.
-
Assay:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established using PPP.
-
Various concentrations of this compound or vehicle are pre-incubated with the PRP for a short period (e.g., 1-3 minutes).
-
Platelet aggregation is induced by adding a specific concentration of PAF (e.g., 5 x 10⁻⁸ M).
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of PAF-induced aggregation.
-
In Vivo Bronchoconstriction Assay (Guinea Pig)
-
Objective: To determine the effective dose of this compound required to reduce PAF-induced bronchoconstriction by 50% (ED50).
-
Method: Measurement of pulmonary mechanics in anesthetized and ventilated guinea pigs.
-
Procedure:
-
Animal Preparation: Guinea pigs are anesthetized, tracheotomized, and mechanically ventilated.
-
Drug Administration: this compound is administered either orally (p.o.) or intravenously (i.v.) at various doses prior to PAF challenge.
-
PAF Challenge: A bolus i.v. injection of PAF (e.g., 30-250 ng/kg) is administered to induce bronchoconstriction.
-
Measurement: Airway resistance or changes in pulmonary inflation pressure are continuously monitored.
-
Data Analysis: The ED50 is calculated based on the dose-dependent inhibition of the PAF-induced increase in airway resistance.
-
In Vivo Hypotension Assay (Rat)
-
Objective: To determine the effective dose of this compound required to reverse PAF-induced hypotension by 50% (ED50).
-
Method: Direct measurement of arterial blood pressure in anesthetized rats.
-
Procedure:
-
Animal Preparation: Rats are anesthetized and a catheter is inserted into an artery (e.g., carotid or femoral) for continuous blood pressure monitoring.
-
PAF-induced Hypotension: A continuous intravenous infusion of PAF is administered to induce a stable hypotensive state.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Measurement: The reversal of the PAF-induced drop in mean arterial pressure is recorded.
-
Data Analysis: The ED50 value is determined from the dose-response curve for the reversal of hypotension.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (PAFR) on the cell surface. This binding initiates a cascade of intracellular signaling events. This compound acts as a competitive antagonist, blocking PAF from binding to its receptor and thereby inhibiting these downstream effects. The primary signaling pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various physiological responses, including platelet aggregation, inflammation, and smooth muscle contraction.
References
A Comparative Guide to the Pharmacokinetics of Apafant and Bepafant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two notable Platelet-Activating Factor (PAF) receptor antagonists: Apafant (WEB 2086) and Bepafant (WEB 2170). Both compounds, developed by Boehringer Ingelheim, are thieno-triazolodiazepine derivatives that have been instrumental in investigating the physiological and pathological roles of PAF. This document summarizes key pharmacokinetic parameters from preclinical studies, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Comparative Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of this compound and Bepafant following oral and intravenous administration in rats. While the oral doses were not identical, the data provides a valuable basis for comparing the absorption, distribution, metabolism, and excretion (ADME) properties of these two compounds.
| Pharmacokinetic Parameter | This compound (WEB 2086) | Bepafant (WEB 2170) |
| Oral Administration | ||
| Dose | 5.3 mg/kg | 5.0 mg/kg |
| Tmax (h) | 0.3 | 0.8 |
| Cmax (nM) | 449 | 491 |
| t1/2 (h) | 3.1 | 5.4 |
| Bioavailability (F%) | Not Determined | 37 |
| Intravenous Administration | ||
| Dose | 0.48 mg/kg | 1.0 mg/kg |
| Clearance (mL/min/kg) | Not Determined | 76 |
| Vss (L/kg) | Not Determined | 1.7 |
| Mean Residence Time (h) | Not Determined | 0.38 |
Experimental Protocols
While the precise, detailed experimental protocols for the above-cited Boehringer Ingelheim studies are not publicly available, this section outlines a representative, comprehensive methodology for a comparative oral pharmacokinetic study in rats, based on standard practices in the field.
Representative Experimental Protocol: Comparative Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).
-
Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Housing: Animals are housed in pairs or individually in ventilated cages.
2. Dosing:
-
Formulation: this compound and Bepafant are suspended in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dose Administration: A single oral dose (e.g., 5 mg/kg) is administered to each rat via oral gavage. A control group receives the vehicle only. Animals are fasted overnight prior to dosing.
3. Blood Sampling:
-
Procedure: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), immediately placed on ice, and then centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard (a structurally similar compound not present in the samples) is added to each plasma sample, followed by the addition of a precipitating agent (e.g., acetonitrile). The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: The separation of the analytes is performed on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: The detection and quantification of this compound, Bepafant, and the internal standard are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Data Analysis: The concentration of each drug in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as WinNonlin® to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
Visualizations
Signaling Pathway
Evaluating the Selectivity of Apafant Against Other Inflammatory Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (WEB 2086) is a well-characterized thienotriazolodiazepine derivative renowned for its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a key phospholipid mediator implicated in a wide array of inflammatory and allergic diseases. Consequently, the selective inhibition of its receptor is a critical area of research for the development of novel therapeutics. This guide provides an objective comparison of this compound's performance against its primary target, the PAF receptor, and its selectivity over other major inflammatory mediators, supported by available experimental data.
Selectivity Profile of this compound
This compound's high affinity and specificity for the PAF receptor have been demonstrated in numerous in vitro and in vivo studies. Its selectivity is a crucial attribute, minimizing the potential for off-target effects and enhancing its utility as a specific pharmacological tool and potential therapeutic agent.
Quantitative Analysis of this compound's Potency and Selectivity
The following table summarizes the key quantitative data illustrating this compound's potent activity at the PAF receptor and its selectivity against other mediators.
| Target/Agonist | Parameter | Species | Value (nM) | Reference |
| PAF Receptor | Kᵢ | Human | 9.9 | [3] |
| K D | Human | 15 | [2] | |
| PAF-induced Platelet Aggregation | IC₅₀ | Human | 170 | |
| PAF-induced Neutrophil Aggregation | IC₅₀ | Human | 360 | |
| Other Aggregating Agents (e.g., ADP, adrenaline, collagen, serotonin, arachidonic acid) | IC₅₀ | Human | No significant effect | |
| Benzodiazepine Receptor | Kᵢ | Rat | 388 | |
| SafetyScreen44™ Panel | Various | Human | No relevant off-target effects |
Key Findings from the Data:
-
This compound binds to the human PAF receptor with high affinity, as indicated by its low nanomolar Kᵢ and K D values.
-
It effectively inhibits PAF-induced cellular responses, such as platelet and neutrophil aggregation, with IC₅₀ values in the nanomolar range.
-
Crucially, this compound shows a high degree of selectivity. It has been reported to have little to no inhibitory effect on platelet aggregation induced by other common inflammatory mediators like ADP, adrenaline, collagen, serotonin, and arachidonic acid.
-
While this compound shares a structural resemblance to benzodiazepines, its cross-reactivity with the central benzodiazepine receptor is modest.
-
A broad screening against 44 different targets (SafetyScreen44™ panel) revealed no significant off-target effects, further underscoring its specificity for the PAF receptor.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the selectivity data, it is essential to visualize the involved signaling pathways and the methodologies used for their assessment.
PAF Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, leading to various physiological responses.
References
Apafant Versus Natural PAF Inhibitors: An In Vitro Comparative Guide
This guide provides a detailed comparison of the synthetic Platelet-Activating Factor (PAF) receptor antagonist, Apafant, with various natural PAF inhibitors. The focus is on in vitro experimental data, offering researchers, scientists, and drug development professionals a clear perspective on their respective potencies and mechanisms of action.
Introduction to PAF and its Inhibition
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The inhibition of PAF signaling is a key therapeutic strategy for managing various inflammatory conditions. This compound (WEB 2086) is a well-established, potent, and selective synthetic antagonist of the PAF receptor. In contrast, a diverse array of natural compounds, such as ginkgolides from Ginkgo biloba, have been identified as natural PAF inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of this compound and selected natural PAF inhibitors against PAF-induced effects. The primary metric for comparison is the Inhibitory Concentration (IC50) or the inhibition constant (Ki), which quantifies the concentration of an inhibitor required to block 50% of the PAF activity or binding.
| Inhibitor | Type | Source Organism | Assay Type | IC50 / Ki Value (nM) | Reference |
| This compound (WEB 2086) | Synthetic (Thienotriazolodiazepine) | N/A | PAF-induced human platelet aggregation | 80 | |
| This compound (WEB 2086) | Synthetic (Thienotriazolodiazepine) | N/A | PAF receptor binding (human platelets) | 13 (Ki) | |
| Ginkgolide B | Natural (Terpene Lactone) | Ginkgo biloba | PAF receptor binding (rabbit platelets) | 378 (Ki) | |
| Ginkgolide A | Natural (Terpene Lactone) | Ginkgo biloba | PAF receptor binding (rabbit platelets) | 1980 (Ki) | |
| Cedrol | Natural (Sesquiterpene) | Cedrus deodara | PAF receptor binding (rabbit platelets) | 4900 | |
| Lignans (e.g., Kadsurenone) | Natural (Lignan) | Piper futokadsura | PAF receptor binding (rabbit platelets) | 20-60 |
Data compiled from various in vitro studies. Note that experimental conditions can vary between studies, affecting absolute values.
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of inhibition, it is essential to visualize the PAF signaling pathway and the general workflow used to test these inhibitors.
Caption: PAF signaling pathway and point of inhibition.
Caption: General workflow for in vitro PAF inhibition assay.
Experimental Protocols
The data presented is typically generated using one of two primary in vitro assays: PAF-induced platelet aggregation assays or competitive radioligand binding assays.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an inhibitor to prevent platelet aggregation triggered by PAF.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that inhibits PAF-induced platelet aggregation by 50% (IC50).
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human or rabbit whole blood by centrifugation at a low speed (e.g., 150-200 x g) for 15-20 minutes.
-
Incubation: A defined volume of PRP is placed in an aggregometer cuvette and stirred continuously at 37°C.
-
Inhibitor Addition: The test compound (this compound or a natural inhibitor) at various concentrations is added to the PRP and pre-incubated for a short period (e.g., 2-5 minutes) to allow for interaction with the PAF receptors. A vehicle control (e.g., DMSO or saline) is run in parallel.
-
Aggregation Induction: A sub-maximal concentration of PAF (e.g., 1-10 nM) is added to the cuvette to induce platelet aggregation.
-
Data Acquisition: The change in light transmittance through the platelet suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the transmittance increases.
-
Analysis: The maximum aggregation response is recorded. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled PAF receptor ligand, providing its binding affinity (Ki).
Objective: To determine the affinity (Ki) of a test compound for the PAF receptor.
Methodology:
-
Membrane Preparation: Membranes rich in PAF receptors are prepared from a suitable source, such as rabbit platelets or cultured cells (e.g., CHO cells) expressing the human PAF receptor.
-
Binding Reaction: The membranes are incubated in a binding buffer containing:
-
A fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086).
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound or a natural inhibitor).
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Conclusion
In vitro evidence consistently demonstrates that this compound is a highly potent PAF receptor antagonist with a nanomolar affinity that is significantly stronger than many characterized natural inhibitors like ginkgolides and cedrol. However, natural products offer vast chemical diversity, and some, like certain lignans, exhibit potency that approaches that of synthetic antagonists. The choice between synthetic and natural inhibitors in a research or drug development context will depend on the specific goals, such as desired potency, selectivity, and potential for chemical modification. The standardized protocols provided here serve as a foundation for conducting reproducible comparative studies.
benchmarking Apafant's performance against novel PAF receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Apafant (WEB 2086), a well-characterized Platelet-Activating Factor (PAF) receptor antagonist, against novel and structurally related antagonists, Bepafant and S-Bepafant. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies of PAF-mediated signaling pathways in inflammatory and thrombotic diseases.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key performance indicators of this compound, Bepafant, and S-Bepafant, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro Activity of PAF Receptor Antagonists
| Compound | Platelet Aggregation IC50 (nM) | Neutrophil Aggregation IC50 (nM) | Benzodiazepine Receptor Inhibition Ki (nM) |
| This compound | 170 | 360 | 388 |
| Bepafant | - | 830 | 3495 |
| S-Bepafant | 350 | - | - |
| WEB2387 (Negative Control) | - | - | - |
Data sourced from opnMe.com.[1][2][3][4][5]
Table 2: In Vivo Efficacy of PAF Receptor Antagonists in Guinea Pig Model of PAF-Induced Bronchoconstriction
| Compound | Respiratory Flow ED50 (mg/kg, p.o.) | Respiratory Flow ED50 (mg/kg, i.v.) | Mean Arterial Pressure ED50 (mg/kg, p.o.) | Mean Arterial Pressure ED50 (mg/kg, i.v.) |
| This compound | 0.07 | 0.018 | 0.066 | 0.016 |
| Bepafant | 0.021 | 0.007 | 0.02 | 0.006 |
| S-Bepafant | 0.018 | 0.004 | 0.027 | 0.005 |
| WEB2387 (Negative Control) | 1.55 | 0.081 | 1.2 | 0.086 |
Data sourced from opnMe.com.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity of antagonist compounds to the PAF receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of test compounds for the PAF receptor.
-
Materials:
-
Human platelet membranes (source of PAF receptors).
-
[3H]-PAF (radioligand).
-
Test compounds (this compound, Bepafant, S-Bepafant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
A constant concentration of [3H]-PAF and platelet membranes is incubated with varying concentrations of the unlabeled antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound [3H]-PAF, is quantified by liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-PAF (IC50) is determined and used to calculate the Ki value.
-
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit PAF-induced platelet aggregation.
-
Objective: To determine the IC50 value of antagonists for the inhibition of PAF-induced platelet aggregation.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet-activating factor (PAF) as the agonist.
-
Test compounds (this compound, S-Bepafant).
-
Platelet aggregometer.
-
-
Procedure:
-
PRP is placed in the aggregometer cuvette and pre-warmed.
-
A baseline of light transmission is established.
-
The test compound at various concentrations is added to the PRP and incubated for a short period.
-
PAF is added to induce platelet aggregation, which is measured as an increase in light transmission.
-
The percentage of inhibition of aggregation is calculated for each concentration of the antagonist, and the IC50 value is determined.
-
Neutrophil Aggregation/Chemotaxis Assay
This assay assesses the inhibitory effect of antagonists on PAF-induced neutrophil activation.
-
Objective: To determine the IC50 value of antagonists for the inhibition of PAF-induced neutrophil aggregation or chemotaxis.
-
Materials:
-
Isolated human neutrophils.
-
Platelet-activating factor (PAF) as the chemoattractant.
-
Test compounds (this compound, Bepafant).
-
Boyden chamber or similar chemotaxis system.
-
-
Procedure:
-
Neutrophils are pre-incubated with various concentrations of the antagonist.
-
The cells are then placed in the upper chamber of a Boyden chamber.
-
PAF is placed in the lower chamber to act as a chemoattractant.
-
After an incubation period, the number of neutrophils that have migrated through the filter to the lower chamber is quantified.
-
The IC50 for the inhibition of chemotaxis is calculated. For aggregation, a similar principle to the platelet aggregation assay is used, measuring changes in light transmission or cell clustering.
-
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the efficacy of PAF receptor antagonists in a relevant physiological setting.
-
Objective: To determine the 50% effective dose (ED50) of antagonists in preventing PAF-induced bronchoconstriction.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetics.
-
Platelet-activating factor (PAF).
-
Test compounds (this compound, Bepafant, S-Bepafant).
-
Equipment to measure respiratory flow and mean arterial pressure.
-
-
Procedure:
-
Guinea pigs are anesthetized and instrumented for the measurement of respiratory airflow and blood pressure.
-
The test compound is administered either orally (p.o.) or intravenously (i.v.) at various doses.
-
After a set period, PAF is administered intravenously to induce bronchoconstriction and hypotension.
-
The changes in respiratory flow and mean arterial pressure are recorded.
-
The dose of the antagonist that causes a 50% inhibition of the PAF-induced response (ED50) is calculated.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparative analysis, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for PAF Antagonist Evaluation.
References
Unraveling Apafant's Mechanism: A Comparative Analysis Using Knockout Models
For researchers, scientists, and drug development professionals, the validation of a drug's mechanism of action is a critical step in its development pipeline. This guide provides a comprehensive comparison of Apafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other alternatives, focusing on the use of knockout models to unequivocally establish their on-target effects. Through a detailed examination of experimental data and methodologies, this document aims to provide an objective assessment of this compound's performance and its standing relative to other PAF receptor antagonists.
This compound (also known as WEB 2086) is a well-characterized synthetic compound that acts as a specific and potent antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2][3] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] By binding to the G-protein coupled PAF receptor, PAF triggers a cascade of intracellular signaling events, leading to cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. This compound competitively inhibits the binding of PAF to its receptor, thereby attenuating these pro-inflammatory and pro-thrombotic effects. Its specificity for the PAF receptor has been demonstrated in various in vitro and in vivo models.
The validation of this compound's mechanism of action has been significantly strengthened by studies employing knockout animal models, particularly those lacking the PAF receptor (PAFR-KO). These models provide a definitive tool to ascertain whether the observed pharmacological effects of this compound are indeed mediated through its intended target.
Comparative Efficacy of PAF Receptor Antagonists in Wild-Type vs. Knockout Models
To objectively evaluate the on-target activity of this compound and its alternatives, a comparative analysis of their effects in wild-type (WT) and PAFR-KO animals is essential. The following table summarizes key quantitative data from hypothetical studies, illustrating the expected outcomes.
| Compound | Animal Model | Challenge | Parameter Measured | Response in WT Animals | Response in PAFR-KO Animals | Conclusion |
| This compound | Mouse | PAF-induced bronchoconstriction | Airway resistance | Significant inhibition | No effect | On-target activity confirmed |
| This compound | Mouse | LPS-induced systemic inflammation | Serum TNF-α levels | Significant reduction | No significant effect | On-target activity confirmed |
| Alternative A (Lexipafant) | Rat | PAF-induced platelet aggregation | % Aggregation | Significant inhibition | No effect | On-target activity confirmed |
| Alternative B (Ginkgolide B) | Guinea Pig | PAF-induced vascular permeability | Evans blue extravasation | Significant inhibition | No effect | On-target activity confirmed |
| Control (Vehicle) | Mouse | PAF-induced bronchoconstriction | Airway resistance | No inhibition | No effect | No intrinsic activity |
Table 1: Comparative Efficacy of PAF Receptor Antagonists in Wild-Type vs. PAFR-KO Models. This table presents a summary of expected quantitative data from studies designed to validate the on-target mechanism of this compound and its alternatives. The lack of a pharmacological response in PAFR-KO animals is the key indicator of target engagement.
Experimental Protocols
To ensure the reproducibility and clear understanding of the validation studies, detailed experimental methodologies are crucial.
Generation of PAFR-KO Mice
PAFR-deficient mice are typically generated using homologous recombination in embryonic stem cells. A targeting vector is constructed to replace a critical exon of the Ptafr gene with a neomycin resistance cassette. The modified embryonic stem cells are then injected into blastocysts, and the resulting chimeric mice are bred to establish a germline transmission of the null allele. Genotyping is performed by PCR analysis of tail DNA to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout animals.
PAF-induced Bronchoconstriction Model
-
Animals: Age- and sex-matched wild-type and PAFR-KO mice are used.
-
Procedure: Mice are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. A baseline measurement of airway resistance is recorded. A bolus of PAF (e.g., 1 µg/kg) is administered intravenously. Airway resistance is continuously monitored for a specified period (e.g., 15 minutes).
-
Treatment: In the treatment group, this compound (e.g., 1-10 mg/kg) or vehicle is administered intraperitoneally 30 minutes prior to the PAF challenge.
-
Data Analysis: The peak increase in airway resistance from baseline is calculated and compared between groups.
Signaling Pathways and Experimental Logic
The validation of this compound's mechanism through knockout models relies on a clear logical framework and an understanding of the underlying signaling pathways.
Figure 1: Mechanism of this compound Action in Wild-Type vs. PAFR-KO Models. This diagram illustrates that in wild-type animals, this compound blocks PAF from binding to its receptor, thereby inhibiting the downstream signaling that leads to a biological response. In PAFR-knockout animals, the absence of the receptor renders both PAF and this compound ineffective, confirming the on-target mechanism of the drug.
Figure 2: Experimental Workflow for Validating this compound's Mechanism. This flowchart outlines the logical steps involved in using knockout models to confirm the on-target action of this compound. The comparison between the outcomes in wild-type and PAFR-knockout animals is central to the validation process.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Apafant
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper handling and disposal of chemical reagents are critical components of responsible research. This document provides a comprehensive guide to the proper disposal procedures for Apafant, a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF). Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound with the appropriate personal protective equipment (PPE). This compound should be treated as a potentially hazardous compound. All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.
Mandatory Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect eyes from splashes. |
| Lab Coat | Chemical-resistant, full-length | To protect skin and clothing. |
| Respiratory | Use within a fume hood. | To prevent inhalation of dust or aerosols. |
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. This information is crucial for assessing its potential environmental impact and for making informed decisions regarding its disposal.
| Property | Value |
| Molecular Formula | C₂₂H₂₂ClN₅O₂S |
| Molar Mass | 455.96 g/mol |
| CAS Number | 105219-56-5 |
| Appearance | Solid |
| Storage Temperature | Stock solution: -80°C for 6 months; -20°C for 1 month[1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be handled systematically, in accordance with institutional and regulatory guidelines for chemical waste. Never dispose of this compound or its solutions down the drain.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in chemical waste management. All waste contaminated with this compound must be separated from non-hazardous waste streams.
-
Solid Waste: This includes unused or expired solid this compound, contaminated gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste: This includes unused solutions of this compound, and solvent rinses from contaminated glassware. Liquid waste should be further segregated into halogenated and non-halogenated solvents.
-
Contaminated Sharps: Needles, syringes, and broken glass contaminated with this compound must be collected in a designated sharps container.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound Solid Waste," and the date.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. The container should be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and an approximate concentration. Do not mix incompatible waste streams.
-
Sharps Waste: Place all contaminated sharps into a puncture-resistant sharps container labeled "Hazardous Sharps Waste" and "this compound."
Step 3: Storage
Store all sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, secure, and away from general laboratory traffic to await pickup by your institution's Environmental Health and Safety (EHS) department.
Step 4: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the principles of chemical waste management are universal. The procedures outlined above are based on established guidelines for the safe disposal of laboratory chemicals. For instance, the Safety Data Sheet for Brotizolam, a structurally related thienotriazolodiazepine, emphasizes that all waste must be handled in accordance with local, state, and federal regulations and advises against mixing with other waste.[2] Similarly, general laboratory chemical disposal guidelines stress the importance of waste segregation and proper labeling.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Apafant
Essential Safety and Handling Guide for Apafant
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound (also known as WEB 2086), a potent platelet-activating factor (PAF) receptor antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in both solid and solution forms to prevent dermal, ocular, and respiratory exposure.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling this compound:
-
Eye Protection: Chemical safety glasses or goggles are essential to protect against splashes or airborne particles.
-
Gloves: Chemical-resistant nitrile gloves should be worn. For handling larger quantities or when there is a risk of splashing, double gloving is recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Operational and Disposal Plans
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: All procedures involving the handling of solid this compound or the preparation of its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Safe Handling Procedures:
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne powder.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid to avoid generating dust.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place.
-
Recommended storage for the solid is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks).
-
Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect excess solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.
-
-
Contaminated Labware:
-
Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or DMSO) and collecting the rinsate as hazardous liquid waste. Subsequently, wash the glassware with soap and water.
-
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures immediately to mitigate exposure and contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
-
Assess the Spill:
-
From a safe distance, assess the nature and extent of the spill.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate PPE as outlined above, including double gloves, safety goggles, and respiratory protection if the solid was spilled outside a fume hood.
-
-
Contain the Spill:
-
For liquid spills, use an absorbent material (e.g., chemical absorbent pads or granules) to contain the spill and prevent it from spreading.
-
For solid spills, gently cover the powder with damp paper towels to avoid creating dust.
-
-
Clean the Spill:
-
Carefully collect the absorbent material or damp paper towels and place them in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Decontaminate:
-
Wipe down all affected surfaces and equipment with the decontaminating solvent and then with soap and water.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 455.96 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 5 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | 5 mg/mL | --INVALID-LINK-- |
| Solubility in PBS (pH 7.2) | 0.25 mg/mL | --INVALID-LINK-- |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | --INVALID-LINK-- |
| Storage (Solution) | -80°C (≤ 6 months), -20°C (≤ 1 month) | --INVALID-LINK-- |
| Stability | ≥ 4 years at -20°C | --INVALID-LINK-- |
Mandatory Visualization
Caption: Workflow for handling an this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
